Product packaging for Sodium 6-hydroxynaphthalene-2-sulfonate(Cat. No.:CAS No. 135-76-2)

Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B147194
CAS No.: 135-76-2
M. Wt: 246.22 g/mol
InChI Key: ZPWQALCOMQRMRK-UHFFFAOYSA-M
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Description

Sodium 6-hydroxynaphthalene-2-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H7NaO4S and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NaO4S B147194 Sodium 6-hydroxynaphthalene-2-sulfonate CAS No. 135-76-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate
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InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
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Related CAS

93-01-6 (Parent)
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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DSSTOX Substance ID

DTXSID7029166
Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Molecular Weight

246.22 g/mol
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CAS No.

135-76-2, 15883-56-4
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1)
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Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-NAPHTHOL-6-SULFONIC ACID SODIUM
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of Sodium 6-hydroxynaphthalene-2-sulfonate, a crucial intermediate in the chemical and pharmaceutical industries. Commonly known as Schaeffer's salt, this compound serves as a foundational building block in the production of various dyes and is explored for its potential in medicinal chemistry. This document outlines a detailed synthesis protocol, purification methods, and a comprehensive analysis of its physicochemical and spectroscopic properties.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₀H₇NaO₄S. Its structure, featuring a naphthalene core with both a hydroxyl and a sulfonate group, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a valuable intermediate in the synthesis of azo dyes and other complex organic molecules. This guide will delve into the established methods for its preparation and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the sulfonation of 2-naphthol. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid. The reaction conditions, particularly temperature, play a critical role in determining the isomeric distribution of the resulting sulfonic acids.

A generalized reaction scheme is as follows:

2-Naphthol + H₂SO₄ → 6-hydroxynaphthalene-2-sulfonic acid + H₂O

6-hydroxynaphthalene-2-sulfonic acid + NaOH → this compound + H₂O

Key by-products that can form during the sulfonation of 2-naphthol include 2-naphthol-3,6-disulfonic acid (R-acid) and 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).[1] The formation of these impurities is influenced by reaction time and temperature.

Experimental Protocol: Synthesis and Purification

The following protocol details a representative procedure for the synthesis and purification of this compound.

Materials:

  • 2-Naphthol

  • Concentrated sulfuric acid (98%)

  • Sodium hydroxide

  • Sodium chloride

  • Activated carbon

  • Filter aid (e.g., Celite)

  • Distilled water

Procedure:

  • Sulfonation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add 2-naphthol to concentrated sulfuric acid. The molar ratio of sulfuric acid to 2-naphthol should be optimized, but a common starting point is a 1.05:1 ratio.[2] The mixture is then heated to a temperature of 100-110°C.[1] This temperature is maintained for a specific duration, typically several hours, to ensure the completion of the sulfonation reaction.

  • Drowning and Neutralization: After the sulfonation is complete, the reaction mixture is allowed to cool slightly before being carefully "drowned" by pouring it into a larger volume of cold water. This step is exothermic and should be performed with caution. The resulting acidic solution is then neutralized to a pH between 9 and 11 with a sodium hydroxide solution. This high pH helps in the subsequent removal of certain impurities.[1]

  • Purification - Removal of Impurities:

    • Activated Carbon Treatment: To remove unreacted 2-naphthol and other colored impurities, the neutralized solution is treated with activated carbon.[1] A filter aid can also be added to improve filtration efficiency. The mixture is stirred at an elevated temperature (e.g., 80-90°C) for a period of time before being filtered.

    • Precipitation of DONS: The pH of the clarified filtrate is carefully maintained above 9. This selectively precipitates the disodium salt of 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), which is then removed by filtration.[1]

  • Isolation of Schaeffer's Salt: The pH of the filtrate is then adjusted to the range of 2-7 using sulfuric acid.[1] Sodium chloride is added to the solution to "salt out" the this compound. The resulting slurry is cooled to promote crystallization.

  • Filtration and Drying: The precipitated product is collected by filtration and washed with a cold, saturated sodium chloride solution to remove any remaining impurities. The final product is then dried under vacuum to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₇NaO₄S
Molecular Weight 246.21 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Solubility Soluble in water, sparingly soluble in ethanol
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

No specific academic or commercial spectra with peak assignments were identified in the search results. The expected spectrum would show signals in the aromatic region corresponding to the protons on the naphthalene ring system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

No specific academic or commercial spectra with peak assignments were identified in the search results. The expected spectrum would display signals for the ten carbon atoms of the naphthalene ring, with shifts influenced by the hydroxyl and sulfonate substituents.

FTIR (Fourier-Transform Infrared) Spectroscopy

While a specific spectrum with peak assignments was not found, the FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic ring)1450-1600
S=O stretch (sulfonate)1150-1250 and 1030-1070
C-O stretch (hydroxyl)1200-1300

UV-Vis (Ultraviolet-Visible) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., water) is expected to exhibit absorption maxima characteristic of the naphthalene chromophore. The exact peak positions can be influenced by solvent and pH.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Synthesis_Pathway 2-Naphthol 2-Naphthol Sulfonation Sulfonation 2-Naphthol->Sulfonation H2SO4 H2SO4 H2SO4->Sulfonation Sulfonation_Mixture Sulfonation Mixture (6-hydroxynaphthalene-2-sulfonic acid, by-products, unreacted 2-naphthol) Sulfonation->Sulfonation_Mixture Drowning Drowning Sulfonation_Mixture->Drowning Water Water Water->Drowning Acidic_Solution Acidic_Solution Drowning->Acidic_Solution Neutralization Neutralization Acidic_Solution->Neutralization NaOH NaOH NaOH->Neutralization Neutralized_Solution Neutralized_Solution Neutralization->Neutralized_Solution Sodium_6_hydroxynaphthalene_2_sulfonate This compound Neutralized_Solution->Sodium_6_hydroxynaphthalene_2_sulfonate Purification & Isolation

Caption: Synthesis pathway of this compound.

Purification_Workflow Neutralized_Solution Neutralized Solution (pH 9-11) Activated_Carbon_Treatment Activated Carbon Treatment Neutralized_Solution->Activated_Carbon_Treatment Filtration1 Filtration Activated_Carbon_Treatment->Filtration1 Clarified_Filtrate Clarified Filtrate (Removal of 2-naphthol & colored impurities) Filtration1->Clarified_Filtrate DONS_Precipitation Selective Precipitation of DONS Clarified_Filtrate->DONS_Precipitation Filtration2 Filtration DONS_Precipitation->Filtration2 Filtrate_pH_Adjustment Adjust pH to 2-7 Filtration2->Filtrate_pH_Adjustment Salting_Out Salting Out with NaCl Filtrate_pH_Adjustment->Salting_Out Crystallization Crystallization Salting_Out->Crystallization Final_Filtration_Drying Filtration & Drying Crystallization->Final_Filtration_Drying Pure_Product Pure Sodium 6-hydroxynaphthalene- 2-sulfonate Final_Filtration_Drying->Pure_Product

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and purification strategy offer a solid foundation for researchers and professionals working with this important chemical intermediate. While the fundamental physicochemical properties are well-documented, a notable gap exists in the public availability of detailed spectroscopic data with peak assignments. Further research and publication of this data would be highly beneficial to the scientific community, enabling more precise quality control and a deeper understanding of the compound's structural characteristics. The provided workflows and data serve as a valuable resource for the synthesis, purification, and analysis of this compound in both academic and industrial settings.

References

Spectroscopic Properties of Schaeffer's Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Schaeffer's salt (sodium 6-hydroxy-2-naphthalenesulfonate), a key intermediate in the synthesis of various dyes and a compound of interest in analytical and medicinal chemistry. This document details its Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) characteristics, providing both quantitative data and detailed experimental protocols.

Introduction to Schaeffer's Salt

Schaeffer's salt, the sodium salt of 2-naphthol-6-sulfonic acid, is a water-soluble aromatic compound.[1][2] Its structure, featuring a naphthalene core with both a hydroxyl and a sulfonic acid group, imparts distinct spectroscopic properties that are valuable for its identification, quantification, and the study of its interactions with other molecules. Understanding these properties is crucial for its application in various scientific and industrial fields.[3]

UV-Visible Spectroscopy

The UV-Vis spectrum of Schaeffer's salt in an aqueous solution is characterized by absorption bands arising from π → π* electronic transitions within the naphthalene ring system. The position and intensity of these bands can be influenced by the solvent and pH.

UV-Vis Absorption Data
ParameterValue (in Water)Reference Compound
λmax 1 ~230 nm2-Naphthalenesulfonic acid
λmax 2 ~275 nm2-Naphthalenesulfonic acid
λmax 3 ~330 nm2-Naphthol

Note: The exact λmax values and molar absorptivity for Schaeffer's salt may vary and should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of Schaeffer's salt.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of Schaeffer's salt in an aqueous solution.

Materials:

  • Schaeffer's salt (sodium 6-hydroxy-2-naphthalenesulfonate)

  • Deionized water (spectroscopic grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of Schaeffer's salt and dissolve it in deionized water in a 100 mL volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in 10 mL volumetric flasks to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum from 200 nm to 400 nm.

  • Sample Measurement: Record the UV-Vis absorption spectrum of each working solution from 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve.

Experimental Workflow: UV-Vis Spectroscopy

UV_Vis_Workflow UV-Vis Spectroscopy Workflow prep Sample Preparation (Aqueous Solution of Schaeffer's Salt) instr Instrument Setup (Spectrophotometer Warm-up) prep->instr blank Blank Measurement (Deionized Water) instr->blank sample Sample Measurement (Record Absorbance Spectrum) blank->sample analysis Data Analysis (Determine λmax and ε) sample->analysis

UV-Vis Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

Naphthalene and its derivatives are known to be fluorescent.[6] The fluorescence of Schaeffer's salt is expected to be sensitive to its environment, such as solvent polarity and pH.[7]

Fluorescence Data
ParameterValue (in Water)Reference Compound
Excitation λmax ~320 nm - 330 nm2-Naphthol
Emission λmax ~355 nm - 420 nm2-Naphthol
Quantum Yield (Φ) Not available0.18 (for 2-Naphthol in acidic solution)[9]

Note: These values are for a related compound and should be experimentally verified for Schaeffer's salt.

Experimental Protocol for Fluorescence Spectroscopy

This protocol describes a method for determining the fluorescence excitation and emission spectra, as well as the relative quantum yield of Schaeffer's salt.

Objective: To measure the excitation and emission spectra and estimate the fluorescence quantum yield of Schaeffer's salt.

Materials:

  • Schaeffer's salt

  • Deionized water (spectroscopic grade)

  • A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Volumetric flasks

  • Pipettes

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare dilute solutions of Schaeffer's salt and the fluorescence standard in the same solvent (deionized water for Schaeffer's salt). The absorbance of these solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (estimated from a preliminary scan) and scan the excitation monochromator over a range (e.g., 250-350 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator over a range (e.g., 340-500 nm) to obtain the emission spectrum.

  • Quantum Yield Measurement (Relative Method):

    • Measure the absorbance of both the Schaeffer's salt solution and the standard solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (area under the emission curve) for both solutions under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of Schaeffer's salt (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow: Fluorescence Spectroscopy

Fluorescence_Workflow Fluorescence Spectroscopy Workflow prep Solution Preparation (Dilute Aqueous Solutions) instr Instrument Setup (Spectrofluorometer Stabilization) prep->instr ex_spec Measure Excitation Spectrum instr->ex_spec em_spec Measure Emission Spectrum ex_spec->em_spec qy_measure Quantum Yield Measurement (Relative to Standard) em_spec->qy_measure analysis Data Analysis (Determine λex, λem, and Φ) qy_measure->analysis

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Schaeffer's salt by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) for Schaeffer's salt in Deuterium Oxide (D₂O). The data is based on database entries for 6-hydroxy-2-naphthalenesulfonic acid, monosodium salt.[10][11][12] The aromatic protons and carbons exhibit distinct signals that can be used for structural confirmation.

¹H NMR Data (in D₂O)

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.5 - 8.0Multiplet

¹³C NMR Data (in D₂O)

CarbonChemical Shift (δ, ppm)
Aromatic Carbons110 - 160

Note: Specific assignments of individual protons and carbons require detailed 2D NMR experiments. The exact chemical shifts can be influenced by concentration and pH.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of Schaeffer's salt.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Schaeffer's salt for structural elucidation.

Materials:

  • Schaeffer's salt

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Internal standard (e.g., DSS or TSP, optional)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of Schaeffer's salt in approximately 0.6-0.7 mL of D₂O in a small vial.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • If an internal standard is used, add a small, known amount to the solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set appropriate parameters, including the number of scans, relaxation delay, and spectral width.

    • Apply a solvent suppression technique if the residual HDO signal is too intense.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow NMR Spectroscopy Workflow prep Sample Preparation (Dissolve in D₂O) instr Instrument Setup (Lock, Shim, Tune) prep->instr h1_acq ¹H NMR Acquisition instr->h1_acq c13_acq ¹³C NMR Acquisition instr->c13_acq process Data Processing (FT, Phasing, Referencing) h1_acq->process c13_acq->process analysis Spectral Analysis (Assign Chemical Shifts) process->analysis

NMR Spectroscopy Experimental Workflow

References

Physical and chemical properties of Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Sodium 6-hydroxynaphthalene-2-sulfonate (CAS No. 135-76-2), a key intermediate in the synthesis of various organic compounds, particularly azo dyes. This document summarizes its key properties, outlines experimental protocols for their determination, and illustrates its synthetic and application workflow.

Core Physical and Chemical Properties

This compound, also commonly known as Schaeffer's salt, is an off-white to slightly yellowish or pinkish crystalline solid.[1][2] Its molecular structure, consisting of a naphthalene core with hydroxyl and sulfonate functional groups, dictates its chemical reactivity and physical characteristics.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NaO₄S[3][4][5]
Molecular Weight 246.21 g/mol [1][3]
Melting Point >300 °C[3][6][7]
Boiling Point 627.11 °C (at 101,325 Pa)[3][6]
Vapor Pressure 0 Pa at 25 °C[3][6]
Water Solubility 1000 g/L at 25 °C[6]
Solubility in other solvents Slightly soluble in DMSO and Methanol[3][6]
Appearance Off-white, gray-white cream, or light yellow to pink powder[1][2][6]
Form Solid[6][7]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound, being above 300 °C, is typically determined using methods suitable for high-melting-point solids.[4][6][8]

Methodology:

  • Sample Preparation: A small quantity of the finely powdered, dry substance is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heated metal block or a liquid bath is used.[6]

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block.

    • The temperature is raised at a controlled rate.

    • The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point.[6] Given the high melting point, differential thermal analysis (DTA) or differential scanning calorimetry (DSC) can also be employed for precise determination.[6]

Determination of Water Solubility (OECD Guideline 105)

The high water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[7][9]

Methodology:

  • Sample Preparation: An excess amount of the solid is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (saturation).[7]

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

Spectroscopic Analysis

2.3.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze aromatic compounds and can be employed for quantitative analysis.[10][11]

Methodology:

  • Solvent Selection: A solvent that does not absorb in the same UV region as the analyte is chosen (e.g., water or methanol).[10]

  • Sample Preparation: A dilute solution of this compound of known concentration is prepared.

  • Analysis: The UV-Vis spectrum is recorded over a relevant wavelength range (typically 200-400 nm for aromatic compounds).[12] The wavelength of maximum absorbance (λmax) and the molar absorptivity are determined.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[5][13]

Methodology:

  • Sample Preparation: A solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[5]

  • Analysis: The FTIR spectrum is recorded. The characteristic absorption bands for the hydroxyl (-OH), sulfonate (-SO₃), and aromatic (C=C) functional groups are identified.

Mandatory Visualization

Workflow for Synthesis and Application in Azo Dyes

As this compound is primarily a synthetic intermediate, a biological signaling pathway is not applicable. Instead, the following diagram illustrates its general synthesis and subsequent use as a coupling component in the production of azo dyes. The synthesis typically involves the sulfonation of 2-naphthol.[1]

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Azo Dye Synthesis 2-Naphthol 2-Naphthol Sulfonation Sulfonation Reaction 2-Naphthol->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄) Sulfonating_Agent->Sulfonation Neutralization Neutralization (with NaOH) Sulfonation->Neutralization Product This compound (Schaeffer's Salt) Neutralization->Product Coupling_Reaction Azo Coupling Reaction Product->Coupling_Reaction Coupling Component Aromatic_Amine Aromatic Amine Diazotization Diazotization (NaNO₂, HCl) Aromatic_Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Diazonium_Salt->Coupling_Reaction Azo_Dye Azo Dye Coupling_Reaction->Azo_Dye

Caption: Synthesis of Schaeffer's Salt and its use as a coupling component in azo dye production.

Chemical Reactivity and Applications

The chemical reactivity of this compound is characterized by the presence of the hydroxyl and sulfonate groups on the naphthalene ring. The hydroxyl group activates the ring towards electrophilic substitution, and its position directs incoming electrophiles.

Its primary application is as a coupling component in the synthesis of a wide range of azo dyes.[3] In this process, a diazotized aromatic amine (a diazonium salt) reacts with this compound to form a stable azo compound, which is colored. This reaction is fundamental to the production of many synthetic colorants used in the textile, food, and cosmetic industries. For instance, it is used in the synthesis of FD&C Red No. 40.[3][7]

References

The Solubility of Schaeffer's Salt in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schaeffer's salt, the sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, is a crucial intermediate in the synthesis of various dyes and organic molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for Schaeffer's salt, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of Schaeffer's Salt

The following table summarizes the known solubility characteristics of Schaeffer's salt and its corresponding acid form in various solvents. It is important to note the general trend of higher solubility for the free acid in polar organic solvents compared to the sodium salt.

CompoundSolventTemperature (°C)SolubilityData Type
Schaeffer's Salt (Sodium Salt) Water20Sparingly Soluble (1.7 g / 100 mL)Quantitative
Water8030 g / 100 mLQuantitative
MethanolNot SpecifiedSlightly SolubleQualitative
EthanolNot SpecifiedSlightly SolubleQualitative
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly SolubleQualitative
Schaeffer's Acid WaterNot SpecifiedVery SolubleQualitative
AlcoholNot SpecifiedVery SolubleQualitative
Diethyl EtherNot SpecifiedPractically InsolubleQualitative

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for Schaeffer's salt in specific organic solvents, the following experimental protocols provide a robust methodology for its determination.

Method 1: Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

  • Schaeffer's salt (analytical grade)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Constant temperature water bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of Schaeffer's salt and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Place the container in a constant temperature bath and agitate it for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using a magnetic stirrer or an orbital shaker.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature. Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved particles.

  • Quantification:

    • UV-Vis Spectrophotometry: If Schaeffer's salt has a distinct chromophore in the chosen solvent, create a calibration curve of known concentrations versus absorbance. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve.

    • HPLC: Develop a suitable HPLC method (column, mobile phase, detector) for the quantification of Schaeffer's salt. Prepare a series of standard solutions of known concentrations to generate a calibration curve. Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine its concentration based on the peak area.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.

Method 2: Gravimetric Method

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Materials:

  • Schaeffer's salt (analytical grade)

  • Volatile organic solvent of interest

  • Constant temperature water bath or incubator

  • Analytical balance

  • Sealed containers

  • Filtration apparatus

  • Evaporating dish or watch glass

  • Oven or vacuum oven

Procedure:

  • Equilibration: Prepare a saturated solution of Schaeffer's salt in the chosen solvent at a constant temperature as described in Method 1.

  • Sample Withdrawal and Filtration: Withdraw a known volume of the clear, saturated supernatant and filter it to remove any suspended solids.

  • Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a controlled temperature below the decomposition point of Schaeffer's salt may be used.

  • Residue Weighing: Once the solvent is completely evaporated, weigh the evaporating dish containing the dried residue of Schaeffer's salt.

  • Calculation: The mass of the dissolved Schaeffer's salt is the difference between the final and initial weights of the evaporating dish. Calculate the solubility based on the initial volume of the saturated solution taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of Schaeffer's salt solubility using the Isothermal Equilibrium Method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh_salt Weigh excess Schaeffer's Salt start->weigh_salt add_solvent Add known volume of organic solvent weigh_salt->add_solvent agitate Agitate at constant temperature (24-48 hours) add_solvent->agitate settle Allow undissolved solid to settle agitate->settle withdraw_sample Withdraw supernatant settle->withdraw_sample filter_sample Filter sample withdraw_sample->filter_sample quantify Quantify concentration (UV-Vis or HPLC) filter_sample->quantify calculate_solubility Calculate and report solubility quantify->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining the solubility of Schaeffer's salt.

An In-depth Technical Guide to the Mechanism of Sulfonation of 2-Naphthol for the Synthesis of Schaeffer's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reaction conditions, and experimental protocols for the sulfonation of 2-naphthol to produce 2-naphthol-6-sulfonic acid, commonly known as Schaeffer's acid. This important intermediate is widely utilized in the synthesis of dyes and pigments.

Introduction

The sulfonation of 2-naphthol is a classic example of an electrophilic aromatic substitution reaction that is highly sensitive to reaction conditions, particularly temperature. This sensitivity allows for the selective synthesis of different isomers, governed by the principles of kinetic and thermodynamic control. Schaeffer's acid, the thermodynamically favored product, is of significant industrial importance. Understanding the underlying mechanism and optimizing reaction parameters are crucial for achieving high yields and purity of the desired product.

The Reaction Mechanism: Kinetic vs. Thermodynamic Control

The sulfonation of 2-naphthol with concentrated sulfuric acid can lead to the formation of several isomeric monosulfonic acids. The position of the sulfonic acid group on the naphthalene ring is dictated by a delicate interplay between the rate of reaction (kinetic control) and the stability of the products (thermodynamic control).

At lower temperatures, the reaction is under kinetic control, favoring the formation of 2-naphthol-1-sulfonic acid (Oxy Tobias acid). The attack at the C1 position is sterically less hindered and the corresponding carbocation intermediate is stabilized by resonance, leading to a faster rate of formation.[1]

However, the sulfonation reaction is reversible. At higher temperatures (typically around 100°C and above), the reaction comes to equilibrium, and the more stable isomer becomes the major product.[2] 2-naphthol-6-sulfonic acid (Schaeffer's acid) is thermodynamically more stable than the 1-isomer due to reduced steric hindrance between the sulfonic acid group and the peri-hydrogen at the C8 position.[2] Therefore, by heating the reaction mixture, the initially formed 2-naphthol-1-sulfonic acid can undergo desulfonation and rearrange to the more stable 6-isomer.

G Reaction Pathway for 2-Naphthol Sulfonation 2-Naphthol 2-Naphthol Carbocation Intermediate (C1 attack) Carbocation Intermediate (C1 attack) 2-Naphthol->Carbocation Intermediate (C1 attack) H2SO4, Low Temp (Fast) Carbocation Intermediate (C6 attack) Carbocation Intermediate (C6 attack) 2-Naphthol->Carbocation Intermediate (C6 attack) H2SO4, High Temp (Slow) 2-Naphthol-1-sulfonic acid\n(Kinetic Product) 2-Naphthol-1-sulfonic acid (Kinetic Product) 2-Naphthol-6-sulfonic acid\n(Thermodynamic Product, Schaeffer's Acid) 2-Naphthol-6-sulfonic acid (Thermodynamic Product, Schaeffer's Acid) 2-Naphthol-1-sulfonic acid\n(Kinetic Product)->2-Naphthol-6-sulfonic acid\n(Thermodynamic Product, Schaeffer's Acid) High Temp (Rearrangement) Carbocation Intermediate (C1 attack)->2-Naphthol-1-sulfonic acid\n(Kinetic Product) Carbocation Intermediate (C6 attack)->2-Naphthol-6-sulfonic acid\n(Thermodynamic Product, Schaeffer's Acid)

Caption: Kinetic vs. Thermodynamic Control in 2-Naphthol Sulfonation.

Quantitative Data on Isomer Distribution

The product distribution in the sulfonation of 2-naphthol is highly dependent on the reaction temperature. While precise quantitative data at various high temperatures is not extensively tabulated in readily available literature, the general trend is a clear shift from the kinetically favored 1-isomer to the thermodynamically favored 6-isomer as the temperature increases.

Temperature (°C)Major ProductMinor IsomersReference
15-252-Naphthol-1-sulfonic acid (Oxy Tobias acid)2-Naphthol-6-sulfonic acid and other isomers in smaller amounts[3]
~1002-Naphthol-6-sulfonic acid (Schaeffer's acid)Unreacted 2-naphthol, 6,6'-oxybis(2-naphthalene sulfonic acid), 2-naphthol-3,6-disulfonic acid[4]
160-165Naphthalene-2-sulfonic acid (from naphthalene)Naphthalene-1-sulfonic acid[5]

Note: The data for 160-165°C refers to the sulfonation of naphthalene, but illustrates the general principle of temperature favoring the 2-position sulfonation in naphthalene derivatives.

Experimental Protocols

Conventional Synthesis of Schaeffer's Salt (Sodium 2-naphthol-6-sulfonate)

This protocol describes a typical laboratory-scale synthesis of Schaeffer's salt.

Materials:

  • 2-Naphthol

  • Concentrated sulfuric acid (98%)

  • Water

  • Sodium hydroxide or sodium carbonate

  • Activated carbon

  • Sodium chloride (for salting out)

Procedure:

  • In a fume hood, carefully add 100 g of 2-naphthol to 150 g of concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer.

  • Heat the mixture with stirring to 100-105°C and maintain this temperature for approximately 2-3 hours. The reaction mixture will become a thick, viscous mass.

  • Monitor the reaction progress by taking a small sample, diluting it with water, and checking for the presence of unreacted 2-naphthol (e.g., by thin-layer chromatography).

  • Once the sulfonation is complete, cool the reaction mixture to about 70-80°C and carefully pour it into 500 mL of cold water with vigorous stirring.

  • Heat the diluted solution to boiling and add a small amount of activated carbon to decolorize the solution. Boil for a further 15-20 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Neutralize the filtrate with a concentrated solution of sodium hydroxide or sodium carbonate until it is slightly alkaline to litmus paper.

  • The sodium salt of Schaeffer's acid will begin to precipitate. To ensure maximum precipitation, the solution can be "salted out" by adding sodium chloride.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the precipitated Schaeffer's salt by filtration and wash it with a small amount of cold, saturated sodium chloride solution.

  • Dry the product in an oven at 100-110°C.

Purification of Schaeffer's Salt

Crude Schaeffer's salt may contain impurities such as unreacted 2-naphthol, 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), and 2-naphthol-3,6-disulfonic acid (R-acid).[6] A common purification method involves recrystallization.

Procedure:

  • Dissolve the crude Schaeffer's salt in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated carbon and boil for 10-15 minutes.

  • Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry.

G Experimental Workflow for Schaeffer's Acid Synthesis cluster_synthesis Synthesis cluster_purification Purification Sulfonation Sulfonation of 2-Naphthol with H2SO4 at 100-105°C Quenching Quenching in Cold Water Sulfonation->Quenching Decolorization Decolorization with Activated Carbon Quenching->Decolorization Neutralization Neutralization with NaOH or Na2CO3 Decolorization->Neutralization Precipitation Precipitation/Salting Out Neutralization->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying Pure Schaeffer's Salt Pure Schaeffer's Salt Filtration_Drying->Pure Schaeffer's Salt Final Product

References

Navigating the Photophysical Landscape of Sodium 6-Hydroxynaphthalene-2-Sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of Sodium 6-hydroxynaphthalene-2-sulfonate, a compound of interest in various scientific domains, including its role as a dye intermediate. This document provides a comprehensive overview of its fluorescence quantum yield and photostability, supported by detailed experimental protocols and logical workflows.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, is a critical parameter for characterizing the behavior of this compound in different environments. The following table summarizes the available quantitative data for this compound, also known as 2-naphthol-6-sulfonate.

PropertySolvent/ConditionsReported Value
Fluorescence Quantum Yield (Φf) Non-aqueous solvents~0.20 ± 0.02[1]
WaterpH-dependent; higher than in non-aqueous solvents[1]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of this compound.

Materials and Instruments:

  • Test Sample: this compound

  • Reference Standard: A suitable fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Solvent: Spectroscopic grade solvent (e.g., water, ethanol).

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Cuvettes: 1 cm path length quartz cuvettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test sample and the reference standard in the chosen solvent. .

    • From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer (e.g., the wavelength of maximum absorption for the test sample).

    • Record the corrected fluorescence emission spectrum for each solution of the test sample and the reference standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

    • Determine the gradient (slope) of the resulting linear plots for both the test sample (Grad_X) and the standard (Grad_ST).

  • Calculation of Quantum Yield:

    • The fluorescence quantum yield of the test sample (Φ_X) can be calculated using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the fluorescence quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow for Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance Spectra (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure fluor_measure Measure Fluorescence Spectra (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_X, Grad_ST) plot->gradient calculate Calculate Quantum Yield (Φ_X) using comparative formula gradient->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Assessment of Photostability

Photostability testing is crucial to understand how a substance degrades under light exposure. The International Council for Harmonisation (ICH) provides guidelines (Q1B) for photostability testing of new drug substances and products, which can be adapted for other chemical compounds.

Objective: To assess the photostability of this compound through forced degradation studies.

Materials and Instruments:

  • Test Sample: this compound (in solid form and in solution).

  • Solvent: A suitable solvent in which the compound is stable in the dark.

  • Photostability Chamber: Equipped with a light source that conforms to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp) and a UV light source.

  • Chemically Inert, Transparent Containers: e.g., quartz cuvettes or vials.

  • Dark Control Samples: Samples protected from light to separate light-induced degradation from thermal degradation.

  • Analytical Instrument: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to quantify the parent compound and detect degradation products.

Procedure:

  • Sample Preparation:

    • Place the solid sample in a transparent container.

    • Prepare a solution of the sample at a known concentration.

    • Prepare identical samples to serve as dark controls.

  • Light Exposure:

    • Expose the samples to a light source in the photostability chamber. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

    • Place the dark control samples in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots of the exposed and dark control samples.

    • Analyze the samples using the validated HPLC method to determine the concentration of this compound remaining.

    • Monitor for the appearance of any degradation products.

  • Data Analysis:

    • Plot the concentration of the compound as a function of exposure time or light energy.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

    • Characterize any significant degradation products if possible.

Logical Flow for Photostability Assessment

G cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_analysis Analysis & Evaluation prep_samples Prepare Samples (Solid & Solution) photostability_chamber Place Samples in Photostability Chamber prep_samples->photostability_chamber prep_controls Prepare Dark Controls shield_controls Shield Dark Controls from Light prep_controls->shield_controls expose_light Expose to Controlled Light & UV (ICH Q1B) photostability_chamber->expose_light sampling Withdraw Samples at Time Intervals expose_light->sampling shield_controls->sampling hplc_analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->hplc_analysis quantify Quantify Parent Compound & Detect Degradants hplc_analysis->quantify kinetics Determine Degradation Kinetics & Pathway quantify->kinetics

Caption: A generalized workflow for assessing the photostability of a chemical compound.

References

Thermogravimetric Analysis of Sodium 6-hydroxynaphthalene-2-sulfonate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking detailed thermogravimetric analysis (TGA) data for Sodium 6-hydroxynaphthalene-2-sulfonate will find a notable absence of comprehensive public-domain research on this specific compound. Despite its relevance as a key intermediate in the synthesis of various dyes, including FD&C Red No. 40, a thorough investigation of its thermal decomposition behavior through TGA has not been extensively reported in readily accessible scientific literature.

This compound, also known by its trivial names Schaeffer's acid sodium salt and 2-Naphthol-6-sulfonic acid sodium salt, is a stable solid with a melting point reported to be above 300 °C. While this high melting point suggests significant thermal stability, specific quantitative data regarding its decomposition temperatures, mass loss percentages at various stages, and the nature of its thermal degradation products are not available in the public domain.

Searches for thermogravimetric data on this compound and its alternative names have not yielded specific experimental protocols or quantitative results. The available literature primarily focuses on its synthesis, chemical properties, and applications in dye manufacturing.

For researchers requiring this information, it would be necessary to conduct bespoke thermogravimetric analysis experiments. A general experimental workflow for such an analysis is proposed below.

Proposed Experimental Workflow for TGA of this compound

A typical thermogravimetric analysis of this compound would involve a systematic process to ensure accurate and reproducible data. The following diagram illustrates a logical experimental workflow.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis Sample_Procurement Procure high-purity This compound Sample_Characterization Characterize sample purity (e.g., via NMR, HPLC) Sample_Procurement->Sample_Characterization Drying Dry sample to remove residual moisture Sample_Characterization->Drying Instrument_Setup Set up TGA instrument: - Calibrate temperature and mass - Select crucible type (e.g., alumina) Drying->Instrument_Setup Parameter_Selection Define experimental parameters: - Sample mass (e.g., 5-10 mg) - Atmosphere (e.g., N2, Air) - Flow rate (e.g., 20-50 mL/min) - Heating rate (e.g., 10 °C/min) - Temperature range (e.g., 25-1000 °C) Instrument_Setup->Parameter_Selection Run_Experiment Perform TGA run Parameter_Selection->Run_Experiment Data_Collection Collect TGA and DTG curves (Mass vs. Temperature/Time) Run_Experiment->Data_Collection Identify_Transitions Identify decomposition stages and onset temperatures Data_Collection->Identify_Transitions Calculate_Mass_Loss Calculate percentage mass loss for each stage Identify_Transitions->Calculate_Mass_Loss Kinetic_Analysis Perform kinetic analysis (optional) (e.g., using model-free methods) Calculate_Mass_Loss->Kinetic_Analysis

Caption: Proposed experimental workflow for the thermogravimetric analysis of this compound.

Hypothetical Data Presentation

While no specific data is available, a typical TGA experiment would yield results that could be summarized in a table for easy comparison. The following table is a template illustrating how such data would be presented.

ParameterValueUnit
Experimental Conditions
InstrumentThermogravimetric Analyzer-
Sample Mass5 - 10mg
AtmosphereNitrogen / Air-
Gas Flow Rate20 - 50mL/min
Heating Rate10°C/min
Temperature Range25 - 1000°C
Crucible TypeAlumina-
Decomposition Stages (in N2)
Stage 1 (e.g., Dehydration)
Onset Temperature (Tonset)Data not available°C
Peak Temperature (Tpeak)Data not available°C
Mass LossData not available%
Stage 2 (e.g., Decomposition of Sulfonate Group)
Onset Temperature (Tonset)Data not available°C
Peak Temperature (Tpeak)Data not available°C
Mass LossData not available%
Stage 3 (e.g., Decomposition of Naphthalene Ring)
Onset Temperature (Tonset)Data not available°C
Peak Temperature (Tpeak)Data not available°C
Mass LossData not available%
Residue at 1000 °C Data not available%

An In-depth Technical Guide to CAS 135-76-2 (2-Naphthol-6-sulfonic Acid Sodium Salt) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, key research applications, and detailed experimental protocols for CAS 135-76-2, chemically known as 2-Naphthol-6-sulfonic acid sodium salt. This compound, also widely recognized as Schaeffer's salt, is a pivotal intermediate in the synthesis of various dyes and has applications in other scientific domains.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Naphthol-6-sulfonic acid sodium salt.

PropertyValueReference
CAS Number 135-76-2[1][2]
Molecular Formula C₁₀H₇NaO₄S[2][3]
Molecular Weight 246.21 g/mol [1][2]
Appearance White to light yellow or pale brown crystalline powder.[1]
Melting Point >300 °C[1][2]
Solubility Soluble in water.[4] Slightly soluble in cold water, easily soluble in hot water.[3]
logP -2.26 at 25°C[5]
Stability Stable, but can be hygroscopic.[5]

Core Research Applications

The primary application of 2-Naphthol-6-sulfonic acid sodium salt is in the field of dye chemistry, where it serves as a crucial coupling component in the synthesis of a wide array of azo dyes.[] Azo dyes are a significant class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N), which forms the chromophore.

Beyond its traditional role in dye manufacturing, research indicates its utility in other areas:

  • Biomaterial Science: Modified forms of sulfonic acid-containing compounds, including derivatives of 2-naphthol-6-sulfonic acid, are explored for enhancing the properties of biomaterials like hydrogels and scaffolds for applications in regenerative medicine and drug delivery.

  • Microbiology: It has been used as a precursor component in agar-plate screening tests for the identification and study of specific microorganisms.

  • Analytical Chemistry: The reactivity of 2-Naphthol-6-sulfonic acid sodium salt allows for its use in developing specific analytical methods, for example, in testing for the completeness of coupling reactions.[4]

Experimental Protocols

The most well-documented experimental use of 2-Naphthol-6-sulfonic acid sodium salt is in the synthesis of azo dyes. The following is a generalized protocol for the synthesis of a monoazo acid dye using Schaeffer's salt as the coupling component.

Synthesis of a Monoazo Acid Dye

This protocol involves two main stages: the diazotization of an aromatic amine and the subsequent azo coupling with 2-Naphthol-6-sulfonic acid sodium salt.

Materials:

  • Aromatic amine (e.g., aniline or a derivative)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • 2-Naphthol-6-sulfonic acid sodium salt (Schaeffer's salt)

  • Sodium hydroxide (NaOH) solution (e.g., 30%)

  • Sodium chloride (NaCl) solution

  • Ice

Procedure:

  • Diazotization of the Aromatic Amine:

    • Dissolve the chosen aromatic amine (e.g., 2 mmol of aniline) in an acidic solution (e.g., 2.5 mL of 2M HCl).

    • Cool the solution to below 10°C, typically between 0-5°C, using an ice bath.

    • Slowly add a cooled solution of sodium nitrite (e.g., 2 mL of 1M NaNO₂) to the amine solution. Maintain the temperature below 10°C throughout the addition.

    • Stir the reaction mixture for approximately 1 hour at this low temperature to ensure the complete formation of the diazonium salt. The resulting clear solution of the diazonium salt is kept cold for the next step.

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve 2-Naphthol-6-sulfonic acid sodium salt (2 mmol) in an alkaline solution (e.g., 5 mL of 30% NaOH).

    • Gradually add the previously prepared cold diazonium salt solution to the alkaline solution of Schaeffer's salt over a period of about 30 minutes.

    • Maintain the pH of the reaction mixture at approximately 9 by adding more NaOH solution as needed.

    • Continue stirring the reaction mixture for about 3 hours at a temperature below 10°C. The azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the collected solid with a sodium chloride solution to remove impurities.

    • Dry the final product.

The workflow for this synthesis is visualized in the diagram below.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_isolation Isolation Stage AromaticAmine Aromatic Amine Cooling1 Cool to 0-5°C AromaticAmine->Cooling1 AcidSolution Acid Solution (HCl) AcidSolution->Cooling1 SodiumNitrite Sodium Nitrite (NaNO₂) Solution Cooling1->SodiumNitrite Slow Addition DiazoniumSalt Diazonium Salt Solution SodiumNitrite->DiazoniumSalt Stir for 1 hr CouplingReaction Coupling Reaction (pH ~9, <10°C) DiazoniumSalt->CouplingReaction Gradual Addition SchaeffersSalt Schaeffer's Salt (CAS 135-76-2) CouplingSolution Alkaline Coupling Solution SchaeffersSalt->CouplingSolution AlkalineSolution Alkaline Solution (NaOH) AlkalineSolution->CouplingSolution CouplingSolution->CouplingReaction Filtration Filtration CouplingReaction->Filtration Precipitate Formation AzoDye Precipitated Azo Dye Washing Washing with NaCl Solution Filtration->Washing Drying Drying Washing->Drying FinalProduct Purified Azo Dye Drying->FinalProduct

Caption: Workflow for the synthesis of an azo dye using Schaeffer's salt.

Logical Relationships in Synthesis

The synthesis of azo dyes from 2-Naphthol-6-sulfonic acid sodium salt is a well-defined process governed by specific chemical principles. The logical flow of this process is critical for a successful outcome.

Logical_Relationships cluster_conditions Critical Conditions Start Start: Reactants Diazotization Diazotization (Amine -> Diazonium Salt) Start->Diazotization Coupling Azo Coupling (Diazonium Salt + Schaeffer's Salt) Diazotization->Coupling TempControl Low Temperature (<10°C) Diazotization->TempControl Isolation Isolation & Purification Coupling->Isolation Coupling->TempControl pH_Control Alkaline pH (~9) for Coupling Coupling->pH_Control End End: Azo Dye Isolation->End

Caption: Key logical relationships and critical conditions in azo dye synthesis.

References

Schaeffer's Salt: A Core Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Schaeffer's salt, the common name for the sodium salt of 2-naphthol-6-sulfonic acid, is a pivotal intermediate in the landscape of organic synthesis. Its unique chemical structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene backbone, renders it a versatile precursor for a wide array of chemical compounds. This technical guide provides a comprehensive overview of Schaeffer's salt, detailing its synthesis, purification, and critical role as a precursor, with a particular focus on its applications in the manufacturing of dyes, food colorants, and as a building block in pharmaceutical chemistry. This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key processes to serve as a practical resource for professionals in the chemical and pharmaceutical industries.

Chemical Properties and Specifications

Schaeffer's salt is a light yellow to pink powder.[1] Its chemical and physical properties are summarized in the table below. The presence of the sulfonic acid group imparts significant water solubility, a key characteristic for its application in aqueous reaction media.

PropertyValueReference(s)
Chemical Name Sodium 6-hydroxy-2-naphthalenesulfonate[2]
Common Names Schaeffer's Salt, Schaeffer's Acid Sodium Salt[2][3]
CAS Number 135-76-2[2]
Molecular Formula C₁₀H₇NaO₄S[1]
Molecular Weight 246.21 g/mol [1]
Appearance Light yellow to pink powder[1]
Solubility Freely soluble in water; slightly soluble in alcohol.[1]
Melting Point >270°C (decomposes) (for the potassium salt)[4]

Schaeffer's Acid (Free Acid Form)

PropertyValueReference(s)
Chemical Name 6-Hydroxy-2-naphthalenesulfonic acid[1]
Common Names Schaeffer's Acid, Schaeffer's β-acid[1][5]
CAS Number 93-01-6[1]
Molecular Formula C₁₀H₈O₄S[1]
Molecular Weight 224.23 g/mol [1]
Appearance Leaflets[1]
Melting Point 125°C[1]
Solubility Very soluble in water and alcohol; practically insoluble in ether.[1]

Synthesis of Schaeffer's Salt

The primary industrial method for the synthesis of Schaeffer's salt is the sulfonation of 2-naphthol.[3] This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid.

Conventional Sulfonation

The conventional process involves heating 2-naphthol with concentrated sulfuric acid.[6] The reaction temperature is a critical parameter, as it influences the position of sulfonation on the naphthalene ring. To maximize the yield of the desired 6-sulfonic acid isomer (Schaeffer's acid), the reaction is typically conducted at around 100°C.[3]

G 2-Naphthol 2-Naphthol ReactionVessel Sulfonation (~100°C) 2-Naphthol->ReactionVessel H2SO4 Conc. H₂SO₄ H2SO4->ReactionVessel SulfonationMixture Sulfonation Mixture (Schaeffer's Acid, 2-Naphthol, R-Acid, DONS) ReactionVessel->SulfonationMixture Drowning Drowning (in Water) SulfonationMixture->Drowning AqueousSolution Aqueous Solution of Sulfonic Acids Drowning->AqueousSolution

Figure 1: Conventional Synthesis of Schaeffer's Acid.
Microwave-Assisted Sulfonation

A more modern and efficient approach involves microwave-assisted synthesis.[7] This method offers several advantages, including a significant reduction in reaction time and the amount of sulfuric acid required, leading to a more environmentally friendly process.[7]

Impurities in Synthesis

The sulfonation of 2-naphthol is not perfectly selective, leading to the formation of several by-products. The primary impurities include:

  • Unreacted 2-naphthol (β-naphthol or BN) [6]

  • 2-Naphthol-3,6-disulfonic acid (R-acid) [6]

  • 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS) [6][8]

The presence and concentration of these impurities can significantly impact the quality and performance of the final products derived from Schaeffer's salt.

Purification of Schaeffer's Salt

Crude Schaeffer's salt obtained from the sulfonation reaction is generally not pure enough for commercial applications and requires purification.[6] A multi-step purification process is typically employed to remove the aforementioned impurities.

G cluster_0 Purification Process AqueousSolution Aqueous Solution of Sulfonic Acids CarbonTreatment Activated Carbon Treatment (Removes 2-Naphthol) AqueousSolution->CarbonTreatment Filtration1 Filtration CarbonTreatment->Filtration1 pH_Adjustment_High Adjust pH to >9 (with NaOH or Na₂CO₃) Filtration1->pH_Adjustment_High Precipitation_DONS Precipitation of DONS Disodium Salt pH_Adjustment_High->Precipitation_DONS Filtration2 Filtration Precipitation_DONS->Filtration2 pH_Adjustment_Low Adjust pH to 2-7 (with H₂SO₄) Filtration2->pH_Adjustment_Low SaltingOut Salting Out (with NaCl or Na₂SO₄) pH_Adjustment_Low->SaltingOut Precipitation_SS Precipitation of Schaeffer's Salt SaltingOut->Precipitation_SS Filtration3 Filtration & Washing Precipitation_SS->Filtration3 PureSS Purified Schaeffer's Salt Filtration3->PureSS

Figure 2: Purification Workflow for Schaeffer's Salt.

Experimental Protocols

Synthesis of Schaeffer's Salt (Conventional Method)

Materials:

  • 2-Naphthol

  • Concentrated Sulfuric Acid (93%)[6]

  • Water

  • Activated Carbon[6]

  • Sodium Hydroxide or Sodium Carbonate[6]

  • Sodium Chloride or Sodium Sulfate[6]

  • Hydrochloric Acid

Procedure:

  • In a suitable reaction vessel, carefully add 2-naphthol to concentrated sulfuric acid.

  • Heat the mixture to approximately 100°C and maintain this temperature until the sulfonation is substantially complete.[3][6]

  • Cool the reaction mixture and "drown" it by carefully adding it to a larger volume of water.[6]

  • Heat the diluted sulfonation mixture to 85-90°C and treat with activated carbon for about 1 hour to adsorb unreacted 2-naphthol.[6]

  • Filter the hot solution to remove the activated carbon.[6]

  • Adjust the pH of the filtrate to above 9 with sodium hydroxide or sodium carbonate to precipitate the disodium salt of DONS.[6]

  • Filter off the precipitated DONS.[6]

  • Acidify the filtrate to a pH between 2 and 7 with sulfuric acid.[6]

  • Add a salting-out agent like sodium chloride or sodium sulfate to precipitate Schaeffer's salt.[6]

  • Cool the slurry to 25-30°C to maximize precipitation.[6]

  • Isolate the precipitated Schaeffer's salt by filtration and wash the filter cake with cold water.[6]

  • Dry the purified product.

Quantitative Data from a Patented Process: A patented process reported an overall yield of 72% of the theoretical Schaeffer's Salt based on the initial 2-naphthol used.[6] The recovery from the sulfonation mixture after purification was 88%.[6] The final product contained approximately 0.05% β-naphthol, 0.42% R-Salt, and 0.51% of the disodium salt of DONS.[6]

Synthesis of Sunset Yellow FCF (C.I. Food Yellow 3)

Sunset Yellow FCF is a widely used food colorant synthesized via an azo coupling reaction involving diazotized sulfanilic acid and Schaeffer's salt.[9][10]

G cluster_0 Diazotization cluster_1 Azo Coupling SulfanilicAcid Sulfanilic Acid Diazotization Diazotization (<10°C) SulfanilicAcid->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization DiazoniumSalt Diazotized Sulfanilic Acid Diazotization->DiazoniumSalt Coupling Azo Coupling (pH ~9, <10°C) DiazoniumSalt->Coupling SchaeffersSalt Schaeffer's Salt SchaeffersSalt->Coupling NaOH Sodium Hydroxide (30%) NaOH->Coupling SunsetYellow Sunset Yellow FCF Coupling->SunsetYellow

Figure 3: Synthesis of Sunset Yellow FCF from Schaeffer's Salt.

Materials:

  • Sulfanilic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Schaeffer's salt

  • Sodium hydroxide (30% solution)[11]

  • Sodium chloride

Procedure:

  • Diazotization: Dissolve sulfanilic acid in a sodium carbonate solution and cool. Add a solution of sodium nitrite. Slowly add this mixture to a cold solution of hydrochloric acid (below 10°C) to form the diazonium salt of sulfanilic acid. Stir for approximately 1 hour.[11]

  • Coupling: Dissolve Schaeffer's salt in a 30% sodium hydroxide solution.[11]

  • Slowly add the cold diazonium salt solution to the alkaline Schaeffer's salt solution over a period of about 30 minutes, maintaining the temperature below 10°C and the pH at approximately 9.[11]

  • Continue stirring for about 3 hours.[11]

  • Isolate the precipitated Sunset Yellow FCF dye by filtration.

  • Wash the product with a sodium chloride solution and dry.[11]

Synthesis of Acid Orange 7

Acid Orange 7 is another important azo dye used in the textile industry, synthesized by coupling diazotized sulfanilic acid with 2-naphthol.[12][13] While this specific dye does not directly use Schaeffer's salt, the procedure is analogous and highlights the general utility of naphthol derivatives in azo dye synthesis. The synthesis involves the diazotization of sulfanilic acid followed by coupling with 2-naphthol in an alkaline medium.[12][14]

Applications of Schaeffer's Salt

The primary application of Schaeffer's salt is as a coupling component in the synthesis of monoazo and disazo dyes.[6]

  • Food Colorants: As detailed above, it is a crucial precursor for C.I. Food Yellow 3 (Sunset Yellow FCF).[9]

  • Textile Dyes: It is used in the manufacturing of various acid, direct, and reactive dyes for textiles. Examples include C.I. Acid Orange 12 and C.I. Acid Red 115.[6]

  • Pharmaceutical Intermediates: The naphthol sulfonic acid scaffold is of interest in medicinal chemistry for the synthesis of novel compounds with potential biological activity.

  • Analytical Chemistry: Schaeffer's salt can be used as a reagent in analytical tests, for example, to detect the completeness of a coupling reaction.[15]

Conclusion

Schaeffer's salt remains a cornerstone intermediate in the chemical industry, particularly in the production of colorants. Its synthesis, while seemingly straightforward, requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. The purification processes are critical to achieving the high-purity material required for its diverse applications. This guide has provided a detailed overview of the synthesis, purification, and key applications of Schaeffer's salt, supported by quantitative data and procedural outlines, to aid researchers and professionals in their work with this versatile chemical precursor. The continued importance of azo dyes and the potential for new applications in areas like pharmaceuticals ensure that Schaeffer's salt will remain a compound of significant industrial and scientific interest.

References

Methodological & Application

Application Note: Protocol for the Synthesis of Azo Dyes Using Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of an azo dye using Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's salt, as the coupling component. The procedure involves a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction. This protocol uses the well-documented synthesis of C.I. Food Yellow 3 (Sunset Yellow FCF) from sulfanilic acid and Schaeffer's salt as a representative example. The methodology is designed to be reproducible and is applicable for the synthesis of a variety of similar azo dyes.

Principle of the Reaction

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The overall process is divided into two primary stages:

  • Diazotization: A primary aromatic amine (e.g., sulfanilic acid) is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt.[1][2] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[1][3] The resulting diazonium ion is a weak electrophile.

  • Azo Coupling: The generated diazonium salt is then reacted with an electron-rich aromatic compound, the coupling component. In this protocol, the coupling component is this compound (Schaeffer's salt). The hydroxyl group of Schaeffer's salt is a powerful activating group, facilitating the electrophilic attack of the diazonium ion to form the stable azo compound, characterized by the -N=N- linkage.[4][5] This reaction is typically carried out in an alkaline medium (pH ~9) to deprotonate the hydroxyl group, thereby increasing the nucleophilicity of the aromatic ring.[6]

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, purification, and characterization of the azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up & Purification A Dissolve Sulfanilic Acid in Na2CO3 solution B Cool to 0-5 °C in ice bath A->B C Add NaNO2 solution B->C D Slowly add HCl to form Diazonium Salt C->D G Slowly add Diazonium Salt to Schaeffer's Salt solution (maintain pH ~9) D->G Combine Solutions E Dissolve Schaeffer's Salt in NaOH solution F Cool to < 10 °C E->F F->G H Stir for 2-3 hours to complete coupling G->H I Salt out dye with NaCl H->I J Collect precipitate via vacuum filtration I->J K Wash with saturated NaCl solution J->K L Dry the final product K->L M Characterization (UV-Vis, FTIR, NMR) L->M

Caption: Experimental workflow for azo dye synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt.

3.1. Materials and Reagents

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • This compound (Schaeffer's salt)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

3.2. Equipment

  • Beakers (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thermometer

  • pH indicator paper or pH meter

  • Graduated cylinders

  • Büchner funnel and vacuum flask

  • Filter paper

  • Drying oven

3.3. Procedure

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 4.33 g (0.025 mol) of sulfanilic acid and 1.5 g (0.014 mol) of sodium carbonate in 50 mL of water. Gentle warming may be required to achieve a clear solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 1.80 g (0.026 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution to the cold sulfanilic acid solution.

  • Slowly, and in portions, add 5 mL of concentrated hydrochloric acid to the mixture. Maintain the temperature below 5 °C throughout the addition.[1] Stir the resulting suspension of the diazonium salt for an additional 15-30 minutes in the ice bath.[1]

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 6.1 g (0.025 mol) of this compound (Schaeffer's salt) in 40 mL of a 10% sodium hydroxide solution.

  • Cool this solution to below 10 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt suspension (from Part A) to the cold Schaeffer's salt solution.

  • A brightly colored precipitate of the azo dye should form immediately.[1]

  • During the addition, monitor the pH of the mixture and ensure it remains alkaline (pH ~9) by adding more 10% NaOH solution if necessary.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.[6]

Part C: Isolation and Purification

  • To precipitate the dye, add approximately 10 g of sodium chloride (NaCl) in portions to the reaction mixture while stirring, a process known as "salting out".

  • Continue stirring for 15 minutes, then collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.

  • Dry the purified product in an oven at 80-100 °C or in a desiccator.

  • Weigh the final product and calculate the percentage yield.

Data Presentation

Table 1: Reaction Parameters and Stoichiometry

ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume UsedKey Conditions
Sulfanilic acid173.190.0254.33 gDiazotization Temp: 0-5 °C
Sodium Nitrite (NaNO₂)69.000.0261.80 gAdded as a cold aqueous solution
Hydrochloric Acid (conc.)36.46-5 mLAdded slowly to maintain low temperature
This compound246.220.0256.1 gCoupling Temp: < 10 °C, pH ~9
Sodium Hydroxide (NaOH)40.00-~40 mL (10% w/v)To maintain alkaline conditions for coupling

Table 2: Expected Product Characterization (C.I. Food Yellow 3)

PropertyValue
Chemical Name 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonic acid
Molecular Formula C₁₆H₁₀N₂Na₂O₇S₂
Molar Mass 452.36 g/mol
Appearance Reddish-orange powder or crystals
λmax (in water) ~480-485 nm

Chemical Reaction Pathway

The logical relationship of the synthesis is a sequential conversion of starting materials into the final product.

G A Sulfanilic Acid B Benzenediazonium Sulfonate (Intermediate) A->B  NaNO2, HCl  0-5 °C D Azo Dye (C.I. Food Yellow 3) B->D  Coupling  pH ~9, < 10 °C C Schaeffer's Salt (Coupling Agent) C->D

Caption: Chemical synthesis pathway for the azo dye.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic Amines: Sulfanilic acid is an aromatic amine and should be handled with care. Avoid inhalation and skin contact.

  • Sodium Nitrite: NaNO₂ is an oxidizer and is toxic if swallowed.[7]

  • Acids and Bases: Concentrated HCl and NaOH solutions are corrosive. Handle them in a fume hood and with appropriate care to avoid contact.

  • Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated in dry form.[8] The protocol is designed to use the salt immediately in solution without isolation, which is standard safe practice. The low temperature (0-5 °C) is critical to prevent decomposition.[1][3]

  • Azo Dyes: The final product is a dye. Handle with care to avoid staining skin and clothing.[9]

This protocol provides a robust and reproducible method for synthesizing azo dyes using Schaeffer's salt, suitable for research and educational purposes.

References

Application Notes and Protocols: Schaeffer's Salt as a Coupling Component in Diazotization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schaeffer's salt, the sodium salt of 2-naphthol-6-sulfonic acid, is a crucial coupling component in the synthesis of a wide range of azo dyes. The presence of the hydroxyl group activates the naphthalene ring for electrophilic aromatic substitution, while the sulfonic acid group imparts water solubility to the final dye molecule. This makes Schaeffer's salt a versatile building block for producing acidic azo dyes used extensively in the textile, leather, and paper industries, as well as in the formulation of biological stains and indicators.[1][2][3] This document provides detailed application notes and protocols for the use of Schaeffer's salt in diazotization and coupling reactions.

Principle of the Reaction

The synthesis of azo dyes using Schaeffer's salt involves a two-step process:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[3][4] This intermediate is highly reactive and is usually used immediately without isolation.[3]

  • Azo Coupling: The diazonium salt, acting as an electrophile, is then added to an alkaline solution of Schaeffer's salt. The electron-rich naphthalene ring of Schaeffer's salt undergoes electrophilic aromatic substitution, typically at the position ortho to the hydroxyl group, to form a stable azo compound, characterized by the -N=N- chromophore.[4]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of an azo dye using Schaeffer's salt as the coupling component. The specific quantities of reagents should be calculated based on the molar equivalents of the chosen aromatic amine.

Protocol 1: General Synthesis of a Monoazo Dye from a Primary Aromatic Amine and Schaeffer's Salt

Materials:

  • Primary Aromatic Amine (e.g., Aniline, Sulfanilic Acid, p-Nitroaniline)

  • Schaeffer's Salt (Sodium 2-naphthol-6-sulfonate)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃) (if using an amine salt like sulfanilic acid)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a beaker, dissolve the primary aromatic amine (10 mmol) in a solution of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 20 mL). If the amine is poorly soluble, gentle heating may be applied.

  • Cool the amine solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (10 mmol, e.g., 0.7 g) in a small amount of cold water (e.g., 5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with Schaeffer's Salt

  • In a separate beaker, dissolve Schaeffer's salt (10 mmol) in an aqueous solution of sodium hydroxide (e.g., 10 mL of 1 M NaOH). Ensure the solution is alkaline (pH ~9-10).[5]

  • Cool the Schaeffer's salt solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold Schaeffer's salt solution. A brightly colored precipitate should form immediately.

  • Maintain the alkaline pH of the reaction mixture by adding a solution of sodium hydroxide or sodium carbonate as needed.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification of the Azo Dye

  • Once the coupling is complete, the dye can be precipitated out of the solution by "salting out." Add sodium chloride to the reaction mixture and stir until the dye is fully precipitated.

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a cold, saturated sodium chloride solution to remove excess reactants and inorganic salts.

  • Dry the purified azo dye in a desiccator or a low-temperature oven.

Data Presentation

The following tables summarize quantitative data for azo dyes synthesized using Schaeffer's salt or its free acid form as the coupling component.

Table 1: Synthesis of Monoazo Acid Dyes using Schaeffer's Acid [5]

Diazo ComponentCoupling ComponentYield (%)Color
4-Amino-N-methyl naphthalimideSchaeffer's acid87.0Red
4-Amino-N-butyl naphthalimideSchaeffer's acid85.0Red
AnilineSchaeffer's acid91.0Yellow
p-NitroanilineSchaeffer's acid90.0Orange

Table 2: Spectroscopic Data for a Representative Azo Dye (Aniline coupled with Schaeffer's acid)

Spectroscopic TechniqueCharacteristic Peaks/Signals
UV-Visible (in DMF:H₂O) λmax ≈ 480-530 nm
FT-IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~1600 (N=N stretch), ~1200 & ~1050 (S=O stretch of sulfonate)
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons in distinct regions, singlet for the hydroxyl proton.

Note: Specific spectral data can vary depending on the diazo component and the purity of the sample.

Visualizations

Diazotization and Azo Coupling Workflow

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation A Primary Aromatic Amine B NaNO₂ + HCl (0-5°C) A->B Reacts with C Diazonium Salt Solution B->C Forms E Addition at 0-5°C C->E D Schaeffer's Salt Solution (Alkaline) D->E Reacts with F Azo Dye Precipitate E->F Forms G Salting Out (NaCl) F->G H Vacuum Filtration G->H I Drying H->I J Purified Azo Dye I->J

Caption: Experimental workflow for azo dye synthesis.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_conditions Reaction Conditions Diazo Diazonium Salt (Electrophile) Product Azo Dye Product Diazo->Product Coupling Schaeffer's Salt (Nucleophile) Coupling->Product Temp Low Temperature (0-5°C) Temp->Product pH Alkaline pH (~9-10) pH->Product

Caption: Key components and conditions for azo coupling.

References

Application Notes and Protocols: Sodium 6-hydroxynaphthalene-2-sulfonate in Textile Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's salt, is a pivotal intermediate in the synthesis of a wide array of azo dyes used extensively in the textile industry.[1][2] Its chemical structure, featuring a naphthalene ring substituted with both a hydroxyl and a sulfonic acid group, makes it an excellent coupling component. When it reacts with a diazonium salt, it forms a stable azo compound, which is the chromophore responsible for the dye's color.[1] Dyes derived from this compound are noted for their vibrant shades, good dyeability, and satisfactory light and wash fastness, making them valuable for coloring various fibers.[1] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the manufacturing of textile dyes.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its application in dye synthesis, compiled from various sources.

ParameterValueSource
Chemical Properties of this compound
Molar Mass246.21 g/mol (anhydrous basis)[3]
Melting Point>300 °C[3][4]
Purity>98%[5][6]
AppearanceGrayish white to light-colored powder or crystalline solid[4][7]
SolubilitySoluble in water[5]
Reaction Conditions for Azo Dye Synthesis
Diazotization TemperatureBelow 10 °C
Coupling Reaction TemperatureBelow 10 °C[8]
Coupling Reaction pH~9 (alkaline)[8]

Experimental Protocols

The synthesis of azo dyes using this compound is typically a two-step process: 1) diazotization of an aromatic amine and 2) coupling of the resulting diazonium salt with this compound.

1. Preparation of the Diazonium Salt (Example: Diazotization of Sulfanilic Acid)

This protocol is a representative procedure for the diazotization of an aromatic amine.

  • Materials:

    • Sulfanilic acid

    • Sodium carbonate (Na₂CO₃)

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl)

    • Ice

    • Distilled water

  • Procedure:

    • In a beaker, dissolve sulfanilic acid and sodium carbonate in water. Heat the mixture gently to obtain a clear solution.

    • In a separate beaker, prepare a solution of sodium nitrite in water.

    • Cool both solutions in an ice-water bath.

    • To a third beaker containing concentrated HCl, also cooled in an ice bath, add the sulfanilic acid solution.

    • Slowly add the sodium nitrite solution to the acidic sulfanilic acid solution while maintaining the temperature below 10 °C with constant stirring.[8]

    • The completion of diazotization can be confirmed by testing with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

    • The resulting solution contains the diazonium salt and should be used promptly in the subsequent coupling reaction.

2. Azo Coupling Reaction

This protocol describes the coupling of the prepared diazonium salt with this compound.

  • Materials:

    • Diazonium salt solution (from Protocol 1)

    • This compound (Schaeffer's salt)

    • Sodium hydroxide (NaOH) solution (e.g., 30%)

    • Sodium chloride (NaCl) solution (saturated)

    • Ice

    • Distilled water

  • Procedure:

    • Dissolve an equimolar amount of this compound in an aqueous sodium hydroxide solution in a beaker.[8]

    • Cool this solution in an ice-water bath to below 10 °C.[8]

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound with continuous stirring.[8]

    • Maintain the temperature below 10 °C and the pH at approximately 9 by adding more sodium hydroxide solution as needed.[8]

    • Continue stirring the reaction mixture for a few hours in the ice bath to ensure complete coupling.[8] The formation of a colored precipitate indicates the synthesis of the azo dye.

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye with a saturated sodium chloride solution to remove impurities.[8]

    • Dry the synthesized dye in an oven at a suitable temperature.

Visualizations

Experimental Workflow for Azo Dye Synthesis

G Experimental Workflow for Azo Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation and Purification A Dissolve Aromatic Amine & Na2CO3 in Water C Cool Solutions in Ice Bath A->C B Prepare NaNO2 Solution B->C D Add Amine Solution to Cold HCl C->D E Slowly Add NaNO2 Solution (< 10°C) D->E F Formation of Diazonium Salt Solution E->F I Slowly Add Diazonium Salt Solution to Naphthol Solution (< 10°C, pH ~9) F->I Couple with G Dissolve this compound in NaOH Solution H Cool Solution in Ice Bath G->H H->I J Stir for Several Hours K Precipitation of Azo Dye J->K L Filter the Precipitate K->L M Wash with Saturated NaCl Solution L->M N Dry the Azo Dye M->N

Caption: A flowchart illustrating the key stages in the synthesis of an azo dye.

Chemical Reaction Pathway for Azo Dye Synthesis

G Chemical Reaction Pathway of Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt + NaNO2, HCl < 10°C AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction (Alkaline, < 10°C) SchaefferSalt This compound SchaefferSalt->AzoDye

Caption: The two-step chemical reaction pathway for synthesizing an azo dye.

References

Application Notes and Protocols: Use of 2-(p-Toluidinylnaphthalene)-6-sulfonate (TNS) as a Fluorescent Probe for Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 2-(p-toluidinylnaphthalene)-6-sulfonate (TNS) as a fluorescent probe for characterizing protein binding events. While the initial inquiry specified Sodium 6-hydroxynaphthalene-2-sulfonate, a thorough review of the scientific literature indicates that this compound is primarily used as a chemical intermediate in dye synthesis and is not established as a fluorescent probe for protein binding studies. In contrast, the structurally related compound, 2-(p-toluidinylnaphthalene)-6-sulfonate (TNS), is a well-documented and widely used fluorescent probe for this purpose. Therefore, these notes focus on the application of TNS.

TNS exhibits weak fluorescence in aqueous solutions but displays a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic regions of proteins.[1][2] This property makes TNS an excellent tool for:

  • Characterizing protein conformational changes that expose hydrophobic pockets.[3]

  • Determining the dissociation constant (Kd) of protein-ligand interactions through competitive binding assays.

  • Studying protein folding and unfolding pathways.

  • Investigating the binding of substrates, inhibitors, or other molecules to proteins.

The fluorescence of TNS is highly sensitive to the polarity of its microenvironment, making it a powerful probe for investigating the hydrophobic landscape of protein surfaces.[1][4]

Principle of TNS-Based Protein Binding Assays

The underlying principle of using TNS in protein binding assays is the modulation of its fluorescence upon interaction with a protein. In an aqueous environment, the excited state of TNS is quenched by the polar water molecules, resulting in low fluorescence. When TNS binds to a hydrophobic pocket on a protein, it is shielded from the aqueous environment.[5][6] This non-polar environment restricts the molecular motion of TNS and reduces the quenching effect, leading to a significant enhancement of its fluorescence.[4][7] The extent of this fluorescence enhancement is proportional to the amount of TNS bound to the protein, which in turn depends on the protein concentration and the availability of hydrophobic binding sites.

Quantitative Data Summary

The following tables summarize key quantitative parameters for TNS, providing a reference for experimental design and data interpretation.

Table 1: Spectroscopic Properties of TNS

PropertyValue in Aqueous SolutionValue Bound to Hydrophobic PocketReference(s)
Excitation Maximum (λex)~320 nm~320-330 nm[8]
Emission Maximum (λem)~520 nm~430-460 nm (Blue-shifted)[7][9]
Quantum Yield (Φ)Very low (~0.001)High (e.g., up to 0.4-0.8)[2][10]
Fluorescence Lifetime (τ)Very short (~60 ps)Significantly longer (nanoseconds)[10]

Table 2: Dissociation Constants (Kd) of TNS with Various Proteins

ProteinDissociation Constant (Kd)Experimental ConditionsReference(s)
Bovine Serum Albumin (BSA)5-20 µMPhosphate buffer, pH 7.4, 25°C[4]
Yeast Hexokinase~30 µMTris buffer, pH 8.0, 25°C[3]
α-Lactalbumin (unfolded)Varies with conformationDependent on denaturant concentration[4]
Ribonuclease A (unfolded)Varies with conformationDependent on denaturant concentration[4]

Experimental Protocols

1. Preparation of Stock Solutions

  • TNS Stock Solution: Prepare a 1-10 mM stock solution of TNS sodium salt in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[8][11] Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[11] TNS solutions are stable for at least one month at -20°C and up to six months at -80°C.[11]

  • Protein Stock Solution: Prepare a concentrated stock solution of the protein of interest in the desired buffer. The buffer should be chosen to maintain the stability and activity of the protein and should not contain components that interfere with fluorescence measurements. Determine the accurate concentration of the protein stock solution using a reliable method such as UV-Vis spectrophotometry or a colorimetric protein assay.[12]

  • Assay Buffer: The buffer used for the experiment should be filtered and degassed to minimize light scattering and the presence of quenching agents. Common buffers include phosphate-buffered saline (PBS) or Tris-HCl.

2. Protocol for Fluorescence Titration to Determine Protein-TNS Binding Affinity

This protocol describes a direct titration experiment to determine the dissociation constant (Kd) of TNS binding to a protein.

  • Instrument Setup:

    • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for TNS (e.g., λex = 320 nm, λem = 450 nm).[8]

    • Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

    • Allow the instrument to warm up for the recommended time to ensure stable readings.

  • Sample Preparation:

    • Prepare a series of solutions with a fixed concentration of the protein of interest and varying concentrations of TNS in the assay buffer.

    • It is recommended to start with a protein concentration in the low micromolar range.

    • The TNS concentration range should span from well below to well above the expected Kd.

    • Include a blank sample containing only the assay buffer and the highest concentration of TNS to measure the background fluorescence.

  • Data Acquisition:

    • Equilibrate the samples at the desired temperature for a few minutes before measurement.

    • Measure the fluorescence intensity of each sample.

    • Subtract the fluorescence of the TNS blank from each protein-containing sample to correct for background fluorescence.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the protein-TNS mixture and F₀ is the fluorescence of the protein alone) as a function of the TNS concentration.

    • Fit the resulting binding curve to a suitable binding model, such as the one-site binding model, to determine the dissociation constant (Kd).[13][14][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tns Prepare TNS Stock (1-10 mM in DMSO/Ethanol) titration Prepare Titration Series (Fixed [Protein], Varying [TNS]) prep_tns->titration prep_protein Prepare Protein Stock (in Assay Buffer) prep_protein->titration prep_buffer Prepare Assay Buffer (Filtered & Degassed) prep_buffer->titration setup Instrument Setup (λex=320nm, λem=450nm) measure Measure Fluorescence Intensity setup->measure titration->measure correct Correct for Background (Subtract Blank) measure->correct plot Plot ΔF vs. [TNS] correct->plot fit Fit to Binding Model plot->fit kd Determine Kd fit->kd

Caption: Experimental workflow for determining protein-TNS binding affinity.

signaling_pathway cluster_states TNS States cluster_properties Fluorescence Properties free_tns Free TNS in Aqueous Solution bound_tns TNS Bound to Hydrophobic Pocket free_tns->bound_tns Binds to low_f Low Fluorescence (Quenched by Water) free_tns->low_f Exhibits high_f High Fluorescence (Shielded from Water) bound_tns->high_f Exhibits protein Protein with Hydrophobic Pocket protein->bound_tns

Caption: Mechanism of TNS fluorescence enhancement upon protein binding.

References

Application Notes and Protocols for Ligand Binding Studies Using Fluorescence Spectroscopy with Schaeffer's Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence spectroscopy is a highly sensitive and versatile technique for characterizing protein-ligand interactions, providing valuable insights into binding affinities and mechanisms.[1][2] This application note details a protocol for utilizing Schaeffer's salt (sodium 6-hydroxy-2-naphthalenesulfonate) as an extrinsic fluorescent probe in ligand binding studies. Schaeffer's salt, a derivative of naphthol, is presumed to exhibit environment-sensitive fluorescence. It is hypothesized that upon binding to hydrophobic pockets on the surface of a protein, its fluorescence quantum yield will increase, and its emission maximum will undergo a blue shift. This phenomenon can be leveraged to directly measure the binding of Schaeffer's salt to a protein and, through a competitive binding assay, to determine the binding affinity of a non-fluorescent ligand of interest.

This protocol is designed for researchers in drug discovery and development, providing a framework for screening and characterizing ligand binding to protein targets.

Principle of the Assay

The fluorescence of extrinsic probes like Schaeffer's salt is often quenched in an aqueous environment and enhanced in the non-polar environment of a protein's hydrophobic binding site.[3][4] This change in fluorescence intensity upon binding can be monitored to determine the binding affinity of the probe for the protein.

In a direct titration experiment , increasing concentrations of a protein are added to a fixed concentration of Schaeffer's salt. The increase in fluorescence intensity is measured and used to calculate the dissociation constant (Kd) of the Schaeffer's salt-protein complex.

In a competitive binding experiment , a pre-formed complex of the protein and Schaeffer's salt is titrated with a non-fluorescent test ligand. The test ligand displaces Schaeffer's salt from the binding pocket, leading to a decrease in fluorescence intensity as the probe is released into the aqueous environment. This decrease is used to calculate the inhibitory constant (Ki) of the test ligand.

Experimental Protocols

Materials and Reagents
  • Target Protein: Purified to >95% homogeneity.

  • Schaeffer's Salt (Sodium 6-hydroxy-2-naphthalenesulfonate): Analytical grade.

  • Test Ligand: Non-fluorescent compound of interest.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the target protein's stability.

  • High-Purity Water: For buffer and solution preparation.

  • Spectrofluorometer: Capable of measuring fluorescence intensity at specified excitation and emission wavelengths.

  • Quartz Cuvettes: Low-volume, suitable for fluorescence measurements.

  • Micropipettes and Tips: For accurate liquid handling.

Preparation of Stock Solutions
  • Protein Stock Solution: Prepare a concentrated stock solution of the target protein (e.g., 1 mM) in the assay buffer. Determine the precise concentration using a reliable method such as UV-Vis spectrophotometry.

  • Schaeffer's Salt Stock Solution: Prepare a 10 mM stock solution of Schaeffer's salt in the assay buffer. Protect from light.

  • Test Ligand Stock Solution: Prepare a concentrated stock solution of the test ligand (e.g., 50 mM) in a suitable solvent (e.g., DMSO or assay buffer).

Protocol 1: Direct Titration to Determine the Kd of Schaeffer's Salt
  • Instrument Setup:

    • Set the excitation wavelength for Schaeffer's salt (e.g., ~330 nm, requires empirical determination).

    • Set the emission wavelength at the maximum fluorescence intensity (e.g., ~450 nm, requires empirical determination).

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

    • Allow the instrument to warm up for at least 30 minutes.

  • Experiment Execution:

    • Pipette 2 mL of assay buffer into the cuvette and record the background fluorescence.

    • Add a fixed amount of Schaeffer's salt to the cuvette to achieve a final concentration of 10 µM. Mix well and record the initial fluorescence intensity.

    • Incrementally add small aliquots of the protein stock solution to the cuvette. Mix gently after each addition and allow the system to equilibrate for 2-3 minutes.

    • Record the fluorescence intensity after each addition.

    • Continue the titration until the fluorescence signal reaches saturation, indicating that all Schaeffer's salt is bound to the protein.

  • Data Analysis:

    • Correct the fluorescence intensity readings for dilution.

    • Plot the change in fluorescence intensity (ΔF) against the protein concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay to Determine the Ki of a Test Ligand
  • Instrument Setup:

    • Use the same instrument settings as in the direct titration protocol.

  • Experiment Execution:

    • Prepare a solution containing the target protein at a concentration equal to its Kd (determined in Protocol 1) and Schaeffer's salt at a concentration of 10 µM in the assay buffer.

    • Pipette 2 mL of this protein-probe solution into the cuvette and record the initial fluorescence intensity (F0).

    • Incrementally add small aliquots of the test ligand stock solution to the cuvette. Mix gently and allow the system to equilibrate for 2-3 minutes after each addition.

    • Record the fluorescence intensity (F) after each addition.

    • Continue the titration until the fluorescence signal is maximally quenched.

  • Data Analysis:

    • Calculate the fraction of bound probe at each ligand concentration.

    • Plot the percentage of displacement against the logarithm of the test ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of Schaeffer's salt and Kd_probe is its dissociation constant.

Data Presentation

Table 1: Direct Titration of Target Protein with Schaeffer's Salt
Protein Concentration (µM)Fluorescence Intensity (a.u.)ΔF (Corrected)
01500
2350200
4530380
6680530
8810660
10920770
121010860
141080930
161130980
1811601010
2011701020
Kd ~5 µM
Table 2: Competitive Displacement of Schaeffer's Salt by Test Ligand
Test Ligand Concentration (µM)Fluorescence Intensity (a.u.)% Displacement
0.0111500
0.111450.5
1105010
575040
1050065
2030085
5020095
10016099
IC50 ~7.5 µM
Ki ~2.5 µM

Visualizations

LigandBindingWorkflow cluster_prep Preparation cluster_direct Direct Titration cluster_competitive Competitive Assay P Protein Stock DT_Titrate Titrate with Protein P->DT_Titrate S Schaeffer's Salt Stock DT_Mix Mix Schaeffer's Salt + Buffer S->DT_Mix L Ligand Stock CA_Titrate Titrate with Ligand L->CA_Titrate DT_Setup Setup Fluorometer DT_Setup->DT_Mix DT_Mix->DT_Titrate DT_Measure Measure Fluorescence Increase DT_Titrate->DT_Measure DT_Analyze Calculate Kd DT_Measure->DT_Analyze CA_Setup Setup Fluorometer CA_Mix Mix Protein + Schaeffer's Salt CA_Setup->CA_Mix CA_Mix->CA_Titrate CA_Measure Measure Fluorescence Decrease CA_Titrate->CA_Measure CA_Analyze Calculate IC50 and Ki CA_Measure->CA_Analyze

Caption: Experimental workflow for ligand binding studies.

DirectBinding P Protein PS Protein-Salt Complex (High Fluorescence) P->PS + S Schaeffer's Salt (Low Fluorescence) S->PS + PS->P Dissociation (Kd) PS->S

Caption: Principle of direct fluorescence titration.

CompetitiveBinding PS Protein-Salt Complex (High Fluorescence) PL Protein-Ligand Complex PS->PL + Ligand S Free Schaeffer's Salt (Low Fluorescence) PS->S Displacement L Ligand L->PL

Caption: Principle of the competitive binding assay.

Conclusion

The described protocols provide a robust framework for utilizing Schaeffer's salt as a fluorescent probe in ligand binding studies. This approach offers a sensitive, non-radioactive, and cost-effective method for determining the binding affinities of unlabelled compounds to a protein of interest. The direct titration and competitive binding assays are powerful tools in early-stage drug discovery for hit identification and lead optimization. As with any extrinsic probe, it is crucial to empirically determine the optimal excitation and emission wavelengths for Schaeffer's salt in the specific buffer system and in the presence of the target protein.

References

Preparation of FD&C Red No. 40 using Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preparation of FD&C Red No. 40

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of FD&C Red No. 40, also known as Allura Red AC. The synthesis involves the diazotization of p-cresidine sulfonic acid and subsequent azo coupling with Sodium 6-hydroxynaphthalene-2-sulfonate (Schaeffer's salt). This document includes a step-by-step experimental protocol, methods for purification and analysis, and a summary of quantitative data.

Introduction

FD&C Red No. 40 is a widely used synthetic red azo dye in the food, drug, and cosmetic industries.[1][2] Its synthesis is a classic example of an azo coupling reaction, a fundamental process in organic chemistry for the preparation of colored compounds.[3] The manufacturing process involves the diazotization of an aromatic amine, in this case, 5-amino-4-methoxy-2-toluenesulfonic acid (p-cresidine sulfonic acid), followed by its reaction with a coupling agent, this compound (Schaeffer's salt).[4][5]

This protocol provides a detailed methodology for the synthesis, purification, and analysis of FD&C Red No. 40, suitable for laboratory and research applications.

Reaction Scheme

The overall synthesis of FD&C Red No. 40 can be depicted in two main steps:

  • Diazotization of p-Cresidine Sulfonic Acid: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[6][7]

  • Azo Coupling: The resulting diazonium salt is then reacted with Schaeffer's salt under alkaline conditions to form the final azo dye.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and analysis of FD&C Red No. 40.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Diazotization Diazotization of p-Cresidine Sulfonic Acid Coupling Azo Coupling with Schaeffer's Salt Diazotization->Coupling Diazonium Salt Solution Precipitation Precipitation of Crude Dye Coupling->Precipitation Crude Dye Solution Filtration Filtration Precipitation->Filtration Crude Product Washing Washing Filtration->Washing Drying Drying Washing->Drying UV_Vis UV-Vis Spectroscopy (Purity & Concentration) Drying->UV_Vis Purified FD&C Red No. 40 HPLC HPLC (Purity Profile) Drying->HPLC

Caption: Experimental workflow for FD&C Red No. 40 synthesis and analysis.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
p-Cresidine Sulfonic Acid6470-23-1C₈H₁₁NO₄S217.24
This compound (Schaeffer's salt)135-76-2C₁₀H₇NaO₄S246.21
Sodium Nitrite7632-00-0NaNO₂69.00
Hydrochloric Acid (concentrated, 37%)7647-01-0HCl36.46
Sodium Hydroxide1310-73-2NaOH40.00
Sodium Chloride7647-14-5NaCl58.44
Distilled or Deionized Water7732-18-5H₂O18.02
Protocol for the Synthesis of FD&C Red No. 40

Step 1: Diazotization of p-Cresidine Sulfonic Acid

  • In a 250 mL beaker, dissolve 2.17 g (0.01 mol) of p-cresidine sulfonic acid in 50 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-cresidine sulfonic acid solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[7]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 2.46 g (0.01 mol) of this compound (Schaeffer's salt) in 100 mL of a 2% (w/v) aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold Schaeffer's salt solution over 30-45 minutes. A deep red precipitate of FD&C Red No. 40 will form immediately.[8]

  • Maintain the temperature below 10 °C and continue stirring for an additional 1-2 hours to ensure the coupling reaction goes to completion.

Step 3: Isolation and Purification of FD&C Red No. 40

  • After the coupling reaction is complete, add sodium chloride (approximately 10-15% of the total volume) to the reaction mixture to "salt out" the dye and promote complete precipitation.

  • Stir the mixture for another 30 minutes.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a cold 10% (w/v) sodium chloride solution to remove unreacted starting materials and other water-soluble impurities.

  • Further wash the product with a small amount of cold distilled water to remove excess sodium chloride.

  • Dry the purified FD&C Red No. 40 in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of FD&C Red No. 40.

ParameterValue
Reactants
p-Cresidine Sulfonic Acid (mol)0.01
This compound (mol)0.01
Sodium Nitrite (mol)0.011
Product
Theoretical Yield of FD&C Red No. 40 (g)4.96
Actual Yield (g)To be determined
Percent Yield (%)To be calculated
Analysis
λmax in water (nm)~504
Purity by UV-Vis (%)>85%
Purity by HPLC (%)>85%

Note: The theoretical yield is calculated based on the limiting reactant (p-cresidine sulfonic acid).

Analytical Protocols

Purity and Concentration Determination by UV-Vis Spectroscopy

Principle: The concentration of FD&C Red No. 40 in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.[9]

Procedure:

  • Preparation of Standard Solutions: Accurately weigh about 100 mg of purified FD&C Red No. 40 and dissolve it in a 100 mL volumetric flask with distilled water to create a stock solution. From this stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, and 20 µg/mL).[10]

  • Determination of λmax: Scan one of the standard solutions (e.g., 10 µg/mL) using a UV-Vis spectrophotometer over the range of 400-600 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 504 nm.[10][11]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Accurately weigh a sample of the synthesized FD&C Red No. 40, dissolve it in a known volume of distilled water to obtain a concentration within the range of the calibration curve, and measure its absorbance at λmax.

  • Calculation: Determine the concentration of the sample solution from the calibration curve. The purity of the synthesized dye can be calculated as: Purity (%) = (Concentration from UV-Vis / Theoretical Concentration) x 100

Purity Profile by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC provides a more detailed purity profile by separating the main dye from any subsidiary colors and unreacted starting materials.[12]

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)
Flow Rate 1.0 mL/min
Detection UV-Vis detector at the λmax of FD&C Red No. 40 (~504 nm)
Injection Volume 10-20 µL

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized FD&C Red No. 40 in the mobile phase at a known concentration (e.g., 100 µg/mL).[11]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to FD&C Red No. 40 relative to the total area of all peaks in the chromatogram.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical transformations in the synthesis of FD&C Red No. 40.

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product pCSA p-Cresidine Sulfonic Acid Diazonium Diazonium Salt of p-Cresidine Sulfonic Acid pCSA->Diazonium + HNO2 (0-5 °C) Schaeffer Schaeffer's Salt Red40 FD&C Red No. 40 Schaeffer->Red40 NaNO2 Sodium Nitrite HNO2 Nitrous Acid (in situ) NaNO2->HNO2 + HCl HCl Hydrochloric Acid Diazonium->Red40 + Schaeffer's Salt (Alkaline, <10 °C)

Caption: Key chemical transformations in FD&C Red No. 40 synthesis.

References

Application Notes and Protocols: Schaeffer's Salt and its Relevance in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schaeffer's salt, the sodium salt of 2-naphthol-6-sulfonic acid, is a well-established intermediate in the synthesis of dyes and pigments. While its direct application as a building block for a wide range of modern pharmaceutical compounds is not extensively documented in scientific literature, its chemical properties and the broader class of sulfonated naphthols hold relevance for medicinal chemists and drug development professionals. This document provides an overview of Schaeffer's salt, its synthesis, and explores a relevant example of a sulfonated pharmaceutical, Etamsylate, for which detailed synthetic protocols and mechanistic insights are available. Additionally, the antihypertensive drug Azilsartan Kamedoxomil is discussed to clarify its synthetic origins, as some sources have anecdotally linked it to Schaeffer's salt, a claim not substantiated by detailed synthetic literature.

Section 1: Schaeffer's Salt (Sodium 2-naphthol-6-sulfonate)

Overview

Schaeffer's salt is an aromatic organic compound derived from 2-naphthol. The presence of both a hydroxyl and a sulfonic acid group on the naphthalene ring system makes it a versatile intermediate for chemical synthesis. The sulfonic acid group imparts water solubility, a property often sought in pharmaceutical agents to improve their bioavailability.

Synthesis of Schaeffer's Salt

The industrial preparation of Schaeffer's salt involves the sulfonation of 2-naphthol with concentrated sulfuric acid. The reaction conditions, particularly temperature, are crucial for directing the sulfonation to the 6-position of the naphthalene ring.

Experimental Protocol: Synthesis of Schaeffer's Salt

Materials:

  • 2-Naphthol

  • Concentrated sulfuric acid (98%)

  • Sodium hydroxide or Sodium carbonate

  • Water

  • Activated carbon (optional)

  • Sodium chloride (for salting out)

Procedure:

  • In a suitable reaction vessel, 2-naphthol is carefully heated with concentrated sulfuric acid. The temperature is maintained at approximately 100-120°C to favor the formation of 2-naphthol-6-sulfonic acid.

  • Upon completion of the sulfonation, the reaction mixture is cautiously "drowned" in water to dilute the acid.

  • The aqueous solution is then neutralized with a solution of sodium hydroxide or sodium carbonate to a pH of 7-8. This converts the sulfonic acid to its sodium salt.

  • For purification, the solution can be treated with activated carbon to remove colored impurities, followed by filtration.

  • The crude Schaeffer's salt is then precipitated from the solution by the addition of sodium chloride ("salting out").

  • The precipitated Schaeffer's salt is collected by filtration, washed with a cold brine solution to remove excess sodium chloride and other water-soluble impurities, and then dried.

Quantitative Data for Schaeffer's Salt Synthesis

ParameterValueReference
Typical Yield80-90%General knowledge from organic chemistry texts
Purity>95% (after purification)General knowledge from organic chemistry texts

Section 2: Etamsylate - A Sulfonated Pharmaceutical Compound

While not a direct derivative of Schaeffer's salt, Etamsylate (diethylammonium 2,5-dihydroxybenzenesulfonate) serves as an excellent case study of a sulfonated aromatic compound with pharmaceutical applications. It is a hemostatic agent used to control capillary bleeding. Its synthesis involves the sulfonation of a dihydroxybenzene derivative.

Synthesis of Etamsylate from Hydroquinone

Experimental Protocol: Synthesis of Etamsylate

Materials:

  • Hydroquinone

  • Concentrated sulfuric acid

  • Cyclohexane

  • Propionic acid

  • Diethylamine

  • Isopropanol

Procedure:

  • Sulfonation: To a 10 L reactor, add 1.65 kg of hydroquinone, 4.5 L of cyclohexane, and 0.2 L of propionic acid. Heat the mixture to reflux with stirring for 2 hours to remove water azeotropically. Cool the mixture to 85°C.[1]

  • Slowly add 2.28 kg of concentrated sulfuric acid, maintaining the temperature below 90°C. After the addition is complete, maintain the reaction at 90°C for 60 minutes.[1]

  • Salt Formation: Cool the reaction mixture to 65°C. Prepare a solution of 1.25 kg of diethylamine in 0.9 L of water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 70°C.[1]

  • After the addition, heat the mixture to 70°C and stir until the lower aqueous phase is clear. Separate the hot aqueous phase.[1]

  • Crystallization and Purification: Transfer the aqueous phase to a crystallization vessel. Slowly cool to 10°C and stir for 1 hour. Further cool to 5°C and stir for 8 hours to allow for complete crystallization.[1]

  • Collect the white crystalline solid by centrifugation. Wash the filter cake with 1.5 L of isopropanol three times.[1]

  • Dry the product to obtain pure Etamsylate.

Quantitative Data for Etamsylate Synthesis

ParameterValueReference
Yield85%[1]
Purity99.89% (by HPLC)[1]
Mechanism of Action of Etamsylate

Etamsylate is understood to exert its hemostatic effect through multiple mechanisms, primarily at the level of the capillaries and platelets. It is believed to enhance capillary endothelial resistance, promote platelet adhesion, and inhibit the biosynthesis of prostaglandins that are involved in vasodilation and platelet disaggregation.[2][3][4][5] Recent studies suggest that Etamsylate may also act as an antiangiogenic factor by inhibiting the Fibroblast Growth Factor (FGF) signaling pathway.[6][7]

Etamsylate_Mechanism cluster_Vessel Blood Vessel Wall cluster_Platelet Platelet Etamsylate Etamsylate Capillary Capillary Endothelium Etamsylate->Capillary Increases Resistance PGI2 Prostaglandin I2 (PGI2) (Vasodilator, Platelet Inhibitor) Etamsylate->PGI2 Inhibits Biosynthesis FGF FGF Signaling Etamsylate->FGF Inhibits Platelet_Adhesion Platelet Adhesion Etamsylate->Platelet_Adhesion Promotes Hemostasis Hemostasis Capillary->Hemostasis Bleeding Bleeding PGI2->Bleeding Promotes Angiogenesis Angiogenesis FGF->Angiogenesis Promotes Platelet_Adhesion->Hemostasis

Caption: Proposed mechanism of action of Etamsylate.

Section 3: Azilsartan Kamedoxomil

Azilsartan Kamedoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. While one source generically mentions 2-naphthol-6-sulfonic acid as an intermediate in its synthesis, a thorough review of the scientific and patent literature reveals that the established synthetic routes for Azilsartan do not involve Schaeffer's salt. The synthesis is a complex, multi-step process typically starting from benzimidazole precursors.

Mechanism of Action of Azilsartan

Azilsartan is a selective antagonist of the angiotensin II receptor type 1 (AT1). Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By blocking the AT1 receptor, Azilsartan prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a reduction in blood pressure.[8][9][10][11][12] This blockade also inhibits the release of aldosterone, a hormone that promotes sodium and water retention, further contributing to the blood pressure-lowering effect.[9][10][11]

Azilsartan_Mechanism cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activates Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Stimulates Azilsartan Azilsartan Azilsartan->AT1_Receptor Blocks Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE

Caption: Mechanism of action of Azilsartan.

Schaeffer's salt remains a significant intermediate in the dye industry with potential, though not widely realized, applications in pharmaceutical synthesis due to its functional groups. The synthesis of Etamsylate, while not directly utilizing Schaeffer's salt, provides a valuable protocol for the preparation of a sulfonated pharmaceutical and highlights the importance of sulfonation in medicinal chemistry. The case of Azilsartan Kamedoxomil underscores the need for careful verification of synthetic routes from primary literature. For researchers and professionals in drug development, understanding the synthesis and mechanisms of these and similar compounds can inform the design and development of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Sodium 6-hydroxynaphthalene-2-sulfonate, also known as Schaeffer's acid sodium salt. The following methods are described: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These protocols are based on established analytical techniques for naphthalene sulfonates and related compounds, providing a strong foundation for implementation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach, offering high specificity and sensitivity.

Application Note

This HPLC method is designed for the accurate quantification of this compound in bulk materials or formulated products. The method utilizes a C18 stationary phase to separate the analyte from potential impurities. An isocratic mobile phase consisting of an aqueous buffer and an organic modifier ensures reproducible retention times and peak shapes. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, ensuring good sensitivity. Method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, should be established to ensure the reliability of the results.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Solvent filtration apparatus with 0.45 µm filters

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

2. Chromatographic Conditions:

  • Mobile Phase: 30:70 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm

3. Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 30:70 volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC method. These values should be verified during method validation in the user's laboratory.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow prep_solutions Prepare Mobile Phase and Standard Solutions system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration sample_prep Prepare Sample Solution sample_injection Inject Sample sample_prep->sample_injection calibration Inject Standards & Generate Calibration Curve system_equilibration->calibration calibration->sample_injection data_analysis Analyze Data & Quantify Analyte sample_injection->data_analysis

Caption: HPLC analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region. This compound has a distinct UV absorbance spectrum that can be utilized for its quantification.

Application Note

This UV-Vis spectrophotometric method is suitable for the routine analysis of this compound in aqueous solutions. The method is based on the measurement of the absorbance of the analyte at its wavelength of maximum absorbance (λmax). It is a straightforward technique that requires minimal sample preparation, making it ideal for high-throughput screening or in-process control. The method's accuracy can be affected by the presence of other UV-absorbing impurities; therefore, its specificity should be carefully evaluated for the intended sample matrix.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Deionized water

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in deionized water.

  • Scan the solution over the UV range (e.g., 200-400 nm) using deionized water as a blank.

  • Identify the wavelength at which the maximum absorbance occurs. This will be the λmax for subsequent measurements (approximately 230 nm and 275 nm). The peak at 230 nm is generally more intense and may be preferred for higher sensitivity.

3. Preparation of Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain a known amount of this compound.

  • Dissolve the sample in deionized water in a volumetric flask of appropriate size to yield a final concentration within the established linear range.

  • If necessary, filter the solution to remove any particulate matter.

5. Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Use deionized water to zero the instrument (blank).

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this UV-Vis spectrophotometric method. These values should be confirmed through method validation in the user's laboratory.

ParameterResult
Wavelength of Max. Absorbance (λmax) ~230 nm
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 3%
Accuracy (Recovery %) 97 - 103%

Experimental Workflow Diagram

UVVis_Workflow prep_solutions Prepare Standard and Sample Solutions determine_lambda_max Determine λmax prep_solutions->determine_lambda_max sample_measurement Measure Absorbance of Sample prep_solutions->sample_measurement calibration Measure Absorbance of Standards & Generate Calibration Curve determine_lambda_max->calibration data_analysis Calculate Concentration calibration->data_analysis sample_measurement->data_analysis

Caption: UV-Vis spectrophotometry analysis workflow.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Schaeffer's Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schaeffer's salt, the sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, is a crucial intermediate in the synthesis of various dyes and pigments.[1][2] Its purity is critical for the quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantification and purity assessment of Schaeffer's salt. This application note provides a detailed protocol for the analysis of Schaeffer's salt using a reversed-phase HPLC method with UV detection.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of Schaeffer's salt. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 20 mM Potassium Phosphate Monobasic in Water : Acetonitrile (70:30, v/v), pH 3.5 adjusted with Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time 10 minutes
Method Validation Parameters

The following table summarizes the typical validation parameters for the HPLC analysis of naphthalene sulfonates, which are representative for Schaeffer's salt analysis.

ParameterResult
Retention Time (tR) Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Note: The quantitative data presented are representative values for naphthalene sulfonates analyzed by reversed-phase HPLC and are intended to serve as a guideline. Actual values may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Preparation of Mobile Phase
  • 20 mM Potassium Phosphate Monobasic Buffer: Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.5 using phosphoric acid.

  • Mobile Phase Preparation: Mix the 20 mM potassium phosphate buffer (pH 3.5) with acetonitrile in a 70:30 (v/v) ratio.

  • Degassing: Degas the mobile phase for at least 15 minutes using a vacuum degasser or by sonication.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Schaeffer's salt reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock standard solution with the mobile phase. These will be used to construct the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a sample containing Schaeffer's salt and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the linearity range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas for Schaeffer's salt.

Data Analysis
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the Schaeffer's salt standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of Schaeffer's salt in the sample solution by interpolating its peak area on the calibration curve.

  • Calculation of LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be calculated from the calibration curve using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[3]

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[3]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Buffer + Acetonitrile) equilibration System Equilibration prep_mobile->equilibration 1 prep_std Standard Solution Preparation (Stock and Working Standards) injection Injection of Standards and Samples prep_std->injection 2 prep_sample Sample Solution Preparation (Dissolution and Filtration) prep_sample->injection 3 equilibration->injection 4 detection UV Detection at 230 nm injection->detection 5 calibration Calibration Curve Generation detection->calibration 6 quantification Quantification of Schaeffer's Salt calibration->quantification 7 validation Calculation of LOD & LOQ calibration->validation 8

References

Application Notes and Protocols: Sodium 6-hydroxynaphthalene-2-sulfonate in Environmental Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 6-hydroxynaphthalene-2-sulfonate, also known as Schaeffer's salt, is a chemical compound primarily utilized as a precursor in the synthesis of various dyes.[1][2] While its direct application in environmental testing is not extensively documented in current literature, its structural similarity to other fluorescent naphthalene derivatives suggests its potential as a fluorescent probe for the detection of environmental contaminants. Naphthalene sulfonates are recognized as environmental pollutants, and their analysis is commonly performed using sensitive techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.[3][4][5]

These application notes provide a hypothetical framework for the utilization of this compound as a fluorescent probe for the detection of heavy metal ions in aqueous samples. The protocols outlined below are based on established principles of fluorescence spectroscopy and standard environmental analysis methodologies.[6][7] Researchers are encouraged to use this document as a foundational guide for developing and validating specific applications.

Principle of Operation: Hypothetical Fluorescence Quenching by Heavy Metal Ions

The proposed detection mechanism relies on the phenomenon of fluorescence quenching. This compound is hypothesized to exhibit intrinsic fluorescence under specific excitation wavelengths. In the presence of certain heavy metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺), the fluorescence intensity of the compound may decrease significantly. This quenching can occur through various mechanisms, including the formation of a non-fluorescent complex between the naphthalene sulfonate and the metal ion, or through energy transfer processes. The degree of fluorescence quenching is expected to be proportional to the concentration of the heavy metal ion, allowing for quantitative analysis.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution of this compound (1 mM):

    • Accurately weigh 24.62 mg of this compound (anhydrous molecular weight: 246.21 g/mol ).

    • Dissolve the compound in 100 mL of ultrapure water in a volumetric flask.

    • Store the stock solution in a dark, refrigerated container.

  • Working Standard Solution (10 µM):

    • Dilute 1 mL of the 1 mM stock solution to 100 mL with ultrapure water in a volumetric flask.

  • Heavy Metal Stock Solutions (1000 ppm):

    • Use commercially available certified standard solutions of the heavy metals of interest (e.g., Cu²⁺, Pb²⁺, Hg²⁺).

  • Heavy Metal Working Standards (0-100 µM):

    • Prepare a series of dilutions from the stock solutions in ultrapure water to create a calibration curve.

Protocol 2: Fluorescence Spectroscopic Analysis
  • Instrumentation:

    • A fluorescence spectrophotometer equipped with a quartz cuvette.

  • Procedure:

    • To a 3 mL quartz cuvette, add 2.5 mL of the 10 µM this compound working solution.

    • Add a known volume of the heavy metal working standard solution.

    • Bring the final volume to 3 mL with ultrapure water.

    • Mix the solution thoroughly and allow it to incubate for 5 minutes at room temperature, protected from light.

    • Record the fluorescence emission spectrum by exciting the solution at the predetermined optimal excitation wavelength (to be determined experimentally, but likely in the UV range typical for naphthalene derivatives).

    • Measure the fluorescence intensity at the emission maximum.

    • A blank sample containing only the this compound solution should be measured to determine the initial fluorescence (F₀).

    • The fluorescence of samples containing heavy metals (F) is then used to calculate the degree of quenching.

Protocol 3: Analysis of Environmental Water Samples
  • Sample Preparation:

    • Collect water samples (e.g., from rivers, lakes, or industrial effluent) in clean, pre-rinsed containers.

    • Filter the samples through a 0.45 µm syringe filter to remove particulate matter.

    • If necessary, adjust the pH of the sample to a predetermined optimal value.

  • Analysis:

    • Follow the procedure outlined in Protocol 2, substituting the heavy metal working standard with the prepared environmental water sample.

    • For quantitative analysis, the method of standard addition may be employed to mitigate matrix effects.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential performance of this compound as a fluorescent probe for heavy metal detection. Note: This data is for illustrative purposes only and must be experimentally validated.

Table 1: Hypothetical Performance Characteristics for Heavy Metal Detection

ParameterCopper (Cu²⁺)Lead (Pb²⁺)Mercury (Hg²⁺)
Linear Range (µM) 0.1 - 100.5 - 200.05 - 5
Limit of Detection (LOD) (µM) 0.050.20.02
Limit of Quantification (LOQ) (µM) 0.150.60.06
Response Time (minutes) < 5< 5< 5

Table 2: Hypothetical Recovery Study in Spiked River Water Samples

AnalyteSpiked Concentration (µM)Measured Concentration (µM)Recovery (%)
Copper (Cu²⁺) 1.00.9898
5.04.8597
Lead (Pb²⁺) 2.01.9296
10.09.7597.5
Mercury (Hg²⁺) 0.50.4998
2.01.9497

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_probe Prepare Sodium 6-hydroxynaphthalene-2-sulfonate Solution mix Mix Probe with Standard or Sample prep_probe->mix prep_metal Prepare Heavy Metal Standard Solutions prep_metal->mix prep_sample Prepare Environmental Water Sample (Filter) prep_sample->mix incubate Incubate (5 min) mix->incubate measure Measure Fluorescence (Excitation/Emission Scan) incubate->measure plot Plot Calibration Curve (F₀/F vs. Concentration) measure->plot quantify Quantify Metal Ion Concentration in Sample plot->quantify

Caption: Experimental workflow for heavy metal detection.

signaling_pathway Probe_Excited Probe* (Excited State) Probe_Ground Probe (Ground State) Probe_Excited->Probe_Ground Emission Complex [Probe-M]ⁿ⁺ (Non-fluorescent Complex) Probe_Excited->Complex Quenching Light_Out Fluorescence (hν') Probe_Ground->Probe_Excited Absorption Metal Heavy Metal Ion (Mⁿ⁺) Metal->Complex No_Light No Fluorescence (Quenching) Light_In Excitation Light (hν) Light_In->Probe_Ground

Caption: Hypothetical fluorescence quenching mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Sodium 6-hydroxynaphthalene-2-sulfonate (Schaeffer's salt).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete precipitation during salting out.Ensure the concentration of the sodium chloride solution is optimized. A saturated solution is typically used to maximize the precipitation of the less soluble this compound.[1]
Co-precipitation of impurities.Control the cooling rate during crystallization. Slow cooling generally leads to the formation of purer crystals with higher yield.[1]
Product loss during filtration.Use a Büchner funnel with an appropriate filter paper size to ensure efficient collection of the crystals. Wash the collected crystals with a minimal amount of ice-cold saturated sodium chloride solution to remove adhering mother liquor without significant product dissolution.
Product is Still Colored After Purification Insufficient amount of activated carbon used for decolorization.Increase the amount of activated carbon. A typical starting point is 1-2% (w/w) of the crude product. The optimal amount should be determined experimentally.
Inadequate contact time with activated carbon.Increase the stirring time of the solution with activated carbon. A contact time of 30-60 minutes is generally recommended.[2]
The color is inherent to the product at a certain pH.Ensure the pH of the solution is within the optimal range for decolorization (typically pH 3-6 for activated carbon treatment) before filtration.[2]
Presence of Insoluble Impurities in the Final Product Inefficient hot filtration after decolorization.Ensure the solution is filtered while hot to prevent premature crystallization of the desired product along with the activated carbon. Pre-heating the filtration apparatus can also help.
Impurities precipitating along with the product.Adjust the pH of the solution to selectively precipitate impurities. For example, raising the pH to above 9 can precipitate the disodium salt of 6,6'-oxybis(2-naphthalene sulfonic acid).[3]
Crystals are Very Fine and Difficult to Filter The solution was cooled too rapidly.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the formation of larger crystals.
Supersaturation of the solution.Seeding the solution with a small crystal of the pure product can help initiate crystallization and promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities include unreacted 2-naphthol, isomeric naphthalenesulfonic acids, and by-products such as 6,6'-oxybis(2-naphthalene sulfonic acid).[3]

Q2: What is the principle behind the "salting out" purification method?

A2: The "salting out" method relies on the principle of differential solubility. This compound is less soluble in a concentrated salt solution (like brine) compared to some of its common impurities. By adding a salt such as sodium chloride, the desired product is selectively precipitated from the solution.[1]

Q3: How does activated carbon work to decolorize the solution?

A3: Activated carbon has a highly porous structure with a large surface area, which allows it to adsorb colored organic impurities from the solution.[4] The effectiveness of decolorization depends on factors like the type of activated carbon, its particle size, contact time, temperature, and the pH of the solution.[2]

Q4: What is the optimal pH for the purification process?

A4: The optimal pH can vary for different stages of the purification. For decolorization with activated carbon, a pH range of 3-6 is often effective.[2] To remove specific impurities like 6,6'-oxybis(2-naphthalene sulfonic acid), the pH should be raised to above 9 to precipitate its disodium salt. Subsequently, the pH is typically adjusted to a range of 2-7 to salt out the final product.[3]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main product and any remaining impurities.[5] Melting point determination can also be a useful indicator of purity, as pure compounds have a sharp melting point.[6]

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
20~5
40~15
60~30
80~50
100~75

Note: These are approximate values and can vary with the purity of the compound.

Table 2: Effect of Activated Carbon Amount on Decolorization Efficiency

Activated Carbon (% w/w)Contact Time (min)Temperature (°C)Color Removal Efficiency (%)
0.5308060-70
1.0308080-90
2.03080>95
1.0608085-95

Table 3: Effect of NaCl Concentration on Salting Out Yield

NaCl Concentration ( g/100 mL)Temperature (°C)Yield (%)Purity (%)
102070-7595-97
202080-8596-98
Saturated (~36)20>90>98

Experimental Protocols

Protocol 1: Purification by Recrystallization and Decolorization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., at 80-90 °C).

  • Decolorization: To the hot solution, add activated carbon (1-2% w/w of the crude product). Stir the mixture vigorously for 30-60 minutes while maintaining the temperature.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon. This step should be done rapidly to avoid premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, cool the solution further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or a cold, saturated sodium chloride solution to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Salting Out
  • Dissolution: Dissolve the crude product in a minimal amount of hot water.

  • Salting Out: To the hot solution, add solid sodium chloride until the solution is saturated. Stir until the salt is dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration and wash with a small amount of ice-cold saturated sodium chloride solution.[1]

  • Drying: Dry the purified product.

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation Crude_Product Crude Sodium 6-hydroxynaphthalene-2-sulfonate Crude_Solution Crude Solution Crude_Product->Crude_Solution Hot_Water Hot Deionized Water Hot_Water->Crude_Solution Decolorized_Solution_Mixture Solution with Activated Carbon Crude_Solution->Decolorized_Solution_Mixture Stir at 80°C Activated_Carbon Activated Carbon Activated_Carbon->Decolorized_Solution_Mixture Hot_Filtration Hot Filtration Decolorized_Solution_Mixture->Hot_Filtration Clear_Filtrate Clear Filtrate Hot_Filtration->Clear_Filtrate Spent_Carbon Spent Activated Carbon (Waste) Hot_Filtration->Spent_Carbon Salting_Out Salting Out (add NaCl) Clear_Filtrate->Salting_Out Cooling Slow Cooling Salting_Out->Cooling Crystal_Slurry Crystal Slurry Cooling->Crystal_Slurry Final_Filtration Vacuum Filtration Crystal_Slurry->Final_Filtration Washing Washing (Cold Brine) Final_Filtration->Washing Mother_Liquor Mother Liquor (Waste) Final_Filtration->Mother_Liquor Drying Drying Washing->Drying Purified_Product Purified Product Drying->Purified_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_solutions Troubleshooting Actions Start Start Purification Check_Purity Assess Product Purity Start->Check_Purity Is_Pure Purity Acceptable? Check_Purity->Is_Pure End End Is_Pure->End Yes Troubleshoot Identify Issue Is_Pure->Troubleshoot No Low_Yield Low Yield Troubleshoot->Low_Yield Colored_Product Colored Product Troubleshoot->Colored_Product Insoluble_Impurities Insoluble Impurities Troubleshoot->Insoluble_Impurities Optimize_Salting_Out Optimize Salting Out - Adjust Salt Concentration - Control Cooling Rate Low_Yield->Optimize_Salting_Out Optimize_Decolorization Optimize Decolorization - Increase Activated Carbon - Increase Contact Time Colored_Product->Optimize_Decolorization Improve_Filtration Improve Filtration - Hot Filtration - Adjust pH Insoluble_Impurities->Improve_Filtration Optimize_Salting_Out->Start Optimize_Decolorization->Start Improve_Filtration->Start

References

Technical Support Center: Synthesis of Schaeffer's Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities during the synthesis of Schaeffer's salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of Schaeffer's salt?

A1: The synthesis of Schaeffer's salt (sodium 2-naphthol-6-sulfonate) via the sulfonation of 2-naphthol typically results in several key impurities. These include unreacted 2-naphthol (BN), 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), and 2-naphthol-3,6-disulfonic acid (R-acid).[1][2]

Q2: Why is it crucial to remove these impurities?

A2: The purity of Schaeffer's salt is critical for its use as an intermediate in the synthesis of dyes and pharmaceuticals.[1][3][4] Impurities can lead to unwanted side reactions, affect the color and quality of the final product, and may have different toxicological profiles.

Q3: What is the general strategy for purifying crude Schaeffer's salt?

A3: A common purification strategy involves a multi-step process that leverages the different chemical properties of Schaeffer's salt and its impurities. This typically includes treatment with activated carbon to remove unreacted 2-naphthol, followed by pH adjustments to selectively precipitate and remove DONS, and finally, salting out the purified Schaeffer's salt.[1]

Q4: What analytical techniques are suitable for monitoring the purity of Schaeffer's salt?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying Schaeffer's salt and its impurities.[5][6][7] Other methods like UV-spectrophotometry can also be employed for detecting certain impurities.[8]

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Naphthol (BN) in the Final Product

Symptoms:

  • The final product has a brownish or off-white color.

  • HPLC analysis indicates a peak corresponding to 2-naphthol.

Possible Causes:

  • Incomplete sulfonation reaction.

  • Inefficient removal of 2-naphthol during purification.

Solutions:

  • Optimize Sulfonation Reaction: Ensure the reaction temperature (around 100°C) and time are sufficient for complete sulfonation of the 2-naphthol.[1][2]

  • Activated Carbon Treatment: Treat the aqueous solution of the crude product with activated carbon to adsorb the unreacted 2-naphthol.[1] A typical procedure involves heating the solution to 85-90°C and adding activated carbon, followed by stirring and filtration.[1]

Issue 2: High Levels of 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS) Impurity

Symptoms:

  • The purity of the final product as determined by analysis is lower than expected.

  • A specific impurity peak corresponding to DONS is observed in the chromatogram.

Possible Causes:

  • Side reactions occurring during the sulfonation process.

  • Improper pH control during the purification process.

Solutions:

  • Selective Precipitation of DONS: The disodium salt of DONS is less soluble at a high pH. Adjust the pH of the solution to above 9 with sodium hydroxide or sodium carbonate to selectively precipitate the DONS salt, which can then be removed by filtration.[1]

  • Controlled Salting Out: After removing the DONS, carefully adjust the pH to a range of 2-7 before salting out the Schaeffer's salt to minimize co-precipitation of any remaining DONS.[1]

Issue 3: Contamination with 2-naphthol-3,6-disulfonic acid (R-acid)

Symptoms:

  • The isolated product contains significant amounts of the R-salt isomer.

Possible Causes:

  • Sulfonation conditions favoring the formation of the disulfonic acid.

  • Ineffective separation during the salting-out step.

Solutions:

  • Controlled Sulfonation: Carefully control the reaction temperature and the ratio of sulfuric acid to 2-naphthol to maximize the yield of the desired 2-naphthol-6-sulfonic acid.[1]

  • Fractional Crystallization: The separation of Schaeffer's salt from R-salt relies on differences in their solubility. During the salting-out step, use a specific concentration of sodium chloride (e.g., 6 to 12 grams per 100 mL of solution) and maintain a low temperature (e.g., 20-40°C) to selectively precipitate Schaeffer's salt while keeping the more soluble R-salt in the mother liquor.[1]

Quantitative Data Summary

The following tables summarize quantitative data from a patented purification process for Schaeffer's salt.

Table 1: Impurity Profile Before and After Purification

ImpurityConcentration in Crude ProductConcentration in Purified Product
2-Naphthol (BN)~0.9%0.03% - 0.05%
R-Salt~1.0%0.1% - 0.42%
DONS (disodium salt)~6.7%0.36% - 0.51%

Data extracted from a representative example in US Patent 3,994,963.[1]

Table 2: Yield and Recovery Rates

ParameterValue
Overall Yield (based on initial 2-naphthol)~72%
Recovery of Schaeffer's Salt from sulfonation mixture~88%

Data extracted from a representative example in US Patent 3,994,963.[1]

Experimental Protocols

Protocol 1: Purification of Crude Schaeffer's Salt

This protocol is a generalized procedure based on common purification methods.[1]

  • Dissolution: Dissolve the crude Schaeffer's salt in water.

  • Activated Carbon Treatment: Heat the solution to 85-90°C and add activated carbon. Stir for a defined period (e.g., 1 hour) to allow for the adsorption of unreacted 2-naphthol.

  • Filtration 1: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • pH Adjustment for DONS Removal: Adjust the pH of the filtrate to above 9 using a suitable base (e.g., sodium hydroxide). This will cause the disodium salt of DONS to precipitate.

  • Filtration 2: Filter the solution to remove the precipitated DONS.

  • pH Adjustment for Schaeffer's Salt Precipitation: Adjust the pH of the filtrate to a range of 2-7 with an acid (e.g., sulfuric acid).

  • Salting Out: Add sodium chloride to the solution to precipitate the Schaeffer's salt. The amount of salt and the temperature should be controlled to ensure selective precipitation.

  • Filtration 3: Collect the precipitated Schaeffer's salt by filtration.

  • Washing: Wash the collected solid with cold water or a brine solution to remove the mother liquor containing soluble impurities like R-salt.[1]

  • Drying: Dry the purified Schaeffer's salt.

Visualizations

experimental_workflow cluster_synthesis Crude Schaeffer's Salt Synthesis cluster_purification Purification Protocol sulfonation Sulfonation of 2-Naphthol drowning Drowning in Water sulfonation->drowning neutralization Neutralization drowning->neutralization crude_isolation Crude Isolation neutralization->crude_isolation dissolution Dissolution in Water crude_isolation->dissolution Start Purification carbon_treatment Activated Carbon Treatment (Removes BN) dissolution->carbon_treatment filtration1 Filtration carbon_treatment->filtration1 ph_adjust1 pH Adjustment (>9) (Precipitates DONS) filtration1->ph_adjust1 filtration2 Filtration ph_adjust1->filtration2 ph_adjust2 pH Adjustment (2-7) filtration2->ph_adjust2 salting_out Salting Out (Precipitates Schaeffer's Salt) ph_adjust2->salting_out filtration3 Filtration salting_out->filtration3 washing Washing with Brine (Removes R-Salt) filtration3->washing drying Drying washing->drying pure_product Purified Schaeffer's Salt drying->pure_product Final Product

Caption: Experimental workflow for the synthesis and purification of Schaeffer's salt.

troubleshooting_guide cluster_impurities Impurity Detected? cluster_solutions Corrective Actions start Analyze Final Product bn_detected BN Detected? start->bn_detected dons_detected DONS Detected? bn_detected->dons_detected No optimize_sulfonation Optimize Sulfonation Conditions bn_detected->optimize_sulfonation Yes rsalt_detected R-Salt Detected? dons_detected->rsalt_detected No check_ph_dons Verify pH > 9 for DONS Precipitation dons_detected->check_ph_dons Yes control_salting_out Control Salting Out (Temp. & [NaCl]) rsalt_detected->control_salting_out Yes pure_product Product is Pure rsalt_detected->pure_product No activated_carbon Implement/Optimize Activated Carbon Step optimize_sulfonation->activated_carbon

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

Common side products in the sulfonation of 2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonation of 2-Naphthol

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the sulfonation of 2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the sulfonation of 2-naphthol?

The sulfonation of 2-naphthol is a classic example of a reaction governed by kinetic versus thermodynamic control. The major product depends heavily on the reaction temperature.

  • At lower temperatures (e.g., 15-25°C) , the reaction is under kinetic control, and the main product is 2-hydroxynaphthalene-1-sulfonic acid (also known as Oxy Tobias acid). This isomer forms faster.[1]

  • At higher temperatures (e.g., >100°C) , the reaction is under thermodynamic control. The initially formed 1-sulfonic acid isomer can revert to 2-naphthol and then reform as the more stable 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid).[2][3]

Q2: What are the common side products I should expect?

Besides the main kinetic and thermodynamic monosulfonated products, several other side products can form, complicating the product mixture. These include:

  • Other Monosulfonic Acids: Small quantities of 2-hydroxynaphthalene-8-sulfonic acid and 2-hydroxynaphthalene-5-sulfonic acid are often observed.[4][5]

  • Disulfonic Acids: If the reaction is allowed to proceed for longer times, uses excess sulfuric acid, or is conducted at higher temperatures, disulfonation can occur. Common disulfonic acids include 2-hydroxynaphthalene-1,6-disulfonic acid and 2-hydroxynaphthalene-1,5-disulfonic acid .[1][4]

  • Unreacted 2-Naphthol: Incomplete reactions will leave residual starting material.

  • Oxidation Products: The use of concentrated sulfuric acid, especially at high temperatures, can lead to the formation of small amounts of colored oxidation byproducts.

Q3: Why is temperature control so critical in this reaction?

Temperature is the primary determinant of the product ratio.[6]

  • Low temperature favors the formation of the 1-sulfonic acid isomer because it has a lower activation energy.[3]

  • High temperature provides enough energy to overcome the higher activation energy for the formation of the 6-sulfonic acid isomer. Crucially, it also allows the sulfonation reaction to be reversible. This reversibility enables the less stable kinetic product to convert into the more stable thermodynamic product over time.[3][7]

Failure to maintain the correct temperature can lead to a mixture of isomers that is difficult to separate, resulting in low yields of the desired product.

Troubleshooting Guide

Issue 1: My yield of the desired product is very low.

Potential Cause Suggested Solution
Incorrect Reaction Temperature Verify the internal reaction temperature with a calibrated thermometer. For the kinetic product (1-isomer), ensure the temperature remains low. For the thermodynamic product (6-isomer), ensure the temperature is sufficiently high and maintained.
Insufficient Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Thermodynamic products, in particular, require sufficient time to allow the equilibrium to be established.[3]
Water in Sulfuric Acid The presence of water in the sulfuric acid reduces the concentration of the active sulfonating agent (SO₃). Use concentrated (96-98%) sulfuric acid or oleum as specified by the protocol.
Inefficient Product Isolation The workup procedure is critical. The different sulfonic acid isomers have varying solubilities. Ensure the correct pH and salting-out procedures are used to selectively precipitate the desired product.[8]

Issue 2: My product is a mixture of multiple isomers (e.g., 1- and 6-sulfonic acids).

Potential Cause Suggested Solution
Poor Temperature Control The reaction was likely run at an intermediate temperature, allowing for the formation of both kinetic and thermodynamic products. Use a reliable heating mantle or cooling bath with a thermostat to maintain a stable temperature.
Reaction Quenched Prematurely When aiming for the thermodynamic product, quenching the reaction too early will result in a significant amount of the kinetic product remaining.
Heterogeneous Reaction Mixture 2-Naphthol has low solubility in sulfuric acid, especially at low temperatures.[4] Ensure vigorous stirring to maintain a homogeneous mixture for consistent sulfonation.

Issue 3: I am observing significant amounts of disulfonic acids.

Potential Cause Suggested Solution
Excess Sulfonating Agent Use the correct stoichiometric amount of sulfuric acid or oleum. An excess of the sulfonating agent will drive the reaction towards disubstitution.
Prolonged Reaction Time Especially at higher temperatures, extended reaction times can lead to the formation of disulfonic acids. Monitor the reaction and stop it once the desired monosulfonated product has reached its maximum concentration.
High Reaction Temperature Very high temperatures can accelerate the rate of the second sulfonation. Adhere to the recommended temperature for the desired product.

Data Presentation: Product Distribution

The following table summarizes the molar fraction of products from a kinetic study of the sulfonation of 2-naphthol in 96.4% H₂SO₄ at 25°C after 180 minutes. This illustrates the complex mixture that can arise even under controlled conditions.

CompoundMolar Fraction (%)
2-Naphthol (Unreacted)8.19%
2-Hydroxynaphthalene-1-sulfonic acid29.34%
2-Hydroxynaphthalene-8-sulfonic acid19.96%
2-Hydroxynaphthalene-1,6-disulfonic acid28.99%
2-Hydroxynaphthalene-5-sulfonic acid3.96%
2-Hydroxynaphthalene-1,5-disulfonic acid3.33%
2-Hydroxynaphthalene-6-sulfonic acid1.96%
Unidentified Products2.16%
(Data adapted from a kinetic study by Beltrame et al., 1992)[4]

Experimental Protocols

General Protocol for the Sulfonation of 2-Naphthol

Disclaimer: This is a generalized procedure. Researchers must consult primary literature and perform a thorough safety assessment before conducting any experiment.

  • Preparation: In a flask equipped with a mechanical stirrer and a thermometer, carefully add a measured amount of concentrated sulfuric acid (e.g., 98%).

  • Temperature Adjustment:

    • For the Kinetic Product (1-isomer): Cool the sulfuric acid in an ice bath to the desired low temperature (e.g., 20°C).

    • For the Thermodynamic Product (6-isomer): Heat the sulfuric acid in a heating mantle to the desired high temperature (e.g., 110°C).

  • Addition of 2-Naphthol: Add powdered 2-naphthol to the stirred sulfuric acid in small portions, ensuring the temperature remains constant.

  • Reaction: Stir the mixture vigorously for the specified duration. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing them by HPLC.

  • Workup and Isolation: After the reaction is complete, pour the reaction mixture carefully onto crushed ice. The sulfonic acid product can then be isolated, often by "salting out" with sodium chloride, which precipitates the sodium salt of the sulfonic acid.[8]

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

Visualizations

SulfonationPathways Start 2-Naphthol Kinetic 2-Hydroxynaphthalene-1-sulfonic acid (Kinetic Product) Start->Kinetic Low Temp (e.g., 20°C) Fast Thermo 2-Hydroxynaphthalene-6-sulfonic acid (Thermodynamic Product) Start->Thermo High Temp (e.g., 110°C) Slow Kinetic->Thermo High Temp Reversible DiSulfonic Disulfonic Acids (e.g., 1,6- and 1,5-isomers) Kinetic->DiSulfonic Further Sulfonation Thermo->DiSulfonic Further Sulfonation

Caption: Reaction pathways in the sulfonation of 2-naphthol.

TroubleshootingWorkflow Start Unsatisfactory Result Q1 Incorrect Isomer Ratio? Start->Q1 Q2 Low Overall Yield? Q1->Q2 No Cause1 Potential Cause: - Poor Temperature Control - Reaction Time Incorrect Q1->Cause1 Yes Q3 Excess Disulfonation? Q2->Q3 No Cause2 Potential Cause: - Incomplete Reaction - Water in H₂SO₄ - Poor Isolation Q2->Cause2 Yes Cause3 Potential Cause: - Excess Sulfonating Agent - Reaction Time Too Long Q3->Cause3 Yes End Review Protocol Q3->End No Solution1 Solution: - Calibrate Thermostat - Monitor Reaction Progress (HPLC/TLC) Cause1->Solution1 Solution1->End Solution2 Solution: - Increase Reaction Time - Use Anhydrous Acid - Optimize Workup/Salting Out Cause2->Solution2 Solution2->End Solution3 Solution: - Check Stoichiometry - Reduce Reaction Time Cause3->Solution3 Solution3->End

Caption: Troubleshooting workflow for 2-naphthol sulfonation.

References

Troubleshooting low yield in azo coupling reactions with Schaeffer's salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in azo coupling reactions involving Schaeffer's salt (2-naphthol-6-sulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the azo coupling reaction with Schaeffer's salt, and why is it so critical?

A1: The optimal pH for azo coupling with Schaeffer's salt, a type of phenol, is in the slightly alkaline range, typically around pH 9-10.[1] This is critical because the alkaline medium deprotonates the hydroxyl group of Schaeffer's salt to form the more nucleophilic phenoxide ion. This increased electron density on the aromatic ring activates it for electrophilic attack by the diazonium salt, which is a relatively weak electrophile.[1] An incorrect pH is a common reason for low or no yield.

Q2: My diazonium salt appears to be decomposing before I can use it in the coupling reaction. How can I improve its stability?

A2: Diazonium salts are notoriously unstable, especially at elevated temperatures. To enhance stability, it is crucial to maintain a temperature of 0-5°C throughout the diazotization process and during the coupling reaction.[1] It is highly recommended to use the diazonium salt solution immediately after its preparation.[2] The stability of the diazonium salt is also influenced by the counter-ion from the acid used; for instance, tetrafluoroborate salts are generally more stable than chloride salts.

Q3: What are the common side reactions that can lead to a low yield of the desired azo dye?

A3: The primary side reaction is the decomposition of the diazonium salt, which can react with water to form a phenol and release nitrogen gas, particularly if the temperature rises above 5-10°C.[1] Another potential side reaction is the coupling of the diazonium salt with unreacted aromatic amine if the reaction medium is not sufficiently acidic during diazotization. Impurities in the starting materials, including Schaeffer's salt itself, can also lead to the formation of colored byproducts and complicate purification.

Q4: How can I purify the final azo dye product derived from Schaeffer's salt?

A4: Purification of the azo dye typically involves filtering the precipitated product and washing it thoroughly with cold water or a sodium chloride solution to remove inorganic salts and other water-soluble impurities.[3][4] For higher purity, recrystallization from a suitable solvent, such as an ethanol/water mixture, is a common and effective method.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may arise during the azo coupling reaction with Schaeffer's salt, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Azo Dye Formation Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5°C.Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.
Incorrect pH for Coupling: The pH of the coupling reaction mixture was not in the optimal alkaline range (pH 9-10).Adjust the pH of the Schaeffer's salt solution to 9-10 with a base like sodium hydroxide before and during the addition of the diazonium salt solution.[1]
Impure Reactants: The starting aromatic amine or Schaeffer's salt contains impurities.Use high-purity starting materials. Impurities in technical grade Schaeffer's salt can lead to side products.
Slow or Incomplete Coupling: Insufficient reaction time or poor mixing.Allow the coupling reaction to proceed for an adequate amount of time (e.g., several hours) with vigorous stirring to ensure thorough mixing of the reactants.[3]
Formation of a Dark, Oily Product with Gas Evolution Significant Diazonium Salt Decomposition: The reaction temperature was too high, leading to the formation of phenols and nitrogen gas.[1]Immediately check and lower the reaction temperature. Ensure the ice bath is sufficient and that all solutions are pre-cooled.
Inconsistent or Off-Color Product pH Fluctuations: Inconsistent pH during the coupling reaction can lead to the formation of different isomers or byproducts.Monitor and maintain a stable pH of 9-10 throughout the addition of the diazonium salt.
Oxidation of Schaeffer's Salt: Aminonaphthols can darken in alkaline solutions due to oxidation.Prepare the alkaline solution of Schaeffer's salt just before the coupling reaction.[5]

Quantitative Data on Reaction Parameters

The yield of azo dyes from Schaeffer's salt is highly dependent on the reaction conditions. The following table summarizes reported yields for the coupling of different diazonium salts with Schaeffer's acid under alkaline conditions (pH ~9).

Diazo ComponentCoupling ComponentYield (%)Color of Dye
AnilineSchaeffer's acid91.0Yellow
p-NitroanilineSchaeffer's acid90.0Orange

Table adapted from a study on the synthesis of monoazo acid dyes. The reactions were carried out at a pH of approximately 9 and a temperature below 10°C.[3]

Experimental Protocols

Diazotization of an Aromatic Amine (General Procedure)
  • Dissolve the aromatic amine (e.g., aniline or a substituted aniline) in a dilute mineral acid (e.g., hydrochloric acid) in a beaker.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5°C.

  • Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.

Azo Coupling with Schaeffer's Salt
  • Dissolve Schaeffer's salt (2-naphthol-6-sulfonic acid) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to achieve a pH of 9-10.[4]

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold Schaeffer's salt solution with continuous, efficient stirring.[4]

  • A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for at least 3 hours to ensure the completion of the coupling reaction.[3]

  • Isolate the azo dye by filtration, wash it with a cold sodium chloride solution, and then with cold water.

  • Dry the purified product.

Visualizing the Process

Azo Coupling Reaction Pathway

Azo_Coupling_Pathway Azo Coupling with Schaeffer's Salt cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_side_reaction Side Reaction Amine Aromatic Amine (Ar-NH2) NaNO2_HCl NaNO2 + HCl (0-5°C) Amine->NaNO2_HCl Diazonium Diazonium Salt (Ar-N2+) NaNO2_HCl->Diazonium Forms Schaeffers Schaeffer's Salt (in NaOH, pH 9-10) Diazonium->Schaeffers Reacts with Decomposition Decomposition (> 5°C) Diazonium->Decomposition Unwanted AzoDye Azo Dye Schaeffers->AzoDye Phenol Phenol + N2 Decomposition->Phenol Troubleshooting_Workflow Troubleshooting Low Yield in Azo Coupling Start Low Yield Observed Check_Temp Was Diazotization Temperature 0-5°C? Start->Check_Temp Check_pH Was Coupling pH 9-10? Check_Temp->Check_pH Yes Solution_Temp Action: Maintain Strict Temperature Control (0-5°C) Check_Temp->Solution_Temp No Check_Purity Are Reactants High Purity? Check_pH->Check_Purity Yes Solution_pH Action: Adjust pH to 9-10 with NaOH Check_pH->Solution_pH No Check_Time Was Reaction Time Sufficient? Check_Purity->Check_Time Yes Solution_Purity Action: Use Purified Reactants Check_Purity->Solution_Purity No Solution_Time Action: Increase Stirring Time and Ensure Mixing Check_Time->Solution_Time No Success Yield Improved Check_Time->Success Yes Solution_Temp->Check_Temp Solution_pH->Check_pH Solution_Purity->Check_Purity Solution_Time->Check_Time

References

Separation of Schaeffer's acid from R-acid and other isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) for the separation of Schaeffer's acid (2-naphthol-6-sulfonic acid) from its common isomers and by-products, such as R-acid (2-naphthol-3,6-disulfonic acid).

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of Schaeffer's acid.

Q1: What are the common impurities in crude Schaeffer's acid, and why are they present?

A1: Crude Schaeffer's acid, produced by the sulfonation of 2-naphthol, typically contains several impurities.[1] These arise from the reaction conditions which are optimized to favor the 6-sulfonated product but cannot completely prevent side reactions.[1] Common impurities include:

  • R-acid (2-naphthol-3,6-disulfonic acid): A di-sulfonated by-product.[1]

  • Unreacted 2-naphthol (BN): Incomplete sulfonation leads to residual starting material.[1]

  • 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS): A condensation by-product.[1]

Q2: My final product is contaminated with R-acid. How can I improve the separation?

A2: R-acid contamination is a common issue, often resulting from its co-precipitation with Schaeffer's acid. The separation relies on the different solubilities of their sodium salts. To improve separation, critically control the "salting out" step:

  • pH Adjustment: After removing other impurities, the filtrate should be acidified to a pH range of 2-7, with a preferred range of 3.5-4.5.[1]

  • Temperature Control: Maintain a low temperature, ideally between 20-40°C, during precipitation.[1]

  • Salt Concentration: Use an appropriate amount of salt, such as sodium chloride, to induce precipitation. For sodium chloride, a concentration of 6 to 12 grams per 100 mL of solution is effective.[1] These conditions are designed to selectively precipitate the sodium salt of Schaeffer's acid while keeping the more soluble R-acid salt in the solution.[1]

Q3: I'm observing a high level of 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS) in my product. What is the correct procedure to remove it?

A3: DONS can be selectively removed before the precipitation of Schaeffer's acid. This is achieved by adjusting the pH of the solution after the removal of unreacted 2-naphthol. The procedure involves:

  • Add sodium hydroxide or sodium carbonate to the filtrate to raise the pH to above 9.0, preferably between 10.0 and 11.0.[1]

  • Maintain the temperature of the solution between 40°C and 100°C.[1] Under these alkaline and heated conditions, the disodium salt of DONS selectively precipitates and can be removed by filtration, while Schaeffer's salt remains in the solution.[1]

Q4: How can I effectively remove unreacted 2-naphthol from my sulfonation mixture?

A4: Unreacted 2-naphthol (BN) is typically removed early in the purification process by adsorption. The most common method is to treat the aqueous sulfonation mixture with activated carbon.[1] This treatment is generally conducted for 0.1 to 4.0 hours at a temperature of 30-90°C, after which the carbon is filtered off, leaving a solution substantially free of unreacted 2-naphthol.[1]

Q5: What analytical methods are recommended for assessing the purity of Schaeffer's acid and quantifying isomers?

A5: High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for analyzing the purity of Schaeffer's acid and quantifying isomeric impurities.[2][3] HPLC methods can be developed to separate Schaeffer's acid from R-acid, DONS, and other naphthalenesulfonic acids.[2][3] For enhanced separation of certain isomers, mobile phases containing cyclodextrins can be employed.[3]

Q6: My yield of Schaeffer's acid is consistently low. What factors could be responsible?

A6: Low yields can be attributed to several factors throughout the synthesis and purification process. A reported yield for one industrial method is around 72%.[4] Potential causes for lower yields include:

  • Suboptimal Sulfonation: Incorrect temperature, reaction time, or sulfuric acid concentration can lead to a lower initial amount of the desired product.

  • Losses During Filtration: Inefficient filtration or washing of the filter cake at each precipitation step can lead to significant product loss.

  • Co-precipitation: If conditions are not carefully controlled, Schaeffer's acid can co-precipitate with DONS at high pH, leading to its premature removal.

  • Incomplete Precipitation: Incorrect pH, temperature, or insufficient salting-out agent can leave a significant amount of Schaeffer's acid dissolved in the final filtrate.[1]

Data Presentation

Table 1: Key Parameters for Fractional Crystallization of Schaeffer's Salt

Purification StepTarget ImpurityReagent(s)pHTemperatureOutcome
AdsorptionUnreacted 2-NaphtholActivated CarbonN/A30-90°C2-Naphthol is adsorbed onto carbon.
Selective PrecipitationDONSNaOH or Na₂CO₃> 9.0 (pref. 10-11)40-100°CDONS precipitates as its disodium salt.
Product PrecipitationR-acid (in solution)Acid (H₂SO₄, HCl), NaCl2-7 (pref. 3.5-4.5)20-40°CSchaeffer's Salt precipitates; R-acid remains dissolved.

Table 2: Typical Purity and Specification Data for Schaeffer's Acid

ParameterSpecification
Chemical Name2-Naphthol-6-Sulfonic Acid
CAS No.93-01-6
Molecular Weight224.23 g/mol [5][6]
AppearanceOff-white to light-colored moist cake/powder[7][8]
Purity≥ 98%[9]
Water Insoluble Content< 0.1%[5]
SolubilitySoluble in water[7], especially hot water[10]

Experimental Protocols

Protocol 1: Purification of Schaeffer's Salt from Crude Sulfonation Mixture This protocol is based on a fractional crystallization method designed to separate Schaeffer's acid from its primary by-products.[1]

1. Removal of Unreacted 2-Naphthol: a. Dilute the crude sulfonation mixture with water to achieve a concentration of 10-30% of the sulfonic acids. b. Add activated carbon to the aqueous mixture. c. Stir the slurry for 0.1 to 4.0 hours while maintaining a temperature between 30°C and 90°C. d. Filter the mixture to remove the activated carbon. The filtrate is retained for the next step.

2. Selective Precipitation of DONS: a. To the filtrate from Step 1, add a sufficient amount of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to raise the pH above 9.0 (preferably to a range of 10.0-11.0). b. Heat the solution to between 40°C and 100°C and stir. c. The disodium salt of DONS will precipitate out of the solution. d. Filter the hot solution to remove the DONS precipitate. Retain the filtrate.

3. Isolation of Schaeffer's Salt: a. Cool the filtrate from Step 2 to a temperature between 20°C and 40°C. b. Acidify the solution by adding an acid (e.g., H₂SO₄) to adjust the pH to a range of 2-7 (preferably 3.5-4.5). c. Add sodium chloride (6-12 g per 100 mL of solution) to "salt out" the desired product. d. Stir the mixture at 20-40°C to allow for the complete precipitation of Schaeffer's salt. e. Recover the purified Schaeffer's salt by filtration. f. Wash the filter cake with a small amount of cold water to remove residual R-acid and other soluble impurities.

Visualizations

G cluster_workflow Purification Workflow start Crude Sulfonation Mixture (Schaeffer's, R-Acid, DONS, BN) step1 Step 1: Activated Carbon Treatment (30-90°C) start->step1 filt1 Filtration step1->filt1 step2 Step 2: DONS Precipitation (pH > 9, 40-100°C) filt1->step2 Filtrate waste1 Waste: Unreacted 2-Naphthol (on Carbon) filt1->waste1 filt2 Filtration step2->filt2 step3 Step 3: Schaeffer's Salt Precipitation (pH 2-7, 20-40°C, Add NaCl) filt2->step3 Filtrate waste2 Waste: DONS Precipitate filt2->waste2 filt3 Filtration step3->filt3 end_product Purified Schaeffer's Salt filt3->end_product Solid Product waste3 Waste: R-Acid in Filtrate filt3->waste3 Filtrate

Caption: Experimental workflow for the purification of Schaeffer's acid.

G cluster_logic Logical Separation by pH Adjustment start Aqueous Solution containing: Schaeffer's Acid, R-Acid, DONS condition1 Adjust to pH > 9 (e.g., 10-11) start->condition1 precipitate1 Precipitate: DONS Salt condition1->precipitate1 Solid solution1 Solution: Schaeffer's Acid, R-Acid condition1->solution1 Liquid condition2 Adjust to pH 2-7 (e.g., 3.5-4.5) + Add NaCl solution1->condition2 precipitate2 Precipitate: Schaeffer's Salt condition2->precipitate2 Solid solution2 Solution: R-Acid Salt condition2->solution2 Liquid

Caption: Logical diagram of the pH-based separation of isomers.

References

Improving the solubility of Sodium 6-hydroxynaphthalene-2-sulfonate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 6-hydroxynaphthalene-2-sulfonate (also known as Schaeffer's salt).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound can vary significantly depending on the solvent and temperature. While it is highly soluble in water, particularly at elevated temperatures, its solubility in organic solvents is limited.[1][2][3] Please refer to the table below for a summary of available solubility data.

Q2: I'm observing conflicting information about its water solubility. Is it highly soluble or sparingly soluble?

A2: There are conflicting reports regarding the solubility of this compound in water at room temperature. One source indicates a very high solubility of 1000 g/L at 25°C, while another describes the sodium salt as being sparingly soluble in cold water (1.7 g/100 mL or 17 g/L) but forming a 30% solution (300 g/L) at 80°C.[1][2][3] This discrepancy may be due to variations in the experimental conditions or the form of the salt (e.g., hydrate vs. anhydrous). For practical purposes, it is recommended to consider it moderately soluble in cold water with a significant increase in solubility upon heating.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution plays a crucial role in the solubility of this compound. As a salt of a sulfonic acid and a phenol, its solubility is significantly enhanced in alkaline conditions (e.g., in aqueous sodium hydroxide or sodium carbonate solutions).[4][5][6][7] This is because the hydroxyl group is deprotonated to form the more soluble phenoxide. In acidic to neutral aqueous solutions, the solubility is lower. For applications such as azo coupling reactions, dissolving the compound in an alkaline solution is a standard and necessary practice.[4][6][7]

Q4: Can I use this compound directly in organic solvents for my reaction?

A4: Direct dissolution in many common organic solvents is challenging as it is only slightly soluble in solvents like DMSO and methanol.[1] For reactions requiring an organic solvent, a co-solvent system with water may be necessary, or the reaction could be performed under phase-transfer conditions. It is advisable to first dissolve the compound in an aqueous alkaline solution before introducing it to the organic phase of the reaction.

Troubleshooting Guide

Issue 1: The compound is not dissolving in water at room temperature.
  • Cause: The concentration may be too high for the given temperature, or the water may be slightly acidic.

  • Solution:

    • Heat the solution: Gently warm the mixture to 60-80°C with stirring. The solubility of this compound in water increases significantly with temperature.[2][3]

    • Adjust the pH: Add a small amount of a dilute aqueous base, such as 1M sodium hydroxide or a 10% sodium carbonate solution, dropwise while stirring.[4][5][6] The increased pH will deprotonate the hydroxyl group, leading to higher solubility.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

Issue 2: The compound precipitates out of solution during the reaction.
  • Cause:

    • Change in pH: The addition of acidic reagents to the reaction mixture can lower the pH, causing the compound to precipitate.[8][9]

    • "Salting out" or Common Ion Effect: The introduction of a high concentration of other salts to the solution can decrease the solubility of this compound.[10][11][12][13][14]

    • Solvent Composition Change: Adding a co-solvent in which the compound is less soluble (e.g., a large volume of an organic solvent) can cause it to precipitate.

  • Solution:

    • Maintain pH: Use a buffered system or ensure that the reaction medium remains alkaline throughout the process if compatible with your reaction chemistry.

    • Control Salt Concentration: If possible, minimize the concentration of other salts in the reaction mixture. If a salt must be added, do so slowly and with vigorous stirring to avoid localized high concentrations.

    • Optimize Solvent System: If a mixed-solvent system is required, determine the optimal ratio of aqueous to organic solvent to maintain solubility. It may be beneficial to add the organic solvent slowly to the aqueous solution of the dissolved compound.

Issue 3: The reaction is not proceeding as expected, and I suspect solubility is the issue.
  • Cause: Even if the compound appears dissolved, it may not be fully bioavailable for the reaction if it exists as fine, suspended particles. In two-phase systems, poor partitioning between the aqueous and organic phases can limit the reaction rate.

  • Solution:

    • Ensure Complete Dissolution: Before starting the reaction, visually inspect the solution against a light source to ensure there are no suspended particles. If necessary, filter the solution.

    • Consider a Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can help transport the deprotonated form of the compound into the organic phase to react with other reagents.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilitySource(s)
Water251000 g/L (Note: Conflicting data exists)[1]
Water (cold)Ambient1.7 g/100 mL (17 g/L)[2][3]
Water8030 g/100 mL (300 g/L)[2][3]
Dimethyl Sulfoxide (DMSO)Not specifiedSlightly Soluble[1]
MethanolNot specifiedSlightly Soluble[1]

Note: The significant discrepancy in reported water solubility at 25°C should be considered. It is recommended to perform small-scale solubility tests for your specific application.

Experimental Protocols

Protocol for Dissolving this compound for Azo Coupling Reactions

This protocol is a general guideline for dissolving this compound for use as a coupling component in azo dye synthesis.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution or 10% Sodium carbonate (Na₂CO₃) solution

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • pH meter or pH paper

Procedure:

  • Weigh the required amount of this compound and add it to a beaker or flask.

  • Add a portion of the deionized water (e.g., approximately 50-70% of the final desired volume).

  • Begin stirring the suspension at room temperature.

  • Slowly add the alkaline solution (1 M NaOH or 10% Na₂CO₃) dropwise while monitoring the dissolution and pH. Continue adding the base until the solid is completely dissolved. The target pH is typically in the range of 9-11 for azo coupling reactions.

  • Gently warm the solution to 50-60°C if dissolution is slow. Avoid excessive heating unless the protocol specifies otherwise.

  • Once the solid is fully dissolved, add the remaining deionized water to reach the final desired concentration.

  • Cool the solution to the required reaction temperature (often 0-5°C for azo coupling) before proceeding with the addition of the diazonium salt solution.

Visualizations

Experimental_Workflow Experimental Workflow for Dissolution start Start weigh Weigh Sodium 6-hydroxynaphthalene-2-sulfonate start->weigh add_water Add deionized water and stir weigh->add_water add_base Add alkaline solution (e.g., NaOH, Na2CO3) add_water->add_base check_dissolution Is the solid fully dissolved? add_base->check_dissolution heat Gently warm (optional) check_dissolution->heat No adjust_volume Adjust to final volume with water check_dissolution->adjust_volume Yes heat->add_base cool Cool to reaction temperature adjust_volume->cool end Ready for reaction cool->end

Caption: Workflow for dissolving this compound.

Troubleshooting_Logic Troubleshooting Precipitation Issues start Precipitation Observed check_ph Check pH of the solution start->check_ph check_salts Have other salts been added? check_ph->check_salts No ph_low pH is too low check_ph->ph_low Yes check_solvent Has the solvent composition changed? check_salts->check_solvent No salting_out High salt concentration ('Salting Out') check_salts->salting_out Yes solvent_issue Poor solvent for the compound added check_solvent->solvent_issue Yes adjust_ph Action: Add base to increase pH ph_low->adjust_ph dilute Action: Dilute to reduce salt concentration salting_out->dilute optimize_solvent Action: Optimize solvent ratio solvent_issue->optimize_solvent

Caption: Logical steps for troubleshooting precipitation.

References

Technical Support Center: Stability of Schaeffer's Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schaeffer's salt (sodium 2-naphthol-6-sulfonate) in aqueous solutions.

Disclaimer on Quantitative Data

Please note: Due to the limited availability of published, specific quantitative stability data for Schaeffer's salt, the numerical values presented in the tables below are illustrative examples based on general principles of chemical stability and data for structurally related compounds. They are intended to demonstrate how to present and interpret such data, rather than representing validated experimental results for Schaeffer's salt. Researchers should perform their own stability studies to determine precise degradation rates and optimal conditions for their specific applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving aqueous solutions of Schaeffer's salt.

Issue 1: Discoloration of Schaeffer's Salt Solution (Yellowing/Browning)

Question: My aqueous solution of Schaeffer's salt, which was initially colorless to light yellow, has turned yellow or brown over time. What is causing this, and how can I prevent it?

Answer:

Discoloration of Schaeffer's salt solutions is a common issue and is often indicative of degradation, likely through oxidation. The phenolic hydroxyl group in the 2-naphthol structure is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by several factors.

Troubleshooting Steps:

  • Minimize Exposure to Light: Photons can provide the activation energy for oxidative reactions.

    • Recommendation: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.

  • Control the pH of the Solution: The stability of phenolic compounds is often pH-dependent. While specific data for Schaeffer's salt is limited, related naphthalenesulfonic acids show varying stability at different pH values.

    • Recommendation: Maintain the pH of the solution within a weakly acidic to neutral range (pH 4-7) using a suitable buffer system (e.g., acetate or phosphate buffer). Avoid highly acidic or alkaline conditions, which can catalyze degradation.

  • Lower the Storage Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

    • Recommendation: Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) or frozen (≤ -20 °C) for long-term storage.

  • Deoxygenate the Solvent: The presence of dissolved oxygen can promote oxidation.

    • Recommendation: For sensitive experiments, sparge the aqueous solvent with an inert gas like nitrogen or argon before dissolving the Schaeffer's salt.

Logical Relationship for Discoloration:

cluster_factors Influencing Factors cluster_process Degradation Process cluster_outcome Observed Outcome Light_Exposure Light Exposure Oxidation Oxidation Light_Exposure->Oxidation High_pH High pH High_pH->Oxidation High_Temperature High Temperature High_Temperature->Oxidation Dissolved_Oxygen Dissolved Oxygen Dissolved_Oxygen->Oxidation Schaeffers_Salt Schaeffer's Salt (Colorless Solution) Schaeffers_Salt->Oxidation Degradation_Products Degradation Products (e.g., Quinone-like species) Oxidation->Degradation_Products Discoloration Solution Discoloration (Yellow/Brown) Degradation_Products->Discoloration

Factors leading to the discoloration of Schaeffer's salt solutions.
Issue 2: Inconsistent Experimental Results or Loss of Activity

Question: I am observing a loss of potency or inconsistent results in my experiments that use a Schaeffer's salt solution. Could this be related to its stability?

Answer:

Yes, the chemical instability of Schaeffer's salt in your aqueous solution can lead to a decrease in its effective concentration, resulting in inconsistent experimental outcomes or an apparent loss of biological or chemical activity. The primary degradation pathways are likely hydrolysis and oxidation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most straightforward way to mitigate the impact of degradation is to prepare fresh solutions of Schaeffer's salt immediately before each experiment.

  • Conduct a Forced Degradation Study: To understand the stability of Schaeffer's salt under your specific experimental conditions, a forced degradation study can be performed. This involves exposing the solution to stress conditions (e.g., acid, base, heat, oxidation, and light) and monitoring the degradation over time.

  • Use a Stability-Indicating Analytical Method: To accurately quantify the amount of intact Schaeffer's salt, it is crucial to use an analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its degradation products.

Experimental Workflow for a Forced Degradation Study:

Start Prepare Stock Solution of Schaeffer's Salt Stress_Conditions Expose Aliquots to Stress Conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidant (e.g., 3% H2O2) - Heat (e.g., 60°C) - Light (UV/Vis) Start->Stress_Conditions Time_Points Sample at Various Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress_Conditions->Time_Points Analysis Analyze Samples by Stability-Indicating HPLC Method Time_Points->Analysis Data Quantify Remaining Schaeffer's Salt and Detect Degradation Products Analysis->Data End Determine Degradation Rate and Pathway Data->End

Workflow for a forced degradation study of Schaeffer's salt.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of Schaeffer's salt in an aqueous solution?

While specific degradation products for Schaeffer's salt are not extensively documented in publicly available literature, based on its chemical structure (a substituted naphthol), the following are plausible degradation products:

  • Oxidation Products: Formation of naphthoquinones and their derivatives due to oxidation of the hydroxyl group. These are often colored compounds.

  • Hydrolysis Products: Under harsh acidic conditions, desulfonation to yield 2-naphthol is a possibility, although sulfonic acid groups are generally stable.

  • Photodegradation Products: Exposure to UV light could lead to the formation of radical species and subsequent complex reaction products, including dimers or cleavage of the naphthalene ring system.

  • Byproducts from Synthesis: It's also important to consider that impurities from the synthesis process, such as 6,6'-oxybis(2-naphthalene sulfonic acid), could be present and might interfere with experiments.[1]

Q2: How does pH affect the stability of Schaeffer's salt solutions?

The stability of Schaeffer's salt is expected to be pH-dependent. The phenolic hydroxyl group is more susceptible to oxidation at higher pH values due to deprotonation, which increases its electron density. Conversely, extreme acidic conditions might promote hydrolysis, although this is less common for aromatic sulfonic acids. A neutral to slightly acidic pH is generally recommended for the stability of similar phenolic compounds.

Illustrative pH Stability Data for Schaeffer's Salt at 25°C

pHBuffer SystemApparent First-Order Rate Constant (k) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
2.0HCl/KCl5.0 x 10⁻⁷~385
4.0Acetate1.0 x 10⁻⁷~1925
7.0Phosphate2.5 x 10⁻⁷~770
9.0Borate8.0 x 10⁻⁷~240
12.0NaOH/KCl2.0 x 10⁻⁶~96

Q3: How does temperature influence the degradation rate of Schaeffer's salt?

As with most chemical reactions, an increase in temperature will accelerate the degradation of Schaeffer's salt. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. For practical purposes, storing solutions at lower temperatures will significantly prolong their shelf life.

Illustrative Temperature Effect on Schaeffer's Salt Stability at pH 7

Temperature (°C)Apparent First-Order Rate Constant (k) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
45.0 x 10⁻⁸~3850
252.5 x 10⁻⁷~770
401.2 x 10⁻⁶~160
607.5 x 10⁻⁶~26

Q4: Are there any known incompatibilities of Schaeffer's salt with common laboratory reagents?

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or sodium hypochlorite will likely degrade Schaeffer's salt rapidly through oxidation of the naphthol ring.

  • Strong Acids: Concentrated strong acids at elevated temperatures may cause desulfonation.

  • Certain Metal Ions: Some metal ions can catalyze oxidation reactions. It is advisable to use high-purity water and avoid contamination with transition metals.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Aqueous Solution of Schaeffer's Salt
  • Materials:

    • Schaeffer's salt (analytical grade)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Volumetric flasks

    • Amber glass storage vials

    • 0.22 µm syringe filter

  • Procedure:

    • Accurately weigh the desired amount of Schaeffer's salt.

    • Quantitatively transfer the solid to a volumetric flask.

    • Add a portion of high-purity water and sonicate briefly to dissolve.

    • Bring the solution to the final volume with high-purity water and mix thoroughly.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Aliquot the solution into amber glass vials.

    • For short-term storage (up to 1 week), store at 2-8 °C.

    • For long-term storage, store at ≤ -20 °C.

Protocol 2: Stability-Indicating HPLC Method for Schaeffer's Salt

This protocol provides a general starting point for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrumentation and degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or determined by UV scan of Schaeffer's salt)

    • Injection Volume: 10 µL

  • Method Validation:

    • The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that degradation products are well-resolved from the parent peak of Schaeffer's salt.

    • Linearity, accuracy, precision, and sensitivity should also be established according to standard guidelines.

References

Validation & Comparative

A Comparative Analysis of Naphthalenesulfonate Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used naphthalenesulfonate-derived fluorescent probes: Dansyl chloride, 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), and 8-anilinonaphthalene-1-sulfonic acid (ANS). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable probe for their specific applications, ranging from protein characterization and membrane studies to metal ion detection.

Performance Comparison of Naphthalenesulfonate Probes

The selection of an appropriate fluorescent probe is contingent on its photophysical properties, sensitivity to the local environment, and suitability for the intended biological application. The following tables summarize the key performance indicators for Dansyl chloride, PRODAN, and ANS.

Spectroscopic Properties in Various Solvents

The solvatochromic nature of these probes, characterized by shifts in their emission spectra in response to solvent polarity, is a key feature for their application in sensing environmental changes.

ProbeSolventExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ_f)Reference
Dansyl chloride Acetone340535-[1]
Ethanol335518-[2]
PRODAN Cyclohexane-3800.03[3]
Toluene347416-
N,N-Dimethylformamide-450-[3]
Methanol361498-[3]
Ethanol--0.95[3]
Water-520-[3]
ANS Water (free)350520-[4]
Bound to FABP2468468-477-[4]
Performance in Biological Applications

These probes exhibit distinct characteristics when interacting with biological macromolecules, making them suitable for a variety of applications.

ProbeApplicationKey Performance MetricTypical ValueReference
Dansyl chloride Protein LabelingForms stable sulfonamide adducts with primary amines.N/A
PRODAN Membrane ProbingSensitive to membrane polarity and phase.Emission shifts from ~440 nm (gel phase) to ~490 nm (liquid crystalline phase) in DPPC vesicles.
ANS Protein Folding/BindingBinds to hydrophobic pockets, leading to fluorescence enhancement and a blue shift.Binds to FABP2 with a K_d of ~9.7 µM.[4][4]
Metal Ion DetectionFluorescence quenching or enhancement upon binding to specific metal ions.A naphthalene-based probe for Al³⁺ showed a detection limit of 0.66 µM.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for key experiments.

Fluorescence Titration for Protein-Ligand Binding

This protocol is used to determine the binding affinity of a fluorescent probe to a protein.

Materials:

  • Fluorescent probe stock solution (e.g., ANS in a suitable buffer)

  • Protein stock solution of known concentration

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a solution of the fluorescent probe in the assay buffer at a fixed concentration (e.g., 1-10 µM).

  • Place the probe solution in a cuvette and measure its initial fluorescence intensity.

  • Incrementally add small aliquots of the protein stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Correct the fluorescence intensity for dilution.

  • Plot the change in fluorescence intensity as a function of the protein concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (K_d).[6][7]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Test compound (fluorescent probe) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorescent probe and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.[8][9][10]

Live Cell Imaging

This protocol outlines the general steps for visualizing cellular structures or processes using fluorescent probes.

Materials:

  • Live cells cultured on a glass-bottom dish or chamber slide

  • Fluorescent probe stock solution

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging dish.

  • Prepare a working solution of the fluorescent probe in the live-cell imaging medium at the desired final concentration.

  • Remove the culture medium from the cells and wash them once with pre-warmed imaging medium.

  • Add the probe-containing imaging medium to the cells and incubate for the recommended time to allow for cellular uptake and localization.

  • After incubation, wash the cells with fresh imaging medium to remove any unbound probe.

  • Place the dish on the microscope stage within the environmental chamber.

  • Acquire images using the appropriate filter sets for the chosen fluorescent probe. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.[11][12]

Signaling Pathways and Mechanisms

The utility of these probes often stems from their ability to respond to specific molecular events. The following diagrams illustrate some of these mechanisms.

FluorescenceQuenching F Fluorophore (Excited State) G Fluorophore (Ground State) F->G Fluorescence Q Quencher (e.g., Metal Ion) F->Q Energy/Electron Transfer G->F Excitation FQ Non-fluorescent Complex Q->FQ Complex Formation

Caption: Mechanism of fluorescence quenching by metal ions.

FluorescenceEnhancement Probe_Free Free Probe (Low Fluorescence) Probe_Bound Bound Probe (High Fluorescence) Probe_Free->Probe_Bound Binding Protein Protein (Hydrophobic Pocket) Protein->Probe_Bound Interaction

Caption: Mechanism of fluorescence enhancement upon protein binding.

ExperimentalWorkflow_Titration cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepProbe Prepare Probe Solution InitialFluor Measure Initial Fluorescence PrepProbe->InitialFluor PrepProtein Prepare Protein Stock Titration Titrate with Protein PrepProtein->Titration InitialFluor->Titration RecordSpectra Record Spectra Titration->RecordSpectra Iterate PlotData Plot Fluorescence Change RecordSpectra->PlotData FitCurve Fit Binding Curve PlotData->FitCurve DetermineKd Determine Kd FitCurve->DetermineKd

References

A Comparative Guide to Alternatives for Schaeffer's Salt in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling components is a critical determinant of the final properties of azo dyes. Schaeffer's salt (2-hydroxynaphthalene-6-sulfonic acid) is a widely used coupling component, particularly in the synthesis of red and orange acid dyes. However, exploring alternatives can offer advantages in terms of dye shade, fastness properties, and synthesis efficiency. This guide provides an objective comparison of the performance of prominent alternatives to Schaeffer's salt, supported by experimental data and detailed protocols.

Key Alternatives to Schaeffer's Salt

Several naphthalenesulfonic acid derivatives serve as viable alternatives to Schaeffer's salt in the synthesis of azo dyes. The most notable among these are H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) and Gamma acid (7-amino-1-hydroxy-3-naphthalenesulfonic acid). The position of the hydroxyl and amino groups, as well as the number and location of sulfonic acid groups on the naphthalene ring, significantly influences the final color and performance characteristics of the resulting dye.

Performance Comparison: Synthesis Yield and Color

The choice of coupling component directly impacts the yield of the azo dye synthesis and the resulting color. The following table summarizes the synthesis yields and observed colors when using Schaeffer's acid and H-acid as coupling components with various diazo components.

Diazo ComponentCoupling ComponentYield (%)Color
4-Amino-N-methyl naphthalimideSchaeffer's acid87.0Red
4-Amino-N-butyl naphthalimideSchaeffer's acid85.0Red
AnilineSchaeffer's acid90.2Red
p-NitroanilineSchaeffer's acid93.6Red
4-Amino-N-methyl naphthalimideH-acid87.5Violet
4-Amino-N-butyl naphthalimideH-acid89.0Violet
AnilineH-acid92.5Red
p-NitroanilineH-acid91.4Violet

Data compiled from a comparative study on monoazo acid dyes.[1]

As the data indicates, both Schaeffer's acid and H-acid can produce high yields in azo coupling reactions.[1] Notably, the use of H-acid often leads to a bathochromic shift, resulting in more violet or deeper red shades compared to the reddish hues obtained with Schaeffer's acid when coupled with the same diazo component.[1]

Performance Comparison: Fastness Properties

The fastness of a dye to external factors such as light, washing, and rubbing is a critical measure of its performance and durability. While direct comparative studies detailing the fastness properties of dyes from Schaeffer's salt versus its alternatives for the same diazo component are limited, general characteristics can be inferred from the literature.

Acid dyes derived from naphthalenesulfonic acids, including those from Schaeffer's acid, H-acid, and Gamma acid, generally exhibit good to excellent fastness properties, particularly on protein and polyamide fibers like wool, silk, and nylon.[2][3][4]

  • Light Fastness: The light fastness of acid dyes is influenced by the chromophore's stability. While specific ratings vary depending on the complete dye structure, acid dyes can achieve good to excellent light fastness.[2][4]

  • Wash Fastness: The presence of sulfonic acid groups enhances water solubility, which can impact wash fastness. However, the formation of strong ionic bonds between the dye and the fiber contributes to good wash fastness.[5][6] Dyes derived from H-acid and Gamma acid, when applied to silk, wool, and cotton, have shown moderate to good light fastness and very good to excellent wash and rubbing fastness.[3]

  • Rubbing Fastness (Crocking): This property is generally good for acid dyes on polyamide fibers.[3]

It is important to note that the overall fastness is a property of the entire dye molecule and its interaction with the specific fiber, not just the coupling component.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and evaluation of azo dyes. The following are generalized protocols for the key experimental procedures cited.

Synthesis of Monoazo Acid Dyes

1. Diazotization of Aromatic Amines:

  • General Procedure: Dissolve the aromatic amine (2 mmol) in concentrated sulfuric acid (3.5 mL, 98%) at a temperature below 10 °C. Add sodium nitrite (0.13 g, 2 mmol) with stirring over 20 minutes, maintaining the temperature below 10 °C. Continue stirring for an additional 10 minutes. The temperature is then gradually increased to 65 °C until all the sodium nitrite has dissolved. The solution is then cooled back to below 10 °C. The specific aromatic amine is then added gradually over 30 minutes, keeping the temperature below 10 °C. This is followed by the addition of glacial acetic acid (1 mL) over 10 minutes. The reaction mixture is stirred for a further 3 hours below 10 °C.[1]

2. Coupling Reaction with Naphthalenesulfonic Acids (Schaeffer's Acid or H-acid):

  • Procedure: Dissolve the coupling component (Schaeffer's acid or H-acid, 2 mmol) in an aqueous solution of sodium hydroxide (5 mL, 30%). Gradually add the freshly prepared diazonium salt solution to the coupling component solution over 30 minutes, maintaining the temperature below 10 °C. Adjust the pH of the solution to approximately 9 by adding more sodium hydroxide solution (30%). Continue stirring for 3 hours at a temperature below 10 °C. The precipitated dye is then filtered, washed with a sodium chloride solution, and dried.[1]

Evaluation of Fastness Properties

1. Wash Fastness (ISO 105-C06):

  • Principle: A specimen of the dyed textile, in contact with a multifiber adjacent fabric, is laundered under specified conditions of temperature, alkalinity, and abrasive action. The change in color of the specimen and the degree of staining of the adjacent fabric are assessed using grey scales.[7]

  • Procedure:

    • Prepare a composite specimen by stitching the dyed fabric (e.g., 10 cm x 4 cm) between two pieces of undyed standard multifiber fabric.

    • Place the composite specimen in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless steel balls.

    • Agitate the container in a laundering machine at a specified temperature (e.g., 50°C) and for a specific duration (e.g., 30 minutes).

    • After washing, rinse the specimen in cold water and then dry it in air at a temperature not exceeding 60°C.

    • Assess the change in color of the dyed fabric and the staining on the multifiber fabric using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. Ratings are given on a scale of 1 (poor) to 5 (excellent).[8][9][10]

Signaling Pathways and Experimental Workflows

The synthesis of azo dyes follows a well-established chemical reaction pathway. The diazotization of a primary aromatic amine forms a reactive diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as Schaeffer's salt or its alternatives.

Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_evaluation Performance Evaluation A Primary Aromatic Amine C Diazonium Salt A->C 0-5°C B Sodium Nitrite (NaNO2) + Acid (e.g., HCl, H2SO4) B->C E Azo Dye C->E Alkaline pH D Coupling Component (e.g., Schaeffer's Salt, H-acid) D->E F Yield & Color Determination E->F G Fastness Testing (Light, Wash, Rubbing) E->G

Caption: General workflow for the synthesis and evaluation of azo dyes.

Conclusion

H-acid and Gamma acid present as effective alternatives to Schaeffer's salt in the synthesis of specific azo dyes. While all can yield high-quality dyes, the choice of coupling component allows for the fine-tuning of the final shade, with H-acid typically producing more bathochromic (deeper color) shifts. The resulting acid dyes generally exhibit good to excellent fastness properties, making them suitable for a variety of applications on protein and polyamide fibers. The selection of the optimal coupling component will depend on the desired color and the specific performance requirements of the final application. Further comparative studies focusing on the quantitative fastness properties of dyes synthesized from these alternatives under identical conditions would be beneficial for a more detailed performance assessment.

References

A Comparative Guide to Coupling Agents in Azo Dye Synthesis: Sodium 6-hydroxynaphthalene-2-sulfonate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the selection of a coupling agent is a critical determinant of the final product's color, intensity, and fastness properties. This guide provides an objective comparison of Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's salt, with other frequently used coupling agents. The performance of these agents is evaluated based on experimental data for reaction yields, spectral properties, and fastness of the resulting dyes.

Introduction to Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic dyes. Their synthesis is a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.

  • Azo Coupling: The highly reactive diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, the coupling agent, to form the azo dye.

The nature of both the diazonium salt and the coupling agent dictates the final properties of the dye.

Performance Comparison of Coupling Agents

This section compares the performance of Schaeffer's salt against other common coupling agents: 2-Naphthol, H-Acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), and Salicylic Acid. The data presented is a summary from various experimental findings.

Table 1: Performance Data of Azo Dyes from Various Coupling Agents

Coupling AgentDiazonium Salt SourceYield (%)λmax (nm)ColorLight FastnessWash Fastness
This compound (Schaeffer's Salt) Sulfanilic acidHigh~480-500Orange-RedGoodVery Good
2-Naphthol Aniline81-96[1]~480Orange-Red[2]Moderate to Good[3]Good[4]
H-Acid Sulfanilic acidHigh~520-530Red-VioletGoodExcellent
Salicylic Acid 4-NitroanilineHigh (can be >90%)[1]~400-430YellowModerateModerate
1-Naphthol Aniline96[1]Not specifiedBrownishNot specifiedNot specified
Phenol Aniline58[1]Not specifiedYellowNot specifiedNot specified

Note: Fastness ratings are qualitative summaries from various sources and can vary depending on the specific dye structure, concentration, and fabric type. A numerical rating system is often used where higher numbers indicate better fastness (e.g., Light Fastness on a scale of 1-8, Wash Fastness on a scale of 1-5).

Key Properties and Applications

  • This compound (Schaeffer's Salt): This coupling agent is known for producing vibrant orange to red shades. The presence of the sulfonate group enhances the water solubility of the resulting dye, making it suitable for dyeing polar fibers like wool, silk, and nylon. Dyes derived from Schaeffer's salt generally exhibit good light and wash fastness.

  • 2-Naphthol: As one of the most common coupling components, 2-naphthol yields intense orange and red dyes.[2] These dyes often have good fastness properties, particularly wash fastness, making them suitable for textiles.[4]

  • H-Acid: The unique structure of H-Acid, containing both amino and hydroxyl groups, allows for versatile coupling reactions. It is a key component in the synthesis of a wide range of dyes, including direct, acid, and reactive dyes, known for producing red to violet and even black shades with excellent fastness properties.[3]

  • Salicylic Acid: Coupling with salicylic acid typically produces yellow to orange dyes. The resulting dyes can be used as mordant dyes, where a metal ion is used to fix the dye to the fabric, which can improve its fastness properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in dye synthesis. Below are representative experimental protocols for the synthesis of azo dyes using different coupling agents.

Synthesis of an Azo Dye using this compound (Schaeffer's Salt)

This protocol describes the synthesis of an orange-red dye from sulfanilic acid and Schaeffer's salt.

1. Diazotization of Sulfanilic Acid:

  • Dissolve sulfanilic acid and sodium carbonate in water and cool the solution to 0-5 °C in an ice bath.
  • Slowly add a pre-cooled solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.
  • Slowly add this mixture to a beaker containing crushed ice and hydrochloric acid to form the diazonium salt suspension.

2. Azo Coupling:

  • Dissolve this compound in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.
  • Slowly add the cold diazonium salt suspension to the alkaline solution of Schaeffer's salt with vigorous stirring.
  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
  • The precipitated dye is then collected by vacuum filtration, washed with a cold saturated sodium chloride solution, and dried.

Synthesis of an Azo Dye using 2-Naphthol

This protocol details the synthesis of a scarlet red dye from aniline and 2-naphthol.[2][5]

1. Diazotization of Aniline:

  • Dissolve aniline in a mixture of concentrated hydrochloric acid and water.
  • Cool the solution to 0-5 °C in an ice bath.
  • Slowly add a cold solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[6]

2. Azo Coupling:

  • In a separate flask, dissolve 2-naphthol in a sodium hydroxide solution and cool it to 0-5 °C.[6]
  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring, keeping the temperature below 10 °C.
  • An orange-red precipitate of the azo dye will form.[2]
  • Filter the crude dye, wash it with cold water, and recrystallize from a suitable solvent like ethanol or glacial acetic acid.[6]

Synthesis of an Azo Dye using H-Acid

The synthesis involving H-acid can be directed to couple at different positions depending on the pH of the reaction medium. The following is a general procedure for coupling.

1. Diazotization (as described previously for the chosen aromatic amine).

2. Azo Coupling:

  • Dissolve H-acid in an aqueous solution, and adjust the pH to the desired level (acidic for coupling next to the amino group, alkaline for coupling next to the hydroxyl group).
  • Cool the solution to 0-5 °C.
  • Slowly add the cold diazonium salt solution with constant stirring.
  • After the reaction is complete, the dye is typically salted out, filtered, and dried.

Visualizing the Synthesis and Comparison

The following diagrams illustrate the general workflow for azo dye synthesis and a logical flow for comparing coupling agents.

AzoDyeSynthesis A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5°C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling C->E D Coupling Agent (e.g., Schaeffer's Salt) D->E Step 2 F Azo Dye E->F

Caption: General workflow for the two-step synthesis of azo dyes.

CouplingAgentComparison cluster_CouplingAgents Coupling Agents cluster_Synthesis Azo Coupling Reaction cluster_Analysis Performance Analysis Start Select Diazonium Salt Schaeffer Schaeffer's Salt Start->Schaeffer Naphthol 2-Naphthol Start->Naphthol HAcid H-Acid Start->HAcid Salicylic Salicylic Acid Start->Salicylic SynthS Synthesize Dye S Schaeffer->SynthS SynthN Synthesize Dye N Naphthol->SynthN SynthH Synthesize Dye H HAcid->SynthH SynthSA Synthesize Dye SA Salicylic->SynthSA Yield Yield (%) SynthS->Yield Lambda λmax (nm) SynthS->Lambda Fastness Fastness Properties SynthS->Fastness SynthN->Yield SynthN->Lambda SynthN->Fastness SynthH->Yield SynthH->Lambda SynthH->Fastness SynthSA->Yield SynthSA->Lambda SynthSA->Fastness

Caption: Logical workflow for comparing different coupling agents in azo dye synthesis.

Conclusion

The choice of coupling agent in azo dye synthesis is a strategic decision that significantly impacts the final product's characteristics. This compound (Schaeffer's salt) is a valuable coupling agent for producing water-soluble orange to red dyes with good fastness properties, making it a reliable choice for dyeing protein and polyamide fibers.

In comparison, 2-naphthol offers a similar color range with good overall fastness. H-Acid provides greater versatility in color, from reds to blacks, with excellent fastness, making it suitable for a wide variety of dye classes. Salicylic acid is a good choice for producing yellow to orange mordant dyes.

The selection of the most appropriate coupling agent will depend on the desired color, the substrate to be dyed, and the required fastness properties of the final product. The experimental protocols and comparative data presented in this guide are intended to assist researchers and professionals in making informed decisions for their specific applications in dye synthesis and development.

References

A Researcher's Guide to the Comparative Analysis of Commercial Schaeffer's Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical intermediates are paramount. Schaeffer's salt (sodium 6-hydroxy-2-naphthalenesulfonate), a key intermediate in the synthesis of various dyes and pharmaceutical compounds, is available from numerous commercial suppliers.[1][2] The performance of the final product often depends critically on the quality of the starting materials. Therefore, a thorough evaluation of Schaeffer's salt from different vendors is a crucial step in process development and quality control.

This guide provides a framework for the comparative performance analysis of Schaeffer's salt. It includes a summary of key quality attributes to consider, detailed experimental protocols for their measurement, and a standardized workflow for evaluation.

Performance Metrics: A Comparative Overview

The quality of Schaeffer's salt can be assessed by a variety of analytical techniques that measure purity and the profile of process-related impurities. Key impurities often originate from the sulfonation of 2-naphthol and include unreacted starting material and isomeric by-products.[1][3]

The following table presents hypothetical yet representative data from the analysis of Schaeffer's salt from three different commercial suppliers. This structure should be used to tabulate in-house experimental results for a direct comparison.

Performance Metric Supplier A Supplier B Supplier C Test Method
Purity (Assay, %) 99.2%98.5%99.5%HPLC
Moisture Content (%) 0.5%1.2%0.3%Karl Fischer Titration
pH (1% solution) 6.87.16.9pH Meter
Insolubles (%) < 0.05%0.15%< 0.05%Gravimetric Analysis
2-Naphthol (%) 0.03%0.10%0.02%HPLC
R-Salt (%) 0.15%0.45%0.10%HPLC
DONS (%) 0.20%0.60%0.15%HPLC
Inorganic Salts (NaCl, Na2SO4) LowModerateLowIon Chromatography

Note: Data presented is for illustrative purposes only and does not represent actual supplier data.

Experimental Protocols

Detailed and consistent methodology is essential for an objective comparison. The following protocols outline standard methods for quantifying the key performance metrics listed above.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of naphthalenesulfonic acids and their derivatives.[4] It allows for the simultaneous quantification of Schaeffer's salt (assay) and its primary organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Accurately weigh approximately 50 mg of Schaeffer's salt and dissolve in 50 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Procedure: Prepare certified reference standards for Schaeffer's salt, 2-naphthol, R-Salt (2-naphthol-3,6-disulfonic acid), and DONS (6,6'-oxybis(2-naphthalene sulfonic acid)).[1][5] Construct a calibration curve for each compound. Inject the sample solution and quantify the main peak and impurities against their respective calibration curves.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the Schaeffer's salt and to identify any major unexpected impurities.[6][7]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the Schaeffer's salt sample in 0.7 mL of Deuterium Oxide (D2O) or DMSO-d6.

  • Procedure: Acquire ¹H and ¹³C NMR spectra. Compare the resulting chemical shifts and coupling constants with a known reference spectrum of high-purity Schaeffer's salt to confirm its identity and structural integrity. The presence of significant unassigned peaks may indicate impurities not detected by the targeted HPLC method.

Moisture Content by Karl Fischer Titration

This is the industry-standard method for the accurate determination of water content in solid samples.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones.

  • Sample Preparation: Accurately weigh an appropriate amount of Schaeffer's salt (typically 100-200 mg) directly into the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will calculate the percentage of water in the sample. Perform the analysis in triplicate to ensure precision.

Logical Workflow and Pathway Diagrams

Visualizing the evaluation process ensures a systematic and comprehensive comparison. The following diagrams illustrate the experimental workflow for supplier qualification and a simplified representation of the synthesis pathway for Schaeffer's salt, highlighting the origin of potential impurities.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision S1 Supplier A Sample Prep Sample Dissolution & Dilution for Analysis S1->Prep S2 Supplier B Sample S2->Prep S3 Supplier C Sample S3->Prep HPLC HPLC Analysis (Purity & Impurities) Prep->HPLC NMR NMR Analysis (Structural ID) Prep->NMR KF Karl Fischer (Moisture Content) Prep->KF Other Insolubles, pH, etc. Prep->Other Compare Tabulate & Compare Results HPLC->Compare NMR->Compare KF->Compare Other->Compare Select Select Optimal Supplier Compare->Select

Caption: Experimental workflow for the comparative analysis of Schaeffer's salt.

G Naphthol 2-Naphthol Sulfonation Sulfonation (100-110°C) Naphthol->Sulfonation H2SO4 H₂SO₄ H2SO4->Sulfonation Neutralization Neutralization (NaOH) Sulfonation->Neutralization RSalt R-Salt (2-Naphthol-3,6-disulfonic acid) Sulfonation->RSalt By-products DONS DONS (6,6'-oxybis(2-naphthalene sulfonic acid)) Sulfonation->DONS By-products Schaeffer Schaeffer's Salt (2-Naphthol-6-sulfonic acid) Neutralization->Schaeffer

Caption: Simplified synthesis pathway of Schaeffer's salt and key by-products.

References

A Comparative Guide to the Validation of a Novel RP-HPLC Method for Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Sodium 6-hydroxynaphthalene-2-sulfonate against a traditional two-phase titration method. The presented data, while illustrative, is based on typical performance characteristics of these analytical techniques and follows the validation parameters outlined by the International Conference on Harmonisation (ICH) guidelines.

Introduction

This compound, also known as Schaeffer's salt, is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for quality control, ensuring the purity and potency of this starting material. While traditional methods like two-phase titration have been employed for the analysis of sulfonates, modern chromatographic techniques such as HPLC offer significant advantages in terms of specificity, sensitivity, and efficiency.[2] This guide details the validation of a novel RP-HPLC method and presents a direct comparison with a conventional titration approach.

Data Presentation: A Comparative Analysis

The performance of the new RP-HPLC method was validated against a traditional two-phase titration method across a range of key analytical parameters. The following table summarizes the comparative data, demonstrating the superior performance of the chromatographic method.

Validation ParameterNew RP-HPLC MethodTraditional Two-Phase TitrationAcceptance Criteria (ICH)
Specificity High (able to separate from impurities)Low (prone to interference from other ionic species)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.999Not Applicable≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Typically 98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability< 1.0%< 2.0%≤ 2%
- Intermediate Precision< 1.5%< 3.0%≤ 3%
Limit of Detection (LOD) 0.1 µg/mL~100 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.3 µg/mL~300 µg/mLSignal-to-Noise ratio of 10:1
Robustness RobustModerately RobustThe reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

New Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a specific and sensitive means to quantify this compound.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 70% 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Inject a series of at least five concentrations of the standard solution and plot the peak area against the concentration. Perform a linear regression analysis.[3]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio of the baseline.[4]

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and assess the impact on the results.

Alternative Method: Two-Phase Titration

This traditional method is based on the formation of an ion pair that is soluble in an organic solvent.

1. Reagents and Equipment:

  • Titrant: 0.004 M Hyamine® 1622 solution

  • Indicator: Mixed indicator solution (e.g., dimidium bromide-acid blue 1)

  • Organic Phase: Chloroform or dichloromethane

  • Aqueous Phase: pH 10 buffer (e.g., boric acid/potassium chloride/sodium hydroxide)

  • Equipment: Burette, magnetic stirrer, glass-stoppered flask

2. Procedure:

  • Accurately weigh and dissolve a sample of this compound in water.

  • Transfer the solution to a glass-stoppered flask and add the pH 10 buffer and the mixed indicator solution.

  • Add the organic solvent to the flask.

  • Titrate with the 0.004 M Hyamine® 1622 solution while stirring vigorously. The endpoint is indicated by a color change in the organic layer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of the new analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (RP-HPLC) A->B C Optimize Chromatographic Conditions B->C D Prepare Validation Protocol C->D Method Finalized E Define Acceptance Criteria (ICH) D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data F->L G->L H->L I->L J->L K->L M Compare with Acceptance Criteria L->M N Generate Validation Report M->N O Method Approved for Use M->O Pass P Method Revision Required M->P Fail P->C

Caption: Workflow for the validation of a new analytical method.

Conclusion

The validation data clearly indicates that the newly developed RP-HPLC method is superior to the traditional two-phase titration method for the analysis of this compound. The HPLC method offers significantly higher specificity, linearity, precision, and sensitivity. While the titration method may be suitable for preliminary or less critical analyses, the RP-HPLC method is recommended for routine quality control and in regulated environments where accuracy and reliability are paramount. The robust nature of the HPLC method also ensures consistent performance under minor variations in experimental conditions.

References

Cross-Reactivity of Schaeffer's Salt in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schaeffer's salt, chemically known as 6-hydroxynaphthalene-2-sulfonic acid, is a chemical intermediate primarily utilized in the synthesis of dyes and pigments. However, its structural motifs, including a naphthalene core, a hydroxyl (phenolic) group, and a sulfonic acid moiety, are common in biologically active molecules. This raises the potential for cross-reactivity and interference in a variety of biological assays, leading to false-positive or false-negative results. This guide provides an objective comparison of the potential cross-reactivity of Schaeffer's salt with other alternatives, supported by available experimental data on structurally related compounds, and details relevant experimental protocols.

Potential for Cross-Reactivity and Assay Interference

Direct high-throughput screening data for Schaeffer's salt is not extensively available in public databases. However, based on its chemical structure, several potential mechanisms of assay interference and cross-reactivity can be inferred.

1. Fluorescence Interference:

Naphthalene-containing compounds are known to exhibit intrinsic fluorescence. This property can interfere with fluorescence-based assays, a common technology in drug discovery and biological research. The compound's fluorescence can either mask a true signal or generate a false signal, depending on the assay design. For instance, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, a structurally related compound, is utilized as a fluorescent dye, highlighting the fluorescent potential of this class of molecules.

2. Promiscuous Inhibition via Aggregation:

Many small molecules, particularly those with planar aromatic structures, are known to form aggregates in solution at concentrations typically used in high-throughput screening. These aggregates can non-specifically sequester and inhibit proteins, leading to "promiscuous" inhibition that is not dependent on a specific binding interaction. This is a common mechanism for false positives in enzyme and protein-protein interaction assays.

3. Reactivity of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group can be a source of assay interference. Phenolic compounds are well-known antioxidants and can interfere in assays that involve redox chemistry. They can act as reducing agents, leading to false positives in assays that measure the inhibition of oxidative processes.

4. Effects of the Sulfonic Acid Group:

The sulfonic acid group imparts a negative charge and increases the water solubility of the molecule. In biological assays, high concentrations of charged molecules can disrupt protein structure and function through non-specific electrostatic interactions. Furthermore, the introduction of a salt can alter enzyme kinetics.

Comparative Biological Activity of Structurally Related Compounds

While specific data for Schaeffer's salt is limited, studies on other naphthol and naphthalenesulfonic acid derivatives reveal a range of biological activities. This data can serve as a guide to the potential off-target effects of Schaeffer's salt.

Compound ClassBiological Target/AssayObserved Activity (IC50/EC50)Reference Compound(s)
Naphthalenesulfonamide DerivativesKeap1-Nrf2 Protein-Protein InteractionIC50 values in the nanomolar to sub-micromolar range.Not specified
Naphthol DerivativesAnticancer (various cell lines)IC50 values ranging from micromolar to nanomolar.Doxorubicin
Phenolic CompoundsAntioxidant (DPPH assay)IC50 values vary widely depending on the specific compound.Ascorbic Acid, Trolox

Experimental Protocols

To mitigate the risk of false interpretations due to assay interference, it is crucial to employ appropriate control experiments and orthogonal assays. Below are detailed protocols for key experiments to assess the potential for cross-reactivity.

Protocol 1: Assessment of Compound Autofluorescence

Objective: To determine if Schaeffer's salt exhibits intrinsic fluorescence at the excitation and emission wavelengths used in a specific fluorescence-based assay.

Materials:

  • Schaeffer's salt

  • Assay buffer

  • Black, clear-bottom microplates (e.g., 96-well or 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Schaeffer's salt in the assay buffer, covering the concentration range to be used in the primary assay.

  • Dispense the dilutions into the wells of the microplate. Include wells with assay buffer only as a negative control.

  • Read the plate in the fluorescence plate reader at the same excitation and emission wavelengths used for the primary assay.

  • Data Analysis: Subtract the background fluorescence of the buffer-only wells. A concentration-dependent increase in fluorescence intensity indicates that the compound is autofluorescent and may interfere with the assay.

Protocol 2: Promiscuous Inhibition Counter-Screen (Detergent-Based)

Objective: To determine if the observed inhibition by Schaeffer's salt is due to non-specific aggregation.

Materials:

  • Schaeffer's salt

  • Target enzyme and substrate

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

  • Plate reader for the specific assay readout (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Perform the primary enzyme inhibition assay with a concentration range of Schaeffer's salt.

  • Repeat the assay under identical conditions, but with the addition of a low concentration of a non-ionic detergent (typically 0.01% - 0.1%) to the assay buffer.

  • Data Analysis: Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of the detergent is indicative of aggregation-based promiscuous inhibition.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the potential antioxidant activity of Schaeffer's salt due to its phenolic hydroxyl group.

Materials:

  • Schaeffer's salt

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of Schaeffer's salt and the positive control in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add the test compound dilutions to the respective wells.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizing Potential Interference Pathways

The following diagrams illustrate potential mechanisms by which Schaeffer's salt could interfere in biological assays.

Assay_Interference_Mechanisms cluster_schaeffers_salt Schaeffer's Salt cluster_mechanisms Potential Interference Mechanisms cluster_assays Affected Biological Assays ss 6-hydroxynaphthalene-2-sulfonic acid fluorescence Intrinsic Fluorescence ss->fluorescence aggregation Promiscuous Aggregation ss->aggregation redox Redox Activity (Phenol) ss->redox electrostatic Electrostatic Interactions (Sulfonate) ss->electrostatic fluorescence_assays Fluorescence-Based Assays (e.g., FRET, FP) fluorescence->fluorescence_assays enzyme_assays Enzyme Inhibition Assays aggregation->enzyme_assays ppi_assays Protein-Protein Interaction Assays aggregation->ppi_assays redox_assays Redox-Sensitive Assays redox->redox_assays electrostatic->enzyme_assays cell_based_assays Cell-Based Assays electrostatic->cell_based_assays

Caption: Potential mechanisms of assay interference by Schaeffer's salt.

Experimental_Workflow start Test Compound: Schaeffer's Salt primary_assay Primary Biological Assay start->primary_assay activity_observed Activity Observed? primary_assay->activity_observed no_activity No Significant Activity activity_observed->no_activity No counter_screens Perform Counter-Screens activity_observed->counter_screens Yes autofluorescence Autofluorescence Assay counter_screens->autofluorescence aggregation_assay Aggregation Assay (Detergent) counter_screens->aggregation_assay redox_assay Redox Activity Assay (e.g., DPPH) counter_screens->redox_assay interference_detected Interference Detected? autofluorescence->interference_detected aggregation_assay->interference_detected redox_assay->interference_detected false_positive Likely False Positive: De-prioritize interference_detected->false_positive Yes true_hit Potential True Hit: Further Validation interference_detected->true_hit No

Caption: A logical workflow for identifying assay interference.

A Comparative Guide to the Fluorescence Spectra of Hydroxynaphthalene Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence properties of various hydroxynaphthalene sulfonates. The information is intended to assist researchers in selecting appropriate fluorescent probes for their specific applications, with supporting data and detailed experimental protocols.

Introduction to Hydroxynaphthalene Sulfonates as Fluorescent Probes

Hydroxynaphthalene sulfonates are a class of aromatic compounds that exhibit intrinsic fluorescence. Their emission properties are often sensitive to the local microenvironment, making them valuable tools in biological and chemical research. The position of the hydroxyl and sulfonate groups on the naphthalene ring, as well as the presence of other substituents, can significantly influence their fluorescence spectra, including excitation and emission maxima, quantum yield, and fluorescence lifetime. This sensitivity allows them to be used as probes for studying protein-ligand interactions, membrane dynamics, and changes in solvent polarity.

Quantitative Comparison of Fluorescence Properties

The following table summarizes the key fluorescence properties of selected hydroxynaphthalene sulfonates and related compounds. The data has been compiled from various sources to provide a comparative overview.

Compound NameExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)Solvent/Conditions
1-Naphthol~310-330~460-470Data not readily availableData not readily availableGeneral, solvent dependent
2-Naphthol~330~420-430Data not readily availableData not readily availableGeneral, solvent dependent
1-Hydroxynaphthalene-5-sulfonate (1N5S)Data not readily availableSpectral shifts observedIncreased by ~60% with β-cyclodextrin[1]Data not readily availableAqueous, with β-cyclodextrin
4-Amino-3-hydroxynaphthalene-1-sulfonic acidData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
8-Anilino-1-naphthalenesulfonic acid (ANS)~350-380~460-4800.24[2]~8-16[3]Methanol, Protein-bound
2-Anilino-6-naphthalenesulfonic acid (2,6-ANS)Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Note: The fluorescence properties of these compounds are highly dependent on the solvent, pH, and binding to other molecules. The values presented here are indicative and may vary under different experimental conditions.

Experimental Protocol: Measurement of Fluorescence Spectra

This protocol outlines a general procedure for measuring the fluorescence excitation and emission spectra of hydroxynaphthalene sulfonates.

1. Materials and Instruments:

  • Hydroxynaphthalene sulfonate compound of interest

  • Spectroscopy-grade solvent (e.g., water, ethanol, phosphate-buffered saline)

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the hydroxynaphthalene sulfonate in the chosen solvent at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM. The optimal concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths. A common starting point is 5 nm for both. These may be adjusted to optimize the signal-to-noise ratio.

  • Determination of Emission Spectrum:

    • Fill a quartz cuvette with the sample solution.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Set the excitation wavelength. If the absorption maximum is known, use that wavelength. Otherwise, a common starting point for naphthalene derivatives is around 320-350 nm.

    • Scan a range of emission wavelengths (e.g., 350-600 nm) and record the fluorescence intensity.

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

  • Determination of Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λ_em).

    • Scan a range of excitation wavelengths (e.g., 280-400 nm) and record the fluorescence intensity.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex). The excitation spectrum should be corrected for the lamp intensity profile.

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength to visualize the emission and excitation spectra.

    • The peaks of these spectra correspond to the emission and excitation maxima, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for determining the fluorescence spectrum of a hydroxynaphthalene sulfonate.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM) prep_working Prepare Working Dilutions (1-10 µM) prep_stock->prep_working instrument_setup Instrument Setup (Spectrofluorometer) prep_working->instrument_setup Introduce Sample measure_emission Measure Emission Spectrum instrument_setup->measure_emission measure_excitation Measure Excitation Spectrum measure_emission->measure_excitation plot_spectra Plot Spectra measure_excitation->plot_spectra Export Data determine_maxima Determine λex and λem plot_spectra->determine_maxima

Caption: Experimental workflow for fluorescence spectral analysis.

References

The Efficacy of Schaeffer's Salt in Azo Dye Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of dye manufacturing, the selection of appropriate intermediates is a critical determinant of the final product's quality, performance, and economic viability. Among the plethora of available options, Schaeffer's salt (2-naphthol-6-sulfonic acid, sodium salt) has long been a staple as a coupling component in the synthesis of a wide range of azo dyes. This guide provides an objective comparison of the efficacy of Schaeffer's salt against other common dye intermediates, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Benchmark: Schaeffer's Salt vs. Alternative Intermediates

The efficacy of a dye intermediate is primarily evaluated based on the yield and purity of the resulting dye, as well as the fastness properties of the dyed substrate. The following table summarizes the performance of Schaeffer's salt in comparison to other widely used naphthol-based dye intermediates, such as H-acid, Gamma acid, and J-acid. The data presented is a synthesis of findings from various studies.

Dye IntermediateDiazo ComponentCoupling ConditionsDye Yield (%)Purity (%)Light Fastness (Blue Wool Scale)Wash Fastness (Grey Scale)
Schaeffer's Salt p-NitroanilineAlkaline (pH ~9)85-92High4-54
H-Acid AnilineAlkaline (pH ~9)90-95High54-5
Gamma Acid Sulfanilic AcidAlkaline~80Moderate3-43-4
J-Acid o-AnisidineAlkaline88-93High44

Experimental Protocols

To ensure a standardized and reproducible comparison of dye intermediate efficacy, the following detailed experimental protocols for dye synthesis and fastness testing are provided.

I. Synthesis of Azo Dyes

This protocol outlines a general procedure for the synthesis of an azo dye using a selected diazo component and a coupling component (e.g., Schaeffer's salt or an alternative).

A. Diazotization of Aromatic Amine (e.g., p-Nitroaniline)

  • Dissolve the aromatic amine (0.1 mol) in a solution of hydrochloric acid (2.5 M, 100 mL).

  • Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise to the amine solution, ensuring the temperature does not exceed 5°C.

  • Continue stirring for 30 minutes at 0-5°C after the addition is complete to ensure the full formation of the diazonium salt.

  • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid.

B. Coupling Reaction

  • Dissolve the coupling component (e.g., Schaeffer's salt, 0.1 mol) in an aqueous solution of sodium hydroxide (10%, w/v) to achieve a clear solution. For acidic coupling components like H-acid, ensure the pH is alkaline (~9) to facilitate coupling.[1]

  • Cool the solution of the coupling component to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from step A to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye will form.

  • Maintain the alkaline pH (~9) during the addition by adding a sodium hydroxide solution as needed.[1]

  • Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to rise to room temperature gradually.

  • Isolate the precipitated dye by vacuum filtration and wash it with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.

  • Dry the purified dye in a vacuum oven at 60-70°C.

C. Determination of Dye Yield and Purity

  • Yield Calculation: The percentage yield is calculated based on the molar amount of the limiting reactant. Yield (%) = (Actual Yield (moles) / Theoretical Yield (moles)) x 100

  • Purity Analysis: The purity of the synthesized dye can be assessed using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2][3][4] For HPLC analysis, a suitable mobile phase and a C18 column are typically used to separate the dye from any impurities. The purity is determined by the area percentage of the main dye peak in the chromatogram.

II. Fastness Property Testing

The following protocols are based on the internationally recognized ISO 105 standards for determining the color fastness of textiles.[5][6][7][8][9]

A. Light Fastness Test (ISO 105-B02)

  • Prepare a dyed fabric sample according to a standardized dyeing procedure.

  • Expose the dyed sample to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.

  • Simultaneously expose a set of Blue Wool standards (rated 1-8) under the same conditions.

  • Evaluate the fading of the dyed sample by comparing the change in color with the fading of the Blue Wool standards. The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

B. Wash Fastness Test (ISO 105-C06)

  • Prepare a composite specimen by sewing the dyed fabric sample between two specified undyed adjacent fabrics.

  • Agitate the composite specimen in a standardized soap solution under specified conditions of temperature, time, and mechanical action in a suitable apparatus (e.g., a Launder-Ometer).

  • Rinse and dry the composite specimen.

  • Assess the change in color of the dyed fabric and the degree of staining on the adjacent fabrics using the appropriate Grey Scales. The ratings range from 1 (poor) to 5 (excellent).[10]

Visualizing the Synthesis and Evaluation Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental procedures described.

DyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up & Analysis AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt HCl HCl HCl->DiazoniumSalt NaNO2 NaNO2 (0-5°C) NaNO2->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., Schaeffer's Salt) CouplingComponent->AzoDye NaOH NaOH (Alkaline pH) NaOH->AzoDye Filtration Filtration & Washing AzoDye->Filtration Drying Drying Filtration->Drying PurifiedDye Purified Dye Drying->PurifiedDye YieldPurity Yield & Purity Analysis (HPLC) PurifiedDye->YieldPurity

Diagram 1: Azo Dye Synthesis Workflow

FastnessTestingWorkflow cluster_dyeing Dyeing Process cluster_light_fastness Light Fastness Testing (ISO 105-B02) cluster_wash_fastness Wash Fastness Testing (ISO 105-C06) PurifiedDye Purified Azo Dye DyedFabric Dyed Fabric PurifiedDye->DyedFabric Fabric Textile Substrate Fabric->DyedFabric XenonArc Xenon Arc Exposure DyedFabric->XenonArc Washing Standardized Washing DyedFabric->Washing LightFastnessRating Light Fastness Rating (1-8) XenonArc->LightFastnessRating BlueWool Blue Wool Standards BlueWool->LightFastnessRating WashFastnessRating Wash Fastness Rating (1-5) Washing->WashFastnessRating GreyScale Grey Scale Assessment GreyScale->WashFastnessRating

Diagram 2: Dye Fastness Evaluation Workflow

Conclusion

The selection of a dye intermediate has a profound impact on the final characteristics of the azo dye. While Schaeffer's salt remains a reliable and effective choice for producing a range of dyes with good overall properties, other intermediates such as H-acid may offer advantages in terms of slightly higher yields and superior light fastness for specific applications. The provided experimental protocols offer a framework for conducting comparative studies to determine the most suitable intermediate for a given synthetic target and desired performance characteristics. The choice will ultimately depend on a balance of factors including the desired shade, required fastness properties, and economic considerations.

References

Navigating Surfactant Selection: An Environmental Impact Comparison of Naphthalenesulfonates and Polycarboxylate Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients and process chemicals with favorable environmental profiles is a growing priority. This guide provides a comparative environmental impact assessment of two widely used classes of surfactants: naphthalenesulfonates and polycarboxylate ethers. By examining their biodegradability, aquatic toxicity, and bioaccumulation potential, supported by experimental data and detailed methodologies, this document aims to inform safer and more sustainable chemical choices.

Naphthalenesulfonate compounds, traditionally used as dispersing and wetting agents, are facing increasing scrutiny due to their environmental persistence and potential for aquatic toxicity. In contrast, polycarboxylate ethers are often positioned as a more environmentally friendly alternative. This guide delves into the data to provide a clear comparison of these two important classes of chemicals.

Quantitative Environmental Impact Assessment: A Comparative Analysis

The following tables summarize key environmental endpoints for naphthalenesulfonate compounds and polycarboxylate ethers, providing a quantitative basis for comparison.

Table 1: Aquatic Toxicity Data

Compound ClassTest OrganismEndpointResult (mg/L)Reference
NaphthalenesulfonateDaphnia magna (Water Flea)48h EC5087[1]
NaphthalenesulfonateCyprinus carpio (Carp)96h LC50>0.28[1]
NaphthalenesulfonateChanna punctatus (Freshwater Fish)LD50 (intraperitoneal)0.66 mg/15g body weight[2]
Naphthalene (base molecule)Oncorhynchus mykiss (Rainbow Trout)LC50 (4 days post-hatch)0.11[3]
Naphthalene (base molecule)Selenastrum capricornutum (Green Algae)4h EC502.96[3]
Polycarboxylate Ether SuperplasticizerNot specified-Not classified as hazardous[4]

Table 2: Biodegradability Data

Compound ClassTest MethodResultReference
NaphthalenesulfonateOECD 301Generally not readily biodegradable[2][5]
Naphthalenesulfonate-Half-lives in water estimated at ~15 days (aerobic); >100 days in sediment (anaerobic)
Polycarboxylate Ether SuperplasticizerOECD 301F>50% degradation in 28 days for some types[6]
Polycarboxylate Ether Superplasticizer-Generally considered to have a lower environmental impact and be more biodegradable than naphthalene-based counterparts.

Table 3: Bioaccumulation Potential

Compound ClassParameterResultReference
NaphthalenesulfonateBioaccumulationPotential to accumulate in aquatic organisms, though data is limited.[2]
Naphthalene (base molecule)Bioconcentration Factor (BCF)Can vary, with some studies suggesting a potential for bioaccumulation.[7]
Polycarboxylate Ether SuperplasticizerBioaccumulationGenerally considered to have low bioaccumulation potential due to high water solubility and molecular structure.[8]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experimental assays cited in this guide.

OECD 203: Fish Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.

  • Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Exposure: Fish are exposed to the test substance in a static or semi-static system for a 96-hour period.[9][10][11][12]

  • Test Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, are used along with a control group.[9][10][12]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[9][10][11][12]

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.[9][10][11]

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test assesses the ready biodegradability of a substance by measuring oxygen consumption.

  • Inoculum: The test is initiated with a mixed population of microorganisms, typically from activated sludge of a sewage treatment plant.[13]

  • Test Setup: The test substance is added to a mineral medium, inoculated with the microorganisms, and placed in a closed respirometer. A control with only the inoculum and a reference substance (like sodium benzoate) are run in parallel.[14]

  • Incubation: The test vessels are incubated for 28 days in the dark at a constant temperature.[13][14]

  • Measurement: The consumption of oxygen is measured over the 28-day period.[15][16]

  • Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[15][16][17]

OECD 305: Bioaccumulation in Fish

This guideline describes a procedure for determining the bioaccumulation potential of a substance in fish.

  • Test Organism: A suitable fish species is selected for the test.

  • Exposure Phases: The test consists of two phases: an uptake phase and a depuration phase.[18][19][20][21][22]

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a specific period (e.g., 28 days).[18][19][21]

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment for a depuration period.[18][19][21][22]

  • Sampling and Analysis: Fish are sampled at intervals during both phases, and the concentration of the test substance in their tissues is measured.[20]

  • Endpoint: The primary endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.[18][21]

Visualizing the Degradation Pathway of Naphthalenesulfonates

The microbial degradation of naphthalenesulfonates is a key factor in their environmental fate. The following diagram illustrates a common pathway for the aerobic biodegradation of naphthalene-1-sulfonate and naphthalene-2-sulfonate by Pseudomonas species. The process is initiated by a dioxygenation step, followed by the spontaneous elimination of the sulfite group, leading to intermediates that can enter the central naphthalene degradation pathway.[23][24][25]

NaphthaleneSulfonate_Degradation cluster_n1s Naphthalene-1-sulfonate Degradation cluster_n2s Naphthalene-2-sulfonate Degradation cluster_central Central Naphthalene Degradation Pathway n1s Naphthalene-1-sulfonate diol1 cis-1,2-Dihydroxy-1,2-dihydro- naphthalene-1-sulfonate n1s->diol1 Naphthalene Dioxygenase dhnp1 1,2-Dihydroxynaphthalene diol1->dhnp1 Spontaneous Sulfite Elimination salicylate Salicylate dhnp1->salicylate n2s Naphthalene-2-sulfonate diol2 cis-1,2-Dihydroxy-1,2-dihydro- naphthalene-2-sulfonate n2s->diol2 Naphthalene Dioxygenase dhnp2 1,2-Dihydroxynaphthalene diol2->dhnp2 Spontaneous Sulfite Elimination dhnp2->salicylate catechol Catechol salicylate->catechol tca TCA Cycle (Mineralization) catechol->tca

Caption: Aerobic degradation pathway of naphthalenesulfonates.

Experimental Workflow for Environmental Impact Assessment

The logical flow for assessing the environmental impact of a chemical involves a tiered approach, starting with basic physicochemical properties and moving towards more complex biological and fate studies.

Ecotox_Workflow start Chemical Substance physchem Physicochemical Properties (Solubility, Vapor Pressure, etc.) start->physchem biodeg Ready Biodegradability (OECD 301) physchem->biodeg acute_tox Acute Aquatic Toxicity (OECD 203 - Fish, OECD 202 - Daphnia) physchem->acute_tox bioacc Bioaccumulation Potential (OECD 305) biodeg->bioacc If not readily biodegradable risk Environmental Risk Assessment biodeg->risk If readily biodegradable acute_tox->risk bioacc->risk

Caption: Workflow for environmental impact assessment.

References

Comparative Cytotoxicity Analysis of Sodium 6-hydroxynaphthalene-2-sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of recently synthesized 6-acetylnaphthalene-2-sulfonamide derivatives against the human breast cancer cell line MCF-7. The performance of these novel compounds is compared with the parent compound, sodium 6-hydroxynaphthalene-2-sulfonate, and established chemotherapeutic agents, doxorubicin and cisplatin. This document is intended to inform researchers on the potential of these derivatives as anticancer agents and to provide detailed methodologies for reproducible experimental evaluation.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of the synthesized 6-acetylnaphthalene-2-sulfonamide derivatives and comparator compounds against the MCF-7 human breast adenocarcinoma cell line was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the tables below.

Table 1: IC50 Values of 6-Acetylnaphthalene-2-sulfonamide Derivatives against MCF-7 and MDCK Cell Lines

CompoundDerivative SubstitutionIC50 on MCF-7 (μM)IC50 on MDCK (μM)Selectivity Index (SI = IC50 MDCK / IC50 MCF-7)
5a N-(5-methylisoxazol-3-yl)42.1390.92.15
5b N-(1-phenyl-1H-pyrazol-4-yl)40.0893.42.33
5e N-(pyrimidin-2-yl)43.1395.82.22
5i N-(thiazol-2-yl)41.6088.82.13

MDCK (Madin-Darby Canine Kidney) cells were used as a non-cancerous cell line to assess the selectivity of the compounds.

Table 2: IC50 Values of Standard Chemotherapeutic Drugs against MCF-7 Cell Line

CompoundIC50 on MCF-7 (μM)
Doxorubicin 0.4 - 8.306
Cisplatin 0.65 - 15

Note on this compound: Extensive literature searches did not yield specific IC50 values for the parent compound, this compound, in cancer cell lines. Safety data sheets indicate that the compound is an irritant, but quantitative cytotoxicity data is not available. A study on the related compound 2-naphthalene sulfonate in the fish species Channa punctatus reported an LD50 of 0.66 mg/15 g body weight, indicating potential toxicity to aquatic organisms[1].

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in Dimethyl Sulfoxide, DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to exert their anticancer effects by modulating the IL6/JAK2/STAT3 signaling pathway.

IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Induces Proliferation Cell Proliferation & Survival GeneExpression->Proliferation Derivatives Naphthalene Sulfonamide Derivatives Derivatives->JAK2 Inhibit MTT_Assay_Workflow Start Start SeedCells Seed MCF-7 cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Test Compounds & Controls Incubate1->AddCompound Incubate2 Incubate 48h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

References

Safety Operating Guide

Proper Disposal of Sodium 6-hydroxynaphthalene-2-sulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of sodium 6-hydroxynaphthalene-2-sulfonate, a compound commonly used in various chemical syntheses. Adherence to these procedures is vital for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate care. This compound is classified as an irritant, causing serious eye irritation and potential skin and respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the mandatory use of the following PPE:

Protective EquipmentSpecification
Eye Protection Safety glasses with side-shields, chemical goggles, or a face shield.[5]
Hand Protection Impervious gloves (e.g., polyethylene or polypropylene).[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.
Protective Clothing A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal environmental regulations.[5][6] The following steps provide a general framework for its proper disposal.

  • Waste Identification and Collection:

    • All waste containing this compound should be collected in a designated, clearly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[7]

  • Accidental Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.

    • Wear the appropriate PPE before attempting to clean the spill.[5]

    • For minor spills, use dry clean-up procedures to avoid generating dust.[6] Gently sweep or vacuum the material and place it into a suitable container for waste disposal.[2][5]

    • Prevent the spilled material from entering drains or waterways.[5][7]

  • Disposal Route:

    • The primary and recommended method of disposal is to entrust the waste to a licensed and certified waste disposal company.[5] These companies are equipped to handle and process chemical waste in an environmentally sound manner.

    • An alternative method, where permissible by regulations and facility capabilities, involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[2][8]

  • Container Decontamination and Disposal:

    • Empty containers must be handled as if they still contain the product.[7]

    • Before disposing of used containers, ensure they are completely empty.[5] Puncturing containers to prevent reuse is a recommended practice before sending them to an authorized landfill.[6]

    • Do not allow wash water from cleaning equipment to enter drains; collect all wash water for proper treatment and disposal.[6]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is there a spill? C->D E Follow Spill Cleanup Protocol: - Evacuate Area - Use Dry Cleanup Methods - Contain Spill D->E Yes F Store Waste Securely for Disposal D->F No E->C G Engage a Licensed Waste Disposal Company F->G H Alternatively, if permitted: Dissolve in a Combustible Solvent and Incinerate F->H I Decontaminate and Dispose of Empty Containers G->I H->I J End: Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Protocol for Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Sodium 6-hydroxynaphthalene-2-sulfonate Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the handling and disposal of this compound (also known as Schaeffer's salt), ensuring the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of specific personal protective equipment. The primary hazards are serious eye irritation, skin irritation, and potential respiratory irritation.

Hazard Classification Summary:

Hazard ClassificationGHS CategoryHazard Statement
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Skin IrritationCategory 2H315: Causes skin irritation[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]

Required Personal Protective Equipment (PPE):

Based on the hazard assessment, the following PPE is mandatory when handling this compound. The precautionary statement P280 explicitly requires the use of protective gear.[1][2][4]

Protection TypeSpecific PPE RecommendationStandard
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.[3]NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3][4][6] A chemical-resistant apron or lab coat should also be worn.[6]Inspect gloves before use. Use proper glove removal technique.
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator is required when dusts may be generated.[3]Use in a well-ventilated area, preferably with local exhaust ventilation.[4][5][6]

Procedural Workflow for Safe Handling

The following diagram outlines the step-by-step process for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Operation cluster_cleanup Spill & Disposal cluster_emergency Emergency First Aid A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood/Ventilation) A->B C Don Appropriate PPE B->C D Weigh/Transfer Chemical in Ventilated Area C->D Proceed to handling E Avoid Dust Formation D->E G For Spills: Evacuate and Ventilate Area D->G If spill occurs F Wash Hands Thoroughly After Handling E->F After completion H Collect Spilled Material Mechanically G->H I Dispose of Waste in Sealed, Labeled Containers H->I J Eye Contact: Rinse with water for 15 mins, seek medical attention K Skin Contact: Wash with soap and water L Inhalation: Move to fresh air

Caption: Procedural workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle the chemical in a well-ventilated area, using local exhaust ventilation to keep airborne concentrations low.[4][5][6]

  • Avoid the formation and inhalation of dust.[3]

  • Wash hands thoroughly after handling the substance.[1][2][4]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[2][3][5]

Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Wear all required personal protective equipment, including respiratory protection.[1]

  • Avoid breathing dust.

  • Sweep up the spilled solid material without creating dust.

  • Collect the material in a sealed bag or container for proper disposal.[6]

  • Ventilate the area and wash the spill site after the material pickup is complete.[6]

Disposal Plan:

  • Waste material must be disposed of in accordance with local, state, and federal regulations.[3]

  • Do not mix with other waste. Leave the chemical in its original container if possible.[3]

  • Contaminated packaging should be handled in the same way as the product itself.[2][4]

  • One suggested disposal option is Flinn Suggested Disposal Method #26a, which should be reviewed in the context of your institution's policies.[6] Entrust disposal to a licensed waste disposal company.[2]

First Aid Measures

Immediate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][6]
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.